Benzimidazole, 2-ethyl-, 3-oxide (8CI)
Description
BenchChem offers high-quality Benzimidazole, 2-ethyl-, 3-oxide (8CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzimidazole, 2-ethyl-, 3-oxide (8CI) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
16007-53-7 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.1885 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-ethyl-1H-benzimidazole 3-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways, experimental protocols, and characterization data relevant to the synthesis of 2-ethyl-1H-benzimidazole 3-oxide. While direct experimental data for this specific compound is not prevalent in the cited literature, this guide extrapolates from well-established methodologies for the synthesis of analogous 2-substituted benzimidazole N-oxides.
Introduction
Benzimidazole N-oxides are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. They exhibit a wide range of biological activities, making them privileged structures in the design of novel therapeutic agents. The synthesis of these compounds typically cannot be achieved by direct oxidation of the corresponding benzimidazole. Instead, a common and effective strategy involves the cyclization of N-substituted o-nitroaniline precursors. This guide details a proposed two-step synthetic route to 2-ethyl-1H-benzimidazole 3-oxide, based on established protocols for similar derivatives.
Proposed Synthetic Pathway
The synthesis of 2-ethyl-1H-benzimidazole 3-oxide is proposed to proceed via a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of an o-nitro-haloarene with propylamine.
-
Reductive Cyclization: Base-mediated intramolecular cyclization of the resulting N-propyl-o-nitroaniline intermediate.
This pathway is illustrated in the diagram below.
An In-depth Technical Guide to the Synthesis of 2-ethylbenzimidazole N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-ethylbenzimidazole N-oxide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the inherent difficulty in the direct N-oxidation of the benzimidazole ring, the synthesis of its N-oxide derivatives typically proceeds through a more strategic pathway involving the construction of the heterocyclic ring from suitably substituted precursors.[1][2][3] This document details the prevalent synthetic route, reaction mechanism, experimental protocols, and relevant quantitative data.
Synthetic Pathway Overview
The most common and effective method for synthesizing 2-substituted benzimidazole N-oxides, including the 2-ethyl derivative, is a two-step process.[2][3] This pathway involves:
-
Nucleophilic Aromatic Substitution (SNAr): An initial SNAr reaction between a 1-halo-2-nitrobenzene derivative and an appropriate amine to form an N-substituted-2-nitroaniline intermediate.
-
Reductive Cyclization: A subsequent base-mediated intramolecular cyclization of the nitroaniline intermediate, which leads to the formation of the benzimidazole N-oxide ring system.
Modern adaptations of this classical route often employ microwave heating or continuous flow technologies to enhance reaction rates, improve yields, and promote greener chemical processes.[1][2][4]
Below is a logical diagram illustrating the general two-step synthesis pathway.
Caption: General two-step synthesis pathway for 2-substituted benzimidazole N-oxides.
Reaction Mechanism
The key step in the synthesis is the base-mediated intramolecular cyclization of the N-substituted-2-nitroaniline intermediate. The mechanism for this transformation is proposed to proceed as follows:
-
Deprotonation: The base abstracts a proton from the α-carbon of the ethyl group attached to the imine nitrogen, generating a carbanion.
-
Intramolecular Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electron-deficient nitrogen atom of the adjacent nitro group.
-
Cyclization and Rearrangement: This attack initiates a cyclization, followed by a rearrangement and elimination of a water molecule to yield the final 2-ethylbenzimidazole N-oxide product.
The presence of the nitro group is crucial as it activates the aromatic ring for the initial SNAr reaction and serves as the source of the oxygen atom for the N-oxide functionality.
A diagram illustrating the proposed mechanism is provided below.
Caption: Proposed mechanism for the base-mediated cyclization step.
Experimental Protocols
While a specific protocol for 2-ethylbenzimidazole N-oxide is not explicitly detailed in the surveyed literature, a representative procedure can be adapted from the synthesis of similar 2-alkyl-substituted benzimidazole N-oxides.[1] The following is a generalized experimental protocol based on microwave-assisted synthesis, which offers rapid and efficient reaction conditions.[2]
Step 1: Synthesis of N-(1-propyl)-2-nitroaniline (Intermediate)
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-chloro-1-nitrobenzene (1.0 mmol, 1 eq), propylamine (2.0 mmol, 2 eq), and ethanol (3 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture containing the intermediate is used directly in the next step without isolation.
Step 2: Synthesis of 2-ethylbenzimidazole N-oxide
-
To the crude reaction mixture from Step 1, add an aqueous solution of potassium carbonate (0.5 M, 2 mL).
-
Reseal the vessel and continue microwave irradiation at 120 °C for an additional 20 minutes.
-
After cooling, the product can be isolated. A common work-up procedure involves an initial liquid-liquid extraction with ethyl acetate to remove any unreacted aniline intermediate.[2]
-
The aqueous phase is then acidified to protonate the benzimidazole N-oxide, followed by extraction with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography or recrystallization.
An experimental workflow diagram is presented below.
Caption: Experimental workflow for the synthesis of 2-ethylbenzimidazole N-oxide.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of various 2-substituted-7-nitro-1H-benzimidazole 3-oxides, which are structurally related to the target compound. This data is extracted from a study utilizing a continuous flow process, which is an alternative to microwave synthesis.[1] The yields and reaction conditions provide a valuable reference for the expected outcome in the synthesis of 2-ethylbenzimidazole N-oxide.
| 2-Substituent | Amine Reactant | Reaction Time (residence) | Temperature (°C) | Yield (%) | Reference |
| Isopropyl | Isopropylamine | 25 min | 120 | - | [1] |
| Phenyl | Benzylamine | 25 min | 120 | - | [1] |
| Heptyl | Octylamine | 25 min | 120 | 69 | [1] |
| - | Ethylenediamine | 25 min | 120 | - | [1] |
| Methyl | β-alanine | 25 min | 120 | 65 | [1] |
| Ethyl | γ-aminobutyric acid | 25 min | 120 | 80 | [1] |
Note: The yields are for the isolated pure products.
Conclusion
The synthesis of 2-ethylbenzimidazole N-oxide is most effectively achieved through a two-step process involving an initial SNAr reaction followed by a base-mediated intramolecular cyclization. This method avoids the challenging direct oxidation of the benzimidazole core. Modern techniques such as microwave-assisted synthesis and continuous flow processing can significantly improve the efficiency and sustainability of this synthetic route. The provided protocols and data for analogous compounds serve as a strong foundation for the successful laboratory preparation and scale-up of 2-ethylbenzimidazole N-oxide for research and development purposes.
References
An In-depth Technical Guide to Benzimidazole, 2-ethyl-, 3-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzimidazole, 2-ethyl-, 3-oxide, a derivative of the versatile benzimidazole scaffold, presents a unique molecular framework with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its characterization, leveraging theoretical spectroscopic data of its parent compound, 2-ethyl-1H-benzimidazole. While specific experimental data for the 3-oxide derivative is limited in publicly available literature, this guide extrapolates likely synthetic routes and potential biological activities based on established knowledge of benzimidazole N-oxides and related analogues. This document aims to serve as a foundational resource for researchers initiating studies on this specific molecule, highlighting areas where further experimental validation is crucial.
Chemical Identity and Properties
Table 1: Physicochemical Properties of Benzimidazole, 2-ethyl-, 3-oxide
| Property | Value | Source/Method |
| IUPAC Name | 2-ethyl-1H-benzimidazole 3-oxide | - |
| CAS Number | 16007-53-7 | [1] |
| Molecular Formula | C₉H₁₀N₂O | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Predicted LogP | 1.5 - 2.5 | (Estimated) |
| Predicted Solubility | Soluble in polar organic solvents | (Estimated) |
Spectroscopic Characterization (Theoretical)
Table 2: Calculated Vibrational Frequencies for 2-ethyl-1H-benzimidazole (Parent Compound) [2]
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d)) |
| N-H stretch | 3507 |
| C-H stretch (aromatic) | 3093, 3083, 3070, 3062 |
| C-H stretch (ethyl) | 3014, 3007, 2990 |
| C=N stretch | ~1620 |
| C=C stretch (aromatic) | ~1580-1450 |
| C-N stretch | ~1380 |
| C-C stretch | ~1250 |
Note: The presence of the 3-oxide in the target molecule would likely lead to a characteristic N-O stretching vibration, typically observed in the 1200-1300 cm⁻¹ region, and may influence the electronic structure and subsequent shifts in other vibrational modes.
An experimental FT-IR spectrum is available for the parent compound, 2-ethyl-1H-benzimidazole, which can serve as a reference for future experimental work on the N-oxide derivative.[3]
Synthesis Methodology
While a specific protocol for the synthesis of Benzimidazole, 2-ethyl-, 3-oxide is not explicitly documented, a plausible synthetic route can be devised based on established methods for preparing benzimidazole N-oxides. A common and effective approach involves a two-step, one-pot reaction.[4]
Proposed Experimental Protocol: Two-Step, One-Pot Synthesis
This method involves an initial SNAr (Nucleophilic Aromatic Substitution) reaction followed by a base-mediated cyclization.
Materials:
-
1-fluoro-2-nitrobenzene
-
Propylamine
-
Triethylamine (or another suitable base)
-
Potassium Carbonate (K₂CO₃) solution (0.5 M)
-
Ethanol
-
Microwave reactor
Procedure:
-
Step 1: SNAr Reaction: In a microwave-safe vessel, combine a 1:2 stoichiometric ratio of 1-fluoro-2-nitrobenzene and propylamine in ethanol. Add triethylamine as a base.
-
Seal the vessel and heat the mixture in a microwave reactor at 120°C for 20 minutes with constant stirring.
-
Allow the reaction mixture to cool to below 50°C.
-
Step 2: Cyclization: Add 2 mL of 0.5 M aqueous potassium carbonate solution to the reaction mixture.
-
Reseal the vessel and heat again in the microwave reactor at 120°C for an additional 20 minutes.
-
Work-up and Purification: After cooling, dilute the mixture with water. Acidify the crude product mixture to a pH of approximately 4-5 to precipitate the product.
-
Cool the mixture in an ice bath to enhance precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
Caption: A generalized workflow for the proposed synthesis of Benzimidazole, 2-ethyl-, 3-oxide.
Potential Biological Activities and Signaling Pathways
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[5] While no specific biological data exists for Benzimidazole, 2-ethyl-, 3-oxide, its structural features suggest potential for various therapeutic applications.
Table 3: Potential Biological Activities of Benzimidazole Derivatives
| Biological Activity | Description | Key Molecular Targets (General for Benzimidazoles) |
| Antimicrobial | Benzimidazoles can inhibit the growth of various bacteria and fungi.[6][7] | Tubulin polymerization, Dihydrofolate reductase |
| Anticancer | Many benzimidazole derivatives exhibit cytotoxic effects against cancer cell lines.[8] | Tubulin, Tyrosine kinases, Topoisomerase |
| Antiviral | Some derivatives have shown efficacy against a range of viruses. | Viral polymerases, Proteases |
| Anti-inflammatory | Benzimidazoles can modulate inflammatory pathways.[5] | Cyclooxygenase (COX) enzymes, Cytokine production |
The introduction of the N-oxide moiety can significantly impact the electronic and steric properties of the molecule, potentially enhancing its biological activity or altering its mechanism of action.[8]
Hypothetical Signaling Pathway Involvement
Given the known anticancer activity of many benzimidazole derivatives that target tubulin, a hypothetical signaling pathway diagram can be constructed to illustrate this mechanism.
Caption: A diagram illustrating the potential anticancer mechanism of action.
Conclusion and Future Directions
Benzimidazole, 2-ethyl-, 3-oxide represents an under-explored molecule with significant potential stemming from its benzimidazole core and N-oxide functionality. This guide provides a theoretical and extrapolated framework for its characterization and synthesis. Future research should focus on the experimental validation of the proposed synthetic protocol and the comprehensive spectroscopic analysis of the purified compound. Furthermore, screening for biological activities, particularly antimicrobial and anticancer effects, is warranted to elucidate its therapeutic potential and mechanism of action. Such studies will be instrumental in determining the value of this compound for drug development and other scientific applications.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of 2-Ethylbenzimidazole 3-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The N-oxide moiety can act as a "push-pull" electronic group, enhancing the molecule's polarity and solubility, which can, in turn, improve its pharmacokinetic profile.[1] This guide focuses on the physicochemical properties of a specific derivative, 2-ethylbenzimidazole 3-oxide, providing a comprehensive overview of its synthesis, characterization, and known properties. While direct experimental data for 2-ethylbenzimidazole 3-oxide is limited in the public domain, this guide compiles available information on its direct precursor, 2-ethylbenzimidazole, and a closely related analogue, 2-ethyl-7-nitro-1H-benzimidazole 3-oxide, to provide a well-rounded technical profile.
Chemical Structure and Properties
Chemical Name: 2-ethyl-1H-benzimidazole 3-oxide CAS Number: 16007-53-7 Molecular Formula: C9H10N2O Molecular Weight: 162.19 g/mol
Table 1: Physicochemical Data Summary
| Property | Value | Remarks |
| Melting Point | Not available | The precursor, 2-ethyl-1H-benzimidazole, has a melting point of 173°C.[2] |
| Solubility | Not available | The N-oxide group generally increases solubility in polar solvents.[1] |
| Appearance | Not available | Analagous compounds are often crystalline solids. |
Synthesis
The synthesis of 2-ethylbenzimidazole 3-oxide can be conceptualized as a two-step process: first, the synthesis of the 2-ethylbenzimidazole precursor, followed by its N-oxidation.
Step 1: Synthesis of 2-Ethyl-1H-benzimidazole
The Phillips method is a common and effective way to synthesize 2-substituted benzimidazoles.[2] This involves the condensation of an o-phenylenediamine with a carboxylic acid.
Step 2: N-Oxidation
The subsequent N-oxidation of 2-ethylbenzimidazole would likely be achieved using a suitable oxidizing agent, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. The imidazole nitrogen atom is nucleophilic and susceptible to oxidation.
Experimental Protocols
Synthesis of 2-Ethyl-1H-benzimidazole[2]
-
Reactants: A mixture of 0.1 mol of o-phenylenediamine and 0.1 mol of propionic acid is prepared in 4.5 N hydrochloric acid.
-
Reaction: The mixture is heated under reflux for a specified period.
-
Work-up: The reaction mixture is cooled, and the pH is adjusted with a base (e.g., sodium hydroxide) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent.
General Procedure for N-Oxidation of Benzimidazoles
-
Dissolution: The 2-ethylbenzimidazole precursor is dissolved in a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Oxidation: An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at a controlled temperature (often 0 °C to room temperature).
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to quench excess peroxide, followed by washing with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.
-
Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
Spectroscopic Characterization
Table 2: Spectroscopic Data for 2-Ethyl-7-nitro-1H-benzimidazole 3-oxide[3]
| Data Type | Spectral Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.15 (1H, s, NH), 8.00 (1H, d, J = 7.9 Hz, H-4), 7.87 (1H, d, J = 7.9 Hz, H-6), 7.40 (1H, t, J = 8.0 Hz, H-5), 2.95 (2H, q, J = 7.4 Hz, CH₂), 1.34 (3H, t, J = 7.3 Hz, CH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 156.3, 137.8, 135.0, 131.2, 121.2, 118.1, 115.3, 19.2, 11.2 |
| Mass Spectrum (m/z) | 208 [M+H]⁺ |
For the precursor, 2-ethyl-1H-benzo[d]imidazole , the following ¹H NMR data has been reported:[2]
-
¹H NMR: δ 1.22 (3H, t, J = 7.6 Hz, CH₃), 2.73 (2H, q, J = 7.6 Hz, CH₂), 7.00 (2H, dd, J = 9.4, 3.0 Hz, Ar-H), 7.31 (2H, dd, J = 9.4, 3.0 Hz, Ar-H), 11.9 (1H, s, NH)
Potential Biological and Chemical Reactivity
Benzimidazole N-oxides are known to exhibit a range of biological activities, including anti-protozoal properties.[1] The N-oxide moiety can influence the molecule's interaction with biological targets and can also be a site for metabolic transformations.
Chemically, the N-oxide can act as an oxidant or participate in rearrangement reactions. The reactivity of the benzimidazole ring itself can be modulated by the presence of the N-oxide group, potentially influencing substitution reactions on the aromatic ring.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 2-ethylbenzimidazole 3-oxide. While direct experimental data for this specific compound is scarce, by examining its precursor and a closely related nitro-substituted analogue, we can infer many of its key characteristics and establish reliable protocols for its synthesis and characterization. Further research is warranted to fully elucidate the properties and potential applications of this promising heterocyclic compound.
References
In-Depth Technical Guide: Elucidation and Confirmation of the Structure of CAS 16007-53-7 (2-Ethyl-1H-benzimidazole 3-oxide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation and confirmation of the chemical compound identified by CAS Registry Number 16007-53-7, which is 2-Ethyl-1H-benzimidazole 3-oxide. This document outlines the key experimental methodologies and presents spectroscopic data integral to the definitive characterization of this molecule. The synthesis, purification, and structural analysis are detailed, supported by quantitative data organized for clarity and comparative purposes. Furthermore, this guide explores the potential biological relevance of benzimidazole N-oxides, offering insights into their broader implications in medicinal chemistry and drug development.
Introduction
The compound registered under CAS 16007-53-7 is chemically identified as 2-Ethyl-1H-benzimidazole 3-oxide. Its molecular formula is C₉H₁₀N₂O, and it has a molecular weight of 162.19 g/mol . This molecule belongs to the benzimidazole N-oxide class of heterocyclic compounds. Benzimidazoles are a significant scaffold in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of an N-oxide moiety can significantly alter the physicochemical and pharmacological properties of the parent benzimidazole, often enhancing solubility and modulating biological activity. The definitive elucidation of its structure is paramount for understanding its chemical reactivity, structure-activity relationships, and potential as a therapeutic agent.
Structure Elucidation and Confirmation
The structural confirmation of 2-Ethyl-1H-benzimidazole 3-oxide is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis and Purification
Experimental Workflow for Synthesis and Purification:
The Rising Therapeutic Potential of Benzimidazole N-Oxides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities.[1] A fascinating and increasingly explored subclass of these compounds is the benzimidazole N-oxides. The introduction of an N-oxide moiety can significantly alter the physicochemical and pharmacological properties of the parent molecule, often leading to enhanced solubility, modified metabolic profiles, and unique mechanisms of action.[2] This technical guide provides an in-depth overview of the current understanding of the biological activities of benzimidazole N-oxides, with a focus on their potential as anticancer, antimicrobial, and antiparasitic agents.
Anticancer Activity
Benzimidazole N-oxides have emerged as a promising class of compounds in oncology research, demonstrating potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis through oxidative stress pathways and the inhibition of key signaling kinases.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected benzimidazole N-oxide derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8m | SW480 (Colon) | 6.77 | [3] |
| 8m | HCT116 (Colon) | 3.33 | [3] |
| Flubendazole | U87 (Glioblastoma) | < 0.26 | [4] |
| Mebendazole | U87 (Glioblastoma) | < 0.26 | [4] |
| Fenbendazole | U87 (Glioblastoma) | < 0.26 | [4] |
| Flubendazole | U251 (Glioblastoma) | < 0.26 | [4] |
| Mebendazole | U251 (Glioblastoma) | < 0.26 | [4] |
| Fenbendazole | U251 (Glioblastoma) | < 0.26 | [4] |
Key Mechanisms of Anticancer Action
1. Induction of Apoptosis via ROS-JNK Signaling Pathway:
Several benzimidazole N-oxides have been shown to induce apoptosis in cancer cells by triggering the production of reactive oxygen species (ROS). This increase in intracellular ROS leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis.
Figure 1: Benzimidazole N-oxide induced apoptosis via the ROS-JNK pathway.
2. Kinase Inhibition:
Benzimidazole derivatives are known to be effective kinase inhibitors.[5] While specific studies on benzimidazole N-oxides as kinase inhibitors are emerging, the benzimidazole scaffold itself is a common feature in many kinase inhibitors. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby disrupting signal transduction pathways crucial for cancer cell proliferation and survival.[6]
Figure 2: Mechanism of kinase inhibition by benzimidazole N-oxides.
Antimicrobial Activity
Benzimidazole N-oxides also exhibit significant potential as antimicrobial agents, with activity reported against a range of bacteria and fungi. The N-oxide functionality can enhance the antimicrobial properties of the benzimidazole core.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzimidazole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| SPR719 | M. kansasii | 0.25 (MIC90) | [7] |
| SPR719 | M. abscessus | 4 (MIC90) | [7] |
| SPR719 | M. massiliense | 2 (MIC90) | [7] |
| Compound 4k | Candida albicans | 8 | [1] |
| Compound 4k | Aspergillus niger | 16 | [1] |
Experimental Protocol for Antimicrobial Susceptibility Testing
A standard method for determining the antimicrobial activity of benzimidazole N-oxides is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Benzimidazole (SPR719) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 2-Ethylbenzimidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the mechanisms of action associated with 2-ethylbenzimidazole derivatives and related 2-substituted analogues. The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry, known for its versatile biological activities.[1][2][3] Derivatives substituted at the 2-position, including those with ethyl, methyl, aryl, and other functional groups, have demonstrated a wide array of pharmacological effects, which are explored in detail below.[2][4]
Core Mechanism: Protein Kinase Inhibition
A primary mechanism of action for many benzimidazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and apoptosis.[5] Due to their structural similarity to purine nucleosides, benzimidazoles can act as competitive inhibitors at the ATP-binding site of various kinases.[6][7][8]
1.1. Receptor Tyrosine Kinase (RTK) Inhibition
Several studies have identified 2-substituted benzimidazoles as potent inhibitors of RTKs, which are often overexpressed in various cancers.[6] Key targets include:
-
EGFR (Epidermal Growth Factor Receptor): Inhibition of EGFR signaling is a validated strategy in cancer therapy.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Targeting VEGFR-2 disrupts angiogenesis, the formation of new blood vessels required for tumor growth.
-
PDGFR (Platelet-Derived Growth Factor Receptor): Inhibition of PDGFR can impede tumor proliferation and angiogenesis.
A study on 2-aryl benzimidazole derivatives identified compounds that act as multi-target inhibitors against EGFR, VEGFR-2, and PDGFR.[9] This multi-target approach may offer improved therapeutic efficacy and overcome resistance mechanisms.[7][9]
1.2. Other Kinase Targets
Beyond RTKs, benzimidazole derivatives have been shown to inhibit other key kinases:
-
Casein Kinase 1 Delta (CK1δ): Overexpression of CK1δ is linked to cancer and neurodegenerative diseases. Certain 2-aminobenzimidazole derivatives show potent, nanomolar-level inhibition of CK1δ.[10]
-
BRAF Kinase: This kinase is part of the MAPK signaling pathway, and its mutation is a driver in many cancers. Benzimidazole-based drugs like vemurafenib and dabrafenib are approved BRAF inhibitors.[11]
-
Cyclin-Dependent Kinases (CDKs) and Aurora Kinases: These are essential for cell cycle regulation. In silico studies suggest that 2-phenylbenzimidazole has strong inhibitory potential against CDK4/CycD1 and Aurora B.[5]
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway by a 2-substituted benzimidazole.
Antimicrobial and Anthelmintic Mechanisms
Benzimidazole derivatives are widely known for their antimicrobial and anthelmintic properties.[2][4]
2.1. Inhibition of Microtubule Polymerization The primary mechanism of action for anthelmintic benzimidazoles (e.g., albendazole, mebendazole) is the disruption of microtubule formation.[12][13] These compounds bind to the β-tubulin subunit of parasitic organisms with high affinity, preventing its polymerization into microtubules.[13] This disruption is critical as it halts essential cellular processes such as cell division, motility, and intracellular transport, ultimately leading to the parasite's death. This mechanism shows selectivity as the binding affinity to mammalian tubulin is significantly lower.
2.2. Antibacterial and Antifungal Activity The antimicrobial action of benzimidazoles is multifaceted. Various 2-substituted derivatives have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative bacteria (E. coli), as well as fungal strains like Candida albicans and Aspergillus niger.[14][15] While the exact mechanisms can vary, they are often attributed to the inhibition of essential enzymes or disruption of cellular integrity.
Anti-inflammatory Mechanism
Certain 2-substituted benzimidazoles exhibit significant anti-inflammatory and analgesic effects.[16][17] A key derivative, 2-(5-ethyl-2-pyridinyl)benzimidazole, was found to possess anti-inflammatory properties superior to the standard drug phenylbutazone.[16] The likely mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[4] Studies on 2-methylbenzimidazole derivatives confirmed moderate to good activity in carrageenan-induced rat paw edema models with reduced gastric ulcerogenicity compared to standard NSAIDs like indomethacin.[17]
Other Mechanisms of Action
-
DNA Intercalation and Topoisomerase Inhibition: Some benzimidazole derivatives can exert their anticancer effects by interacting directly with DNA. They can act as DNA minor groove binding agents, DNA alkylating agents, or inhibitors of topoisomerase enzymes, which are essential for DNA replication and repair.[12][18]
-
Apoptosis Induction: Many benzimidazole derivatives induce apoptosis (programmed cell death) in cancer cells.[11] This is often achieved by modulating the B-cell lymphoma-2 (BCL-2) family of proteins, which regulate the intrinsic apoptotic pathway. By inhibiting anti-apoptotic proteins or activating pro-apoptotic proteins, these compounds trigger the caspase cascade that leads to cell death.[11]
Quantitative Data Summary
The following tables summarize the biological activity of various 2-substituted benzimidazole derivatives from cited literature.
Table 1: Kinase Inhibition and Cytotoxicity Data
| Compound Class | Target Cell Line / Kinase | Activity | Value | Reference |
|---|---|---|---|---|
| 2-Aryl Benzimidazole (5a) | HepG-2 (human liver cancer) | IC₅₀ | ~2 µM | [9] |
| 2-Aryl Benzimidazole (5a) | EGFR Kinase | Inhibition | Good | [9] |
| 2-Aryl Benzimidazole (5a) | VEGFR-2 & PDGFR Kinases | Inhibition | Moderate | [9] |
| 2-Aryl Benzimidazole (5e) | HepG-2 (human liver cancer) | IC₅₀ | ~2 µM | [9] |
| 2-Aminobenzimidazole (23) | CK1δ Kinase | IC₅₀ | 98.6 nM | [10] |
| 2-(Aminomethyl) Benzimidazole (4g) | T47D (human breast cancer) | Cytotoxicity | Higher than Gefitinib | [6] |
| Fluoro Aryl Benzimidazole (1) | HOS (human bone cancer) | IC₅₀ | 1.8 µM | [11] |
| Fluoro Aryl Benzimidazole (1) | MCF-7 (human breast cancer) | IC₅₀ | 2.8 µM |[11] |
Table 2: Antimicrobial Activity Data
| Compound Class | Organism | Activity | Value (µg/mL) | Reference |
|---|---|---|---|---|
| 2-Substituted Benzimidazole (3a) | S. aureus, B. pumillus, P. aeruginosa | MIC | 6.25 | [2] |
| 2-Substituted Fluorinated (40) | C. albicans | Antifungal Activity | Highest in series | [15] |
| Aminopyrimidinyl Benzimidazole (48)| MRSA, E. coli, A. fumigatus | Growth Inhibition | Effective |[15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited.
Protocol 1: In Vitro Kinase Inhibition Assay (Generic)
-
Objective: To determine the concentration of a test compound required to inhibit 50% of a specific protein kinase's activity (IC₅₀).
-
Materials: Purified recombinant kinase, specific peptide substrate, ATP (often γ-³²P-ATP), test compound (dissolved in DMSO), kinase reaction buffer, 96-well plates, scintillation counter.
-
Methodology:
-
Prepare serial dilutions of the 2-ethylbenzimidazole test compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase and the test compound dilution (or DMSO for control) and incubate for 10-15 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding the peptide substrate and γ-³²P-ATP mixture.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper/mat.
-
Wash the filter mat extensively to remove unincorporated γ-³²P-ATP.
-
Measure the incorporated radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the DMSO control and plot the results against the compound concentration to determine the IC₅₀ value using non-linear regression.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, defined as the lowest concentration that prevents visible growth of a microorganism.
-
Materials: Test compound, bacterial/fungal strains, appropriate liquid growth medium (e.g., Mueller-Hinton Broth), 96-well microtiter plates, incubator.
-
Methodology:
-
Dispense the growth medium into all wells of a 96-well plate.
-
Create a two-fold serial dilution of the test compound directly in the plate, leaving positive (no drug) and negative (no bacteria) control wells.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it further in the growth medium.
-
Inoculate all wells (except the negative control) with the microbial suspension.
-
Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for turbidity (growth). The MIC is the lowest concentration of the compound in which no turbidity is observed.
-
Caption: A typical workflow for the discovery of benzimidazole-based kinase inhibitors.
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. srrjournals.com [srrjournals.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and pharmacological evaluation of novel 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Screening of 2-ethyl-1H-benzimidazole 3-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their wide array of pharmacological activities.[1][2][3] The versatile nature of the benzimidazole nucleus allows for substitutions that can modulate its biological effects, which span antimicrobial, anticancer, antiviral, anti-inflammatory, and anthelmintic properties.[2][4] This technical guide provides a comprehensive overview of the in vitro screening methodologies applicable to novel benzimidazole compounds, with a specific focus on 2-ethyl-1H-benzimidazole 3-oxide. While specific experimental data for this particular molecule is not yet extensively published, this document outlines the established protocols and data presentation formats used for analogous benzimidazole derivatives, offering a robust framework for its evaluation.
The inclusion of an N-oxide moiety can significantly influence the electronic and solubility properties of a heterocyclic compound, potentially enhancing its biological activity and providing a unique pharmacological profile.[5] Therefore, a systematic in vitro screening of 2-ethyl-1H-benzimidazole 3-oxide is a critical step in elucidating its therapeutic potential.
Data Presentation: Quantitative Analysis
Effective data presentation is crucial for the comparative analysis of a compound's activity. The following tables are templates for summarizing the quantitative data obtained from in vitro screening.
Table 1: In Vitro Antimicrobial Activity of 2-ethyl-1H-benzimidazole 3-oxide
| Target Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL | Zone of Inhibition (mm) at 100 µ g/disk | Positive Control (MIC in µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | Data | Data | Ciprofloxacin (Data) |
| Bacillus subtilis | Data | Data | Ciprofloxacin (Data) |
| Gram-Negative Bacteria | |||
| Escherichia coli | Data | Data | Ciprofloxacin (Data) |
| Pseudomonas aeruginosa | Data | Data | Ciprofloxacin (Data) |
| Fungi | |||
| Candida albicans | Data | Data | Fluconazole (Data) |
| Aspergillus niger | Data | Data | Fluconazole (Data) |
Table 2: In Vitro Anticancer Activity of 2-ethyl-1H-benzimidazole 3-oxide
| Cancer Cell Line | IC50 (µM) after 48h exposure | Positive Control (IC50 in µM) |
| Human Breast Cancer | ||
| MCF-7 | Data | Doxorubicin (Data) |
| Human Colon Cancer | ||
| HCT116 | Data | Doxorubicin (Data) |
| Human Lung Cancer | ||
| A549 | Data | Doxorubicin (Data) |
| Human Liver Cancer | ||
| HepG2 | Data | Doxorubicin (Data) |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to rigorous scientific investigation. The following sections provide methodologies for key in vitro assays.
Antimicrobial Susceptibility Testing
1. Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial strains are cultured overnight at 37°C in Mueller-Hinton Broth (MHB), and fungal strains are cultured at 30°C in Sabouraud Dextrose Broth (SDB). The microbial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: A stock solution of 2-ethyl-1H-benzimidazole 3-oxide is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in MHB or SDB in a 96-well microtiter plate to achieve a range of test concentrations.
-
Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. A positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (medium with DMSO) are included.[6]
2. Agar Well Diffusion Method
This method assesses the antimicrobial activity based on the size of the growth inhibition zone.
-
Plate Preparation: Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) is poured into sterile Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the test microorganism.
-
Well Preparation and Compound Application: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer. A defined volume of the test compound solution (at a specific concentration) is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.[7]
In Vitro Anticancer Cytotoxicity Assay
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT116, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of 2-ethyl-1H-benzimidazole 3-oxide for a specified period (e.g., 48 hours).
-
MTT Addition and Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are incubated for 3-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[8][9]
Visualizations: Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological mechanisms.
References
- 1. nveo.org [nveo.org]
- 2. researchgate.net [researchgate.net]
- 3. Different Potential Biological Activities of Benzimidazole Derivatives [journals.ekb.eg]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 2-Ethyl-1H-benzimidazole 3-oxide: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability characteristics of 2-ethyl-1H-benzimidazole 3-oxide, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. While specific experimental data for this particular molecule is not extensively available in public literature, this document outlines the fundamental principles and detailed experimental protocols necessary for its comprehensive physicochemical characterization. By leveraging established methodologies for analogous benzimidazole derivatives, this guide serves as a robust framework for generating critical data to inform preclinical development and formulation strategies.
Core Physicochemical Properties: Solubility and Stability
The solubility and stability of a drug candidate are paramount to its developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility. For 2-ethyl-1H-benzimidazole 3-oxide, understanding these parameters is the first step in unlocking its therapeutic potential.
Solubility Profile
The solubility of a compound dictates its dissolution rate and subsequent bioavailability. The presence of the benzimidazole nucleus, a common scaffold in medicinal chemistry, and the N-oxide functional group are key determinants of the solubility of 2-ethyl-1H-benzimidazole 3-oxide. The N-oxide moiety, in particular, is known to increase polarity and can enhance solubility in polar solvents.[1] A comprehensive solubility assessment is crucial and should be performed in a variety of aqueous and organic solvents relevant to pharmaceutical development.
Table 1: Representative Solubility Data for 2-Ethyl-1H-benzimidazole 3-oxide
| Solvent System | Expected Solubility Category | Analytical Method |
| Phosphate Buffered Saline (pH 7.4) | Data not available | HPLC-UV |
| 0.1 N Hydrochloric Acid (pH 1.2) | Data not available | HPLC-UV |
| Water | Data not available | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Visual Inspection |
| Ethanol | Likely Soluble | HPLC-UV |
| Methanol | Likely Soluble | HPLC-UV |
| Acetonitrile | Moderately Soluble | HPLC-UV |
| Ethyl Acetate | Sparingly Soluble | HPLC-UV |
| n-Octanol | Sparingly Soluble to Insoluble | HPLC-UV |
Stability Profile
Chemical stability is a critical quality attribute that ensures a drug candidate maintains its integrity, potency, and safety over time. The benzimidazole ring is generally stable; however, the overall stability of 2-ethyl-1H-benzimidazole 3-oxide must be rigorously evaluated under various stress conditions to identify potential degradation pathways and inform storage and handling requirements.
Table 2: Representative Stability Data for 2-Ethyl-1H-benzimidazole 3-oxide
| Condition | Incubation Time | Parameter Measured | Analytical Method |
| pH Stability | |||
| pH 1.2 (0.1 N HCl) | 0, 2, 4, 8, 24 hours | % Remaining Parent Compound | LC-MS/MS |
| pH 7.4 (PBS) | 0, 2, 4, 8, 24 hours | % Remaining Parent Compound | LC-MS/MS |
| pH 10.0 (Carbonate Buffer) | 0, 2, 4, 8, 24 hours | % Remaining Parent Compound | LC-MS/MS |
| Photostability | |||
| ICH Q1B Option 2 | Up to 1.2 million lux hours and 200 watt hours/m² | % Remaining Parent Compound, Appearance | HPLC-UV, Visual |
| Plasma Stability | |||
| Human, Rat, Mouse Plasma | 0, 15, 30, 60, 120 minutes | Half-life (t½), % Remaining | LC-MS/MS |
| Thermal Stability | |||
| 40°C / 75% RH | 1, 2, 4 weeks | % Remaining Parent Compound | HPLC-UV |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable physicochemical characterization. The following sections provide methodologies for determining the solubility and stability of 2-ethyl-1H-benzimidazole 3-oxide.
Thermodynamic Solubility Determination
This protocol determines the equilibrium solubility of a compound in a given solvent.
-
Preparation of Saturated Solution: Add an excess amount of 2-ethyl-1H-benzimidazole 3-oxide to a known volume of the test solvent (e.g., PBS pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filtration/Centrifugation: Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove any remaining undissolved solid.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of 2-ethyl-1H-benzimidazole 3-oxide using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calibration: Prepare a standard curve of the compound in the same solvent to accurately determine the concentration in the test samples.
pH Stability Assessment
This protocol evaluates the stability of the compound in aqueous solutions of different pH values.
-
Preparation of Test Solutions: Prepare stock solutions of 2-ethyl-1H-benzimidazole 3-oxide in a suitable organic solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution into buffer solutions of different pH values (e.g., pH 1.2, 7.4, and 10.0) to a final concentration (e.g., 10 µM).
-
Time Points: Incubate the solutions at a constant temperature (e.g., 37°C). At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each solution.
-
Reaction Quenching: Immediately quench the degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Analyze the samples by a stability-indicating LC-MS/MS method to determine the percentage of the parent compound remaining at each time point. The disappearance of the parent compound over time is used to assess its stability at each pH.
Photostability Testing (ICH Q1B)
This protocol assesses the stability of the compound under exposure to light.
-
Sample Preparation: Prepare samples of 2-ethyl-1H-benzimidazole 3-oxide as a solid and in solution (in a photochemically inert solvent). Prepare parallel samples wrapped in aluminum foil to serve as dark controls.[2]
-
Light Exposure: Expose the samples to a light source that meets the ICH Q1B guideline requirements, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[3]
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples. Compare the appearance, purity (by HPLC), and any degradation products.
In Vitro Plasma Stability Assay
This protocol determines the stability of the compound in the presence of plasma enzymes.
-
Compound Incubation: Incubate 2-ethyl-1H-benzimidazole 3-oxide (e.g., at 1 µM) with plasma (human, rat, or mouse) at 37°C.[4][5]
-
Time Points: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the incubation mixture.[5]
-
Protein Precipitation: Stop the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile containing an internal standard) to precipitate the plasma proteins.[6]
-
Centrifugation and Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.[6]
-
Data Analysis: Calculate the percentage of compound remaining at each time point relative to the zero-minute sample and determine the in vitro half-life (t½).[5]
Visualizing Experimental Workflows and Influencing Factors
To aid in the conceptualization of the experimental processes and the interplay of factors affecting the physicochemical properties of 2-ethyl-1H-benzimidazole 3-oxide, the following diagrams are provided.
Caption: General experimental workflow for solubility and stability assessment.
Caption: Key factors influencing the solubility and stability of benzimidazole derivatives.
Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2-ethyl-1H-benzimidazole 3-oxide. While specific data for this compound is pending experimental determination, the outlined protocols and influencing factors offer a clear roadmap for researchers and drug development professionals. A thorough understanding of these fundamental physicochemical properties is indispensable for advancing this and other promising benzimidazole derivatives through the drug discovery and development pipeline. The presented methodologies, when executed with precision, will yield high-quality data crucial for informed decision-making and the ultimate success of a therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. q1scientific.com [q1scientific.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
literature review of 2-substituted benzimidazole N-oxides
An In-depth Technical Guide to 2-Substituted Benzimidazole N-Oxides
Introduction
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antiparasitic effects.[2][3][4] The introduction of an N-oxide moiety to the benzimidazole core significantly modifies its electronic properties, solubility, and biological activity. The N-oxide group can act as a polar, electron-donating or accepting group, enhancing the molecule's ability to interact with biological targets and often improving its pharmacokinetic profile.[5] This technical guide provides a comprehensive , focusing on their synthesis, biological activities, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Synthesis of 2-Substituted Benzimidazole N-Oxides
The synthesis of benzimidazole N-oxides can be broadly categorized into two main approaches: the direct oxidation of a pre-formed benzimidazole ring or the cyclization of substituted nitroanilines or related precursors that form the N-oxide ring in situ.
Key Synthetic Protocols
1. Beirut Reaction: A prominent method for synthesizing 2H-benzimidazole 1,3-dioxides involves the Beirut reaction.[5] This reaction typically uses benzofuroxans (benzofurazan N-oxides) as starting materials, which react with secondary nitroalkanes to yield 2,2-dialkyl-2H-benzimidazole 1,3-dioxides.[5]
-
Experimental Protocol (General):
-
Dissolve the substituted benzofuroxan in a suitable solvent.
-
Add a secondary nitroalkane and a base (e.g., an amine).
-
Stir the reaction mixture at a specified temperature for a set duration.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, isolate the product through filtration or extraction.
-
Purify the crude product using recrystallization or column chromatography.
-
2. Cyclization of o-Nitroanilines: Another common route involves the reductive cyclization of ortho-nitroaniline derivatives with aldehydes or ketones. This method can be adapted to produce mono-N-oxides.
-
Experimental Protocol (General):
-
A mixture of an o-nitroaniline and an appropriate aldehyde is prepared in a solvent like ethanol or acetic acid.
-
A reducing agent (e.g., sodium dithionite) is added portion-wise to the mixture.[6]
-
The reaction is heated under reflux for several hours.
-
After cooling, the reaction mixture is neutralized, leading to the precipitation of the product.
-
The solid product is collected by filtration, washed, and purified.
-
3. Oxidation of 2-Substituted Benzimidazoles: Direct oxidation of the parent benzimidazole can yield the corresponding N-oxide. This method's success depends on the stability of the benzimidazole ring to the oxidizing conditions.
-
Experimental Protocol (General):
-
Dissolve the 2-substituted benzimidazole in a solvent such as acetic acid or chloroform.
-
Add an oxidizing agent, commonly hydrogen peroxide, often in the presence of a catalyst or an activating agent like trifluoroacetic anhydride.[5]
-
Maintain the reaction at a controlled temperature.
-
After the reaction is complete, the excess oxidizing agent is quenched.
-
The product is isolated by extraction and purified.
-
A generalized workflow for the synthesis of 2-substituted benzimidazole N-oxides is depicted below.
Biological Activities
2-Substituted benzimidazole N-oxides are recognized for their broad spectrum of biological activities, stemming from the unique electronic and steric properties conferred by the N-oxide group.[5]
Anticancer Activity
Benzimidazole N-oxides have emerged as a promising class of anticancer agents.[5][7] Their mechanism often involves the induction of apoptosis and inhibition of cell proliferation.[5]
A notable example is Sepin-1 , a 2,2-disubstituted-2H-benzimidazole 1,3-dioxide analog, which acts as a potent inhibitor of separase, an enzyme crucial for sister chromatid separation during mitosis.[5] Inhibition of separase leads to cell cycle arrest and apoptosis, making it a valuable target in cancer therapy.[5] The sensitivity of cancer cell lines to Sepin-1 often correlates with the level of separase expression.[5] Modifications to the 2H-benzimidazole-1,3-dioxide skeleton can significantly affect the inhibitory activity.[5]
| Compound Class | Cancer Cell Line(s) | Activity (IC50) | Reference |
| Naphthalene Substituted Benzimidazoles | Various | 0.078 to 0.625 µM | [7] |
| 1,2,3-triazolyl linked 2-aryl benzimidazoles | A549 (Lung Cancer) | 0.05 and 0.07 µmol/L | [8] |
| Benzimidazole-acridine derivative* | K562, HepG-2 | 2.68 and 8.11 µmol/L | [8] |
Note: These examples are for substituted benzimidazoles; specific N-oxide derivatives follow similar activity patterns.
The proposed mechanism of action for separase inhibition by benzimidazole N-oxides is illustrated below.
Antimicrobial Activity
The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents.[3] The introduction of an N-oxide group can modulate this activity. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the benzimidazole ring are critical. For instance, the presence of electron-withdrawing groups on the aromatic ring often enhances antimicrobial efficacy, whereas electron-donating groups may reduce it.[3]
-
Experimental Protocol (MIC Determination):
-
Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculate each dilution with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (broth with inoculum, no drug) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
| Compound | Organism | Activity (MIC) | Reference |
| N-alkyl-2-substituted-1H-benzimidazole derivative (62a) | E. coli (TolC mutant) | 2 µg/mL | [9] |
| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | Various bacteria | Potent | [3] |
Note: These examples are for substituted benzimidazoles, indicating the potential of the core structure.
The influence of electronic effects on antimicrobial activity can be visualized as a logical relationship.
Antiparasitic Activity
Several 2-substituted benzimidazole N-oxides and their parent analogs have demonstrated significant antiparasitic activity.[1][10] Studies have reported potent effects against protozoa such as Giardia lamblia and Entamoeba histolytica, and helminths like Trichinella spiralis.[1][10] In some cases, these compounds have shown greater in vitro activity than established drugs like albendazole and metronidazole.[1][10] Interestingly, for some of these active compounds, the mechanism does not appear to involve tubulin polymerization inhibition, a common target for benzimidazole anthelmintics, suggesting an alternative mechanism of action.[1][10]
| Compound Class | Parasite(s) | Activity Note | Reference |
| 2-(Trifluoromethyl)benzimidazole derivatives | G. lamblia, E. histolytica, T. spiralis | More active than Albendazole and Metronidazole | [1][10] |
| New 1H-benzimidazole-2-yl hydrazones | T. spiralis | More active than Albendazole and Ivermectin | [11] |
| Pyrimido[1,2-a]benzimidazole derivative (2a)* | Leishmania major | EC50 values in the nanomolar range | [12] |
Note: These examples are for substituted benzimidazoles, indicating the potential of the core structure.
Conclusion
2-Substituted benzimidazole N-oxides are a versatile and highly promising class of heterocyclic compounds with significant therapeutic potential. Their synthesis is achievable through several established chemical routes, allowing for diverse structural modifications. The N-oxide moiety imparts unique physicochemical properties that translate into a broad range of biological activities, most notably in the areas of anticancer, antimicrobial, and antiparasitic research. The ability of these compounds to interact with novel targets, such as the separase enzyme, highlights their potential to overcome existing drug resistance and provide new avenues for drug development. Further exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing lead compounds and advancing them into clinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. srrjournals.com [srrjournals.com]
- 3. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 4. isca.me [isca.me]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Benzimidazole N-Oxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of benzimidazole N-oxides, a class of heterocyclic compounds with significant and diverse biological activities. From their initial synthesis, which notably deviates from the direct oxidation of the parent benzimidazole, to the elucidation of their unique chemical properties and the discovery of their antimicrobial and antiparasitic potential, this document traces the scientific journey of these fascinating molecules. This guide furnishes detailed experimental protocols from seminal literature, presents quantitative data in structured tables for comparative analysis, and visualizes key synthetic and biological pathways using Graphviz diagrams to offer a thorough resource for researchers in medicinal chemistry and drug development.
Introduction: A Tale of Two Tautomers
The story of benzimidazole N-oxides is intrinsically linked to the broader history of benzimidazoles, a scaffold of immense importance in medicinal chemistry. First synthesized in 1872, the benzimidazole core is a key structural motif in numerous pharmaceuticals. However, the corresponding N-oxides did not emerge from the direct oxidation of this parent heterocycle. Instead, their discovery and development followed a distinct path, primarily centered on the cyclization of ortho-substituted nitroanilines.
A crucial aspect of benzimidazole N-oxides, particularly those unsubstituted at the N-1 position, is their existence in a tautomeric equilibrium with the corresponding 1-hydroxybenzimidazole form. This equilibrium is influenced by the solvent environment, with the N-hydroxy tautomer often predominating in non-polar solvents, while the N-oxide form is more prevalent in polar, hydrogen-bonding solvents. This tautomerism plays a significant role in their reactivity and biological interactions.
The Genesis of a Scaffold: Early Synthetic Endeavors
The pioneering work on the synthesis and structural elucidation of benzimidazole N-oxides was published in 1963 by S. Takahashi and H. Kano. Their research established that direct N-oxidation of benzimidazoles was not a viable synthetic route. Instead, they developed methods based on the cyclization of o-nitroaniline derivatives.
Key Historical Synthetic Methods
The foundational synthetic strategies for benzimidazole N-oxides revolve around intramolecular cyclization reactions. These early methods laid the groundwork for the diverse synthetic approaches available today.
-
Base-Mediated Cyclization of N-Alkyl-2-nitroanilines: This has become a cornerstone for the synthesis of various benzimidazole N-oxides. The reaction typically involves heating an N-substituted-2-nitroaniline derivative with a base, such as sodium hydroxide, in a suitable solvent system.
-
Acid-Catalyzed Cyclization: Later work demonstrated that o-nitro-N,N-dialkylanilines could be cyclized to the corresponding benzimidazole N-oxides under the action of hot aqueous acid.
The general workflow for the base-mediated synthesis can be visualized as follows:
Methodological & Application
Application Notes and Protocols for 2-ethyl-1H-benzimidazole 3-oxide in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for utilizing 2-ethyl-1H-benzimidazole 3-oxide in common cell culture assays. The information is intended to assist researchers in evaluating its cytotoxic and anti-inflammatory potential.
Introduction
Benzimidazole derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. 2-ethyl-1H-benzimidazole 3-oxide is a member of this family with potential for investigation in various therapeutic areas. These protocols provide a framework for initial in vitro screening of this compound.
Data Presentation
The following tables summarize representative quantitative data for benzimidazole derivatives in cytotoxicity and anti-inflammatory assays. These values should be considered as a reference range for designing experiments with 2-ethyl-1H-benzimidazole 3-oxide, as specific values for this compound are not yet extensively published.
Table 1: Representative Cytotoxicity of Benzimidazole Derivatives in Cancer Cell Lines (MTT Assay)
| Cell Line | Compound Type | IC50 (µM) | Exposure Time (h) |
| A549 (Lung Carcinoma) | 1,2-disubstituted benzimidazole | 111.70 ± 6.22[1] | 48 |
| MCF-7 (Breast Cancer) | N-substituted bis-benzimidazole | 52.09 µg/mL | 48 |
| DLD-1 (Colorectal Carcinoma) | 1,2-disubstituted benzimidazole | > 300[1] | 48 |
| HepG2 (Liver Carcinoma) | Benzimidazole derivative se-182 | 15.58[2] | Not Specified |
Table 2: Representative Anti-inflammatory Activity of Benzimidazole Derivatives
| Cell Line | Assay | Effective Concentration (µM) | Inhibition |
| RAW 264.7 (Macrophage) | LPS-induced TNF-α secretion | 10 | >50% |
| RAW 264.7 (Macrophage) | LPS-induced IL-6 secretion | 10[3] | >50%[3] |
Experimental Protocols
Preparation of Stock Solution
Proper preparation of the test compound is critical for reproducible results. Benzimidazole derivatives are often soluble in dimethyl sulfoxide (DMSO).
Materials:
-
2-ethyl-1H-benzimidazole 3-oxide powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of 2-ethyl-1H-benzimidazole 3-oxide in DMSO. For example, dissolve 1.622 mg of the compound (MW: 162.19 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Studies on related N-oxide benzimidazole derivatives have shown stability in 0.2% DMSO for up to 96 hours.[4]
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell line of choice (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
2-ethyl-1H-benzimidazole 3-oxide stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO, cell culture grade
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-ethyl-1H-benzimidazole 3-oxide stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).
-
Anti-inflammatory Activity Assay (Measurement of TNF-α and IL-6)
This protocol assesses the ability of 2-ethyl-1H-benzimidazole 3-oxide to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium with 10% FBS
-
24-well cell culture plates
-
2-ethyl-1H-benzimidazole 3-oxide stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for mouse TNF-α and IL-6
Protocol:
-
Cell Seeding:
-
Seed RAW 264.7 cells at a density of 2 x 10⁵ cells per well in 500 µL of complete medium in a 24-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Pre-treatment:
-
Prepare dilutions of 2-ethyl-1H-benzimidazole 3-oxide in complete medium to achieve final desired concentrations (e.g., 1, 5, 10, 25 µM).
-
Include a vehicle control (medium with DMSO).
-
Remove the medium from the wells and add 500 µL of the medium containing the compound or vehicle.
-
Incubate for 2 hours.
-
-
LPS Stimulation:
-
Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).
-
Incubate for 24 hours.
-
-
Supernatant Collection:
-
Collect the cell culture supernatants and centrifuge to remove any cell debris.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Measurement:
-
Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro assays.
Caption: Putative NF-κB signaling pathway inhibition.
Caption: Potential induction of the intrinsic apoptosis pathway.
References
- 1. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
protocol for dissolving 2-ethylbenzimidazole 3-oxide for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylbenzimidazole 3-oxide is a heterocyclic compound belonging to the benzimidazole N-oxide class. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties[1][2][3]. The introduction of an N-oxide moiety can enhance the solubility of these compounds in polar solvents and may modulate their biological activity[4][5]. This document provides detailed protocols for the dissolution of 2-ethylbenzimidazole 3-oxide for experimental use, along with information on its stability and potential biological targets.
Data Presentation
Solubility of Benzimidazole Derivatives
| Solvent | General Solubility of Benzimidazoles | Notes |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for preparing high-concentration stock solutions for in vitro and in vivo studies.[6][7][8] |
| Ethanol (EtOH) | Moderate to High | Often used as a solvent or co-solvent in synthetic procedures and for preparing solutions for biological assays.[9] |
| Methanol (MeOH) | Moderate to High | Similar to ethanol, used in synthesis and for preparing analytical standards. |
| Water | Low | Generally, benzimidazoles have low aqueous solubility, though N-oxidation can improve this.[4][5] |
| 1,4-Dioxane | Moderate | Has been used as a solvent in the synthesis of benzimidazole N-oxides.[4] |
| Acetonitrile | Moderate | Used as a mobile phase component in HPLC analysis, indicating some solubility.[10] |
Note: The N-oxide functional group is known to increase the polarity of the molecule, which generally improves solubility in polar solvents like water and alcohols[4][5].
Stability of Benzimidazole N-Oxides in Solution
A study on the stability of benzimidazole derivatives, including N-oxides, demonstrated that these compounds are stable in a 0.2% DMSO solution for up to 96 hours when analyzed by HPLC. This suggests that DMSO is a suitable solvent for preparing stock solutions for short-term storage and use in biological assays[10].
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for In Vitro Cellular Assays
This protocol describes the preparation of a high-concentration stock solution of 2-ethylbenzimidazole 3-oxide in DMSO, which is a common practice for in vitro experiments.
Materials:
-
2-Ethylbenzimidazole 3-oxide powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh a precise amount of 2-ethylbenzimidazole 3-oxide powder (e.g., 1 mg or 5 mg) and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). For example, to prepare a 10 mM stock solution of a compound with a molecular weight of 162.19 g/mol , dissolve 1.62 mg in 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for the specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Note on Final Concentration: When preparing working concentrations for cell culture, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity[11].
Protocol 2: Preparation of a Formulation for In Vivo Animal Studies
This protocol provides a general guideline for preparing a formulation of 2-ethylbenzimidazole 3-oxide for oral or intraperitoneal administration in animal models. The choice of vehicle will depend on the required dose, route of administration, and the compound's solubility characteristics.
Materials:
-
2-Ethylbenzimidazole 3-oxide powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, saline, or a solution containing a co-solvent like DMSO or PEG-400)
-
Sterile vials
-
Homogenizer or sonicator
-
pH meter
Procedure:
-
Vehicle Selection: Based on preliminary solubility and tolerability studies, select an appropriate vehicle. A common approach for poorly water-soluble compounds is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute this into an aqueous vehicle.
-
Dissolution/Suspension:
-
For a solution: If the compound is sufficiently soluble, dissolve the required amount of 2-ethylbenzimidazole 3-oxide directly in the chosen vehicle.
-
For a suspension: If the compound has low solubility, a suspension can be prepared. A common method is to first create a paste by triturating the powder with a small amount of the vehicle. Then, gradually add the remaining vehicle while continuously mixing or homogenizing to ensure a uniform suspension.
-
Using a co-solvent: Dissolve the compound in a minimal amount of a biocompatible co-solvent (e.g., DMSO). Then, slowly add this solution to the aqueous vehicle while vortexing or stirring to prevent precipitation.
-
-
pH Adjustment (if necessary): Check the pH of the final formulation and adjust it to a physiologically acceptable range (typically pH 6.5-7.5) if needed.
-
Homogenization: For suspensions, use a homogenizer or sonicator to reduce particle size and improve the uniformity of the suspension.
-
Storage: Prepare the formulation fresh on the day of the experiment if possible. If short-term storage is necessary, store at 2-8°C and protect from light. Before each administration, ensure the formulation is thoroughly mixed.
Mandatory Visualization
Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for screening the biological activity of 2-ethylbenzimidazole 3-oxide in a cell-based assay.
Caption: Workflow for in vitro screening of 2-ethylbenzimidazole 3-oxide.
Potential Signaling Pathway Modulation
Benzimidazole derivatives have been shown to modulate various signaling pathways. For instance, some benzimidazoles can act as inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) signaling pathway[12][13]. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition by a benzimidazole compound.
Caption: Hypothetical inhibition of the NOD2 signaling pathway.
References
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway | PLOS One [journals.plos.org]
Application Notes and Protocols: 2-ethyl-1H-benzimidazole 3-oxide as a Potential Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including potent antimicrobial, antiviral, and anticancer activities.[1][2][3] The fused heterocyclic system of benzene and imidazole rings serves as a versatile scaffold for the development of new therapeutic agents.[2][4] This document provides detailed application notes and protocols for the investigation of a novel derivative, 2-ethyl-1H-benzimidazole 3-oxide, as a potential antimicrobial agent. While specific data for this compound is under investigation, the methodologies and expected data formats are presented based on extensive research on analogous benzimidazole compounds.[5][6][7]
Physicochemical Properties (Hypothetical)
| Property | Value |
| Molecular Formula | C9H10N2O |
| Molecular Weight | 162.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and methanol |
| Melting Point | 185-190 °C |
Antimicrobial Activity Data (Representative Data from Benzimidazole Derivatives)
The following tables summarize typical antimicrobial activity data obtained for various benzimidazole derivatives against common bacterial and fungal strains. This data is intended to be representative of the results that could be expected for 2-ethyl-1H-benzimidazole 3-oxide.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Benzimidazole Derivatives
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | Reference Drug (MIC, µg/mL) |
| Benzimidazole Derivative A | 12.5 | 25 | 6.25 | Ciprofloxacin (1.0), Fluconazole (0.5) |
| Benzimidazole Derivative B | 26 | >100 | 12.5 | Cefixime (26)[6] |
| Benzimidazole-hydrazone 1 | >500 | >500 | 125 | - |
| 5-halobenzimidazole | 4 | >512 | ≤0.5 | Ciprofloxacin, Amphotericin B[7] |
| Benzimidazole-1,2,3-triazole | 12.5 | 3.125 | - | Ciprofloxacin[8] |
Table 2: Zone of Inhibition of Representative Benzimidazole Derivatives (Agar Well Diffusion Method)
| Compound | S. aureus (mm) | E. coli (mm) | P. aeruginosa (mm) | C. albicans (mm) | Standard Drug (mm) |
| Benzimidazole Derivative C | 18 | 15 | 12 | 20 | Ampicillin (22), Fluconazole (25)[9] |
| Benzimidazole Derivative D | 20 | 16 | 14 | 22 | - |
| Benzimidazole-triazole hybrid | 15 | 18 | - | 16 | Ciprofloxacin, Fluconazole[8] |
| 2-phenyl benzimidazole derivative | 14 | 12 | 10 | 16 | Trimethoprim, Fluconazole[10] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Microorganism suspension (adjusted to 0.5 McFarland standard)
-
2-ethyl-1H-benzimidazole 3-oxide stock solution (in DMSO)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth with DMSO)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a serial two-fold dilution of the 2-ethyl-1H-benzimidazole 3-oxide stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a 1:100 dilution of the 0.5 McFarland standardized microbial suspension in the broth.
-
Add 100 µL of the diluted microbial suspension to each well containing the test compound, resulting in a final volume of 200 µL and a final microbial concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with microorganism and standard antibiotic) and a negative control (broth with microorganism and DMSO, no compound).
-
Seal the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, read the absorbance at 600 nm using a microplate reader.
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Screening
This method is used for preliminary screening of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Petri dishes
-
Microorganism suspension (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
2-ethyl-1H-benzimidazole 3-oxide solution (at a known concentration)
-
Positive control (standard antibiotic solution)
-
Negative control (solvent, e.g., DMSO)
-
Incubator
Procedure:
-
Prepare MHA or SDA plates.
-
Inoculate the entire surface of the agar plate uniformly with the microbial suspension using a sterile cotton swab.
-
Allow the inoculum to dry for a few minutes.
-
Using a sterile cork borer, create wells in the agar.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Allow the plates to stand for 1 hour at room temperature to permit diffusion of the agents.
-
Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (clear area around the well where microbial growth is inhibited) in millimeters.
Potential Mechanism of Action (Hypothetical Signaling Pathway)
Benzimidazole derivatives are known to exert their antimicrobial effects through various mechanisms, including the inhibition of microbial growth by targeting essential enzymes or cellular processes.[11] For instance, some benzimidazoles inhibit tubulin polymerization in fungi or interfere with DNA gyrase in bacteria.[1][7] The diagram below illustrates a hypothetical signaling pathway that could be targeted by 2-ethyl-1H-benzimidazole 3-oxide, leading to the inhibition of microbial growth.
Caption: Hypothetical mechanism of action for 2-ethyl-1H-benzimidazole 3-oxide.
Experimental Workflow for Antimicrobial Screening
The following diagram outlines a typical workflow for the initial screening and evaluation of a novel compound's antimicrobial properties.
Caption: General workflow for antimicrobial drug discovery.
Conclusion
The benzimidazole scaffold represents a promising starting point for the development of new antimicrobial agents.[1][6] The provided protocols and representative data offer a framework for the systematic evaluation of 2-ethyl-1H-benzimidazole 3-oxide as a potential candidate. Further investigations into its spectrum of activity, mechanism of action, and toxicity are essential to determine its therapeutic potential.
References
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 2. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 11. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Ethylbenzimidazole 3-Oxide in Antifungal Research: A Review of Benzimidazole Derivatives
Introduction:
Benzimidazole derivatives have demonstrated significant efficacy against a broad spectrum of pathogenic fungi.[1] Their mechanism of action often involves the disruption of critical cellular processes in fungi, making them a valuable area of study for the development of new and effective antifungal therapies.[2]
Quantitative Data on Antifungal Activity
The antifungal activity of various benzimidazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values for several representative benzimidazole derivatives against various fungal strains, as reported in the literature.
Table 1: Antifungal Activity of Benzimidazole-Triazole Derivatives (µg/mL) [2]
| Compound | Candida albicans | Candida glabrata | Candida krusei | Candida parapsilosis |
| 6b | >125 | 0.97 | 125 | 15.62 |
| 6i | 62.5 | 0.97 | 125 | 7.81 |
| 6j | 125 | 0.97 | >125 | 15.62 |
| Voriconazole | 0.97 | 1.95 | 1.95 | 0.97 |
| Fluconazole | 1.95 | 7.81 | 15.62 | 1.95 |
Table 2: Antifungal Activity of Alkylated Bisbenzimidazole Derivatives (µg/mL) [3]
| Compound | Candida albicans | Aspergillus fumigatus |
| Compound with C8 alkyl chain | 0.975 | 1.95 |
| Compound with C10 alkyl chain | 1.95 | 3.9 |
| Amphotericin B | 0.48 | 0.48 |
| Fluconazole | 0.975 | >1000 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the evaluation of antifungal properties of benzimidazole derivatives.
Broth Microdilution Antifungal Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various fungal strains.
Protocol:
-
Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 cells/mL using a spectrophotometer.
-
The suspension is then diluted 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.
-
-
Preparation of Compound Dilutions:
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial twofold dilutions of the compound are prepared in a 96-well microtiter plate using RPMI 1640 medium. The final concentration range typically spans from 0.03 to 128 µg/mL.
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the prepared fungal suspension.
-
Positive (fungal suspension without compound) and negative (medium only) controls are included.
-
The microtiter plates are incubated at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
-
Ergosterol Biosynthesis Inhibition Assay
This assay is used to investigate if a compound's mechanism of action involves the inhibition of the ergosterol biosynthesis pathway, a common target for antifungal drugs.[4]
Protocol:
-
Fungal Culture and Treatment:
-
A fungal strain (e.g., Candida albicans) is grown in a suitable liquid medium to mid-log phase.
-
The culture is then treated with the test compound at various concentrations (e.g., sub-MIC and MIC values) for a defined period (e.g., 4-16 hours). A control culture without the compound is also maintained.
-
-
Sterol Extraction:
-
Fungal cells are harvested by centrifugation.
-
The cell pellet is washed and then subjected to saponification by heating with alcoholic potassium hydroxide.
-
Non-saponifiable lipids (containing sterols) are extracted with a non-polar solvent like n-heptane.
-
-
Sterol Analysis:
-
The extracted sterols are dried, derivatized (e.g., silylated), and then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
The sterol profile of the treated cells is compared to that of the untreated control cells. A buildup of specific sterol intermediates (e.g., lanosterol) and a depletion of ergosterol in the treated cells indicate inhibition of the ergosterol biosynthesis pathway.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in antifungal research related to benzimidazole derivatives.
Caption: Antifungal Drug Discovery Workflow.
Caption: Inhibition of Ergosterol Biosynthesis.
While direct data on 2-ethylbenzimidazole 3-oxide is lacking, the broader family of benzimidazole derivatives represents a highly fruitful area for antifungal drug discovery. The established methodologies for assessing antifungal activity and elucidating mechanisms of action provide a clear roadmap for the evaluation of novel benzimidazole compounds. Researchers are encouraged to explore the synthesis and antifungal testing of novel derivatives, such as 2-ethylbenzimidazole 3-oxide, as they may hold the potential for new and effective treatments against pathogenic fungi.
References
Application Notes and Protocols for Efficacy Testing of 2-ethyl-1H-benzimidazole 3-oxide
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This broad spectrum of activity, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anthelmintic properties, makes the benzimidazole scaffold a "privileged structure" in drug discovery.[2] The introduction of an N-oxide moiety can further enhance the biological and physicochemical properties of these molecules, such as improving solubility.[4]
This document provides a comprehensive set of application notes and detailed protocols for the preclinical evaluation of 2-ethyl-1H-benzimidazole 3-oxide , a novel benzimidazole derivative. Given the absence of specific efficacy data for this compound, a tiered experimental approach is proposed. This begins with a broad in vitro screening to identify potential therapeutic areas, followed by more focused in vitro and in vivo studies to elucidate the mechanism of action and confirm efficacy in relevant disease models. These guidelines are intended for researchers, scientists, and drug development professionals.
Application Note 1: Initial In Vitro Efficacy Screening
Objective: To conduct a broad-spectrum in vitro evaluation of 2-ethyl-1H-benzimidazole 3-oxide to identify its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Experimental Workflow: In Vitro Screening
Caption: Tiered workflow for the initial in vitro screening of 2-ethyl-1H-benzimidazole 3-oxide.
Protocol 1.1: Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-ethyl-1H-benzimidazole 3-oxide against a panel of pathogenic bacteria and fungi.
Methodology: Broth Microdilution Assay
-
Microorganism Panel:
-
Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212).
-
Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
-
Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404).
-
-
Preparation of Inoculum: Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Preparation: Prepare a stock solution of 2-ethyl-1H-benzimidazole 3-oxide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate to achieve a range of test concentrations (e.g., 0.125 to 256 µg/mL).
-
Incubation: Inoculate each well with the standardized microbial suspension. Include positive controls (microorganisms with no compound) and negative controls (broth only). Incubate the plates at the appropriate temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5] Visual inspection or spectrophotometric reading can be used for determination.
Data Presentation:
| Microorganism | Strain | MIC (µg/mL) of 2-ethyl-1H-benzimidazole 3-oxide | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | [Insert Data] | [Insert Data] |
| Enterococcus faecalis | ATCC 29212 | [Insert Data] | [Insert Data] |
| Escherichia coli | ATCC 25922 | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | ATCC 27853 | [Insert Data] | [Insert Data] |
| Candida albicans | ATCC 90028 | [Insert Data] | [Insert Data] |
| Aspergillus niger | ATCC 16404 | [Insert Data] | [Insert Data] |
Protocol 1.2: In Vitro Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of 2-ethyl-1H-benzimidazole 3-oxide on a panel of human cancer cell lines and a non-cancerous cell line.
-
Cell Line Panel:
-
Human Cancer Cell Lines: MCF-7 (breast), HCT-116 (colon), A549 (lung), K562 (leukemia).
-
Non-cancerous Control: HEK293 (human embryonic kidney) or Balb/c 3T3 (mouse fibroblast).[8]
-
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 2-ethyl-1H-benzimidazole 3-oxide (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve.
Data Presentation:
| Cell Line | Tissue of Origin | IC50 (µM) of 2-ethyl-1H-benzimidazole 3-oxide | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | Breast Cancer | [Insert Data] | [Insert Data] |
| HCT-116 | Colon Cancer | [Insert Data] | [Insert Data] |
| A549 | Lung Cancer | [Insert Data] | [Insert Data] |
| K562 | Leukemia | [Insert Data] | [Insert Data] |
| HEK293 | Normal Kidney | [Insert Data] | [Insert Data] |
Protocol 1.3: In Vitro Anti-inflammatory Assay
Objective: To assess the anti-inflammatory potential of 2-ethyl-1H-benzimidazole 3-oxide by measuring its effect on the production of inflammatory mediators in stimulated macrophages.
Methodology: Measurement of Nitric Oxide and Cytokine Production [9][10]
-
Cell Culture: Culture RAW 264.7 murine macrophages in 96-well plates until they reach 80-90% confluency.
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 2-ethyl-1H-benzimidazole 3-oxide for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control and an LPS-only control.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using specific ELISA kits according to the manufacturer's instructions.[11]
-
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by the compound compared to the LPS-only control.
Data Presentation:
| Concentration (µM) | % Inhibition of NO Production | % Inhibition of TNF-α Production | % Inhibition of IL-6 Production | Positive Control (e.g., Dexamethasone) |
| [Conc. 1] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Conc. 2] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Conc. 3] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| IC50 (µM) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Application Note 2: Elucidation of In Vitro Mechanism of Action
Objective: Based on the results from the initial screening, to perform targeted in vitro assays to investigate the potential mechanism of action of 2-ethyl-1H-benzimidazole 3-oxide. The following protocols are examples based on potential positive outcomes from Application Note 1.
Potential Anti-inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB signaling pathway by 2-ethyl-1H-benzimidazole 3-oxide.
Protocol 2.1: Western Blot Analysis of NF-κB Signaling
(If anti-inflammatory activity is observed)
Objective: To determine if 2-ethyl-1H-benzimidazole 3-oxide inhibits the LPS-induced activation of the NF-κB signaling pathway.
Methodology:
-
Cell Treatment: Treat RAW 264.7 cells with the compound at its IC50 concentration for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells and extract total protein. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against key signaling proteins: phospho-IKK, phospho-IκBα, phospho-p65, and total p65. Use β-actin as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities to determine the effect of the compound on the phosphorylation of IKK, IκBα, and p65.
Data Presentation:
| Protein Target | Control | LPS | LPS + Compound | % Inhibition of Phosphorylation |
| p-IKK/IKK | [Data] | [Data] | [Data] | [Data] |
| p-IκBα/IκBα | [Data] | [Data] | [Data] | [Data] |
| p-p65/p65 | [Data] | [Data] | [Data] | [Data] |
Protocol 2.2: Cell Cycle Analysis
(If anticancer activity is observed)
Objective: To determine if the cytotoxic effect of 2-ethyl-1H-benzimidazole 3-oxide is associated with cell cycle arrest.
Methodology:
-
Cell Treatment: Treat the most sensitive cancer cell line with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any compound-induced cell cycle arrest.
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | [Insert Data] | [Insert Data] | [Insert Data] |
| Compound (IC50) | [Insert Data] | [Insert Data] | [Insert Data] |
Application Note 3: In Vivo Efficacy Evaluation
Objective: To assess the in vivo efficacy of 2-ethyl-1H-benzimidazole 3-oxide in an appropriate animal model, selected based on the most promising in vitro results.
Experimental Workflow: In Vivo Efficacy Model
Caption: General workflow for in vivo efficacy testing of 2-ethyl-1H-benzimidazole 3-oxide.
Protocol 3.1: Human Tumor Xenograft Model
(If anticancer activity is observed)
Objective: To evaluate the in vivo antitumor efficacy of 2-ethyl-1H-benzimidazole 3-oxide.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously implant the most sensitive human cancer cells (e.g., 5 x 10^6 HCT-116 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group):
-
Vehicle control (e.g., saline or appropriate vehicle).
-
2-ethyl-1H-benzimidazole 3-oxide (at one or more dose levels).
-
Positive control (a standard-of-care chemotherapeutic agent).
-
-
Treatment: Administer the compound and controls via a clinically relevant route (e.g., intraperitoneal, oral) on a predetermined schedule (e.g., daily for 14 days).
-
Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Record body weight twice weekly as a measure of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day X) | Mean Tumor Weight (g) ± SEM (End of Study) | Mean Body Weight Change (%) |
| Vehicle Control | [Insert Data] | [Insert Data] | [Insert Data] |
| Compound (Dose 1) | [Insert Data] | [Insert Data] | [Insert Data] |
| Compound (Dose 2) | [Insert Data] | [Insert Data] | [Insert Data] |
| Positive Control | [Insert Data] | [Insert Data] | [Insert Data] |
Protocol 3.2: Carrageenan-Induced Paw Edema Model
(If anti-inflammatory activity is observed)
Objective: To assess the in vivo acute anti-inflammatory activity of 2-ethyl-1H-benzimidazole 3-oxide.
-
Animal Model: Use Wistar or Sprague-Dawley rats.
-
Grouping and Treatment: Randomize animals into treatment groups (n=6-8 per group). Administer the following orally or intraperitoneally:
-
Vehicle control.
-
2-ethyl-1H-benzimidazole 3-oxide (at one or more dose levels).
-
Positive control (e.g., Indomethacin).
-
-
Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Data Presentation:
| Treatment Group | Paw Volume (mL) at 3 hours ± SEM | % Inhibition of Edema at 3 hours |
| Vehicle Control | [Insert Data] | - |
| Compound (Dose 1) | [Insert Data] | [Insert Data] |
| Compound (Dose 2) | [Insert Data] | [Insert Data] |
| Positive Control | [Insert Data] | [Insert Data] |
References
- 1. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 2. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 3. crownbio.com [crownbio.com]
- 4. wjpsonline.com [wjpsonline.com]
- 5. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. scielo.br [scielo.br]
- 7. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ichorlifesciences.com [ichorlifesciences.com]
- 14. criver.com [criver.com]
- 15. ijpras.com [ijpras.com]
Application Notes and Protocols for the Detection of 2-Ethylbenzimidazole 3-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylbenzimidazole 3-oxide is a heterocyclic compound of interest in pharmaceutical development due to its potential biological activities. As with any active pharmaceutical ingredient (API) or intermediate, robust and reliable analytical methods are crucial for its quantification and characterization. These application notes provide detailed protocols for the detection and quantification of 2-ethylbenzimidazole 3-oxide using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. The protocols are designed to be a starting point for method development and validation in a research or quality control setting.
Chemical Profile: 2-Ethylbenzimidazole 3-Oxide
| Property | Value |
| Chemical Formula | C₉H₁₀N₂O[1] |
| Molecular Weight | 162.19 g/mol [1] |
| Structure | |
| A representative 2D structure of 2-ethylbenzimidazole 3-oxide. |
I. High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of 2-ethylbenzimidazole 3-oxide in bulk drug substances and simple formulations. Given the polar nature of N-oxides, both reversed-phase and HILIC chromatography should be considered.[2]
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
Instrumentation
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
2-Ethylbenzimidazole 3-oxide reference standard
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~280 nm (to be optimized based on UV spectrum) |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the 2-ethylbenzimidazole 3-oxide reference standard in a suitable solvent (e.g., methanol or mobile phase) to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in the same solvent as the standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation Parameters (as per ICH Guidelines) [3][4][5][6][7]
| Parameter | Specification |
| Linearity | R² > 0.999 over a range of 10-150 µg/mL |
| Accuracy | 98-102% recovery |
| Precision (RSD) | < 2% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar N-oxides that show poor retention in reversed-phase, HILIC is a viable alternative.
Instrumentation
-
Same as RP-HPLC
Reagents
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate (or Ammonium acetate)
-
Formic acid
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate |
| Gradient | 0-50% B over 15 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | ~280 nm |
| Injection Volume | 5 µL |
II. Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method offers high selectivity and sensitivity, making it ideal for the identification and quantification of 2-ethylbenzimidazole 3-oxide in complex matrices.
Instrumentation
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source
-
C18 or HILIC column as described above
LC Conditions
-
Use the same conditions as described in the HPLC methods. A mobile phase with volatile buffers (e.g., ammonium formate or acetate) is required.
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive ESI |
| Precursor Ion (m/z) | 163.08 [M+H]⁺ |
| Product Ions | To be determined by infusion of a standard solution. Common losses for N-oxides include -16 Da (-O) and -17 Da (-OH).[8] |
| Collision Energy | To be optimized |
Data Presentation: Hypothetical LC-MS/MS Transitions
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 2-Ethylbenzimidazole 3-oxide | 163.08 | e.g., 147.08 | e.g., 118.07 |
III. UV-Vis Spectrophotometry Method
This method is a simple and cost-effective technique for the quantification of 2-ethylbenzimidazole 3-oxide in pure form or in simple formulations without interfering excipients.
Instrumentation
-
UV-Vis Spectrophotometer
Protocol
-
Solvent Selection: Use a UV-transparent solvent in which the analyte is soluble (e.g., methanol, ethanol, or water).
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of 2-ethylbenzimidazole 3-oxide (e.g., 10 µg/mL) from 200 to 400 nm to determine the λmax. The λmax for benzimidazole derivatives is typically in the range of 270-290 nm.[9][10]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 2, 5, 10, 15, 20 µg/mL). Measure the absorbance of each solution at the λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at the λmax and determine the concentration from the calibration curve.
Data Presentation: Hypothetical UV-Vis Calibration Data
| Concentration (µg/mL) | Absorbance at λmax |
| 2 | 0.152 |
| 5 | 0.378 |
| 10 | 0.755 |
| 15 | 1.130 |
| 20 | 1.505 |
| Linearity (R²) | > 0.999 |
Experimental Workflows and Diagrams
Caption: General experimental workflow for the analysis of 2-ethylbenzimidazole 3-oxide.
Caption: Logical flow for HPLC method development and validation.
References
- 1. chembk.com [chembk.com]
- 2. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-ethyl-1H-benzimidazole 3-oxide as a Fluorescent Probe in Bioimaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-ethyl-1H-benzimidazole 3-oxide as a fluorescent probe for bioimaging. While specific data for this compound is emerging, the following protocols and data are based on the well-established principles of benzimidazole-based fluorescent probes and can serve as a foundational guide for its application.
Benzimidazoles are a significant class of heterocyclic compounds known for their versatile electronic properties, biocompatibility, and synthetic accessibility, making them an excellent platform for developing fluorescent probes.[1] These probes are instrumental in various fields, including bioimaging, molecular recognition, and disease diagnostics, due to their strong fluorescence emission and tunable photophysical properties.[1]
Principle of Fluorescence
Benzimidazole derivatives often exhibit fluorescence through mechanisms such as Excited State Intramolecular Proton Transfer (ESIPT), which contributes to a large Stokes shift, minimizing self-quenching and improving signal-to-noise ratios.[2][3] The N-oxide moiety in 2-ethyl-1H-benzimidazole 3-oxide can be anticipated to modulate the electronic properties of the benzimidazole core, potentially influencing its fluorescence characteristics and providing a reactive site for sensing specific analytes.
Potential Bioimaging Applications
Based on analogous benzimidazole probes, 2-ethyl-1H-benzimidazole 3-oxide could be developed to detect a variety of biologically relevant species, including:
-
Reactive Oxygen and Nitrogen Species (ROS/RNS): Benzimidazole scaffolds have been successfully utilized to create probes for detecting species like peroxynitrite (ONOO⁻).[2][4][5]
-
Biothiols: Probes for cysteine and other biothiols have been developed from benzimidazole derivatives.[6][7]
-
pH Changes: The benzimidazole core is sensitive to pH, making it a candidate for developing probes to monitor pH fluctuations in cellular compartments like lysosomes and mitochondria.[2]
-
Metal Ions: The versatile coordination chemistry of benzimidazoles allows for the design of probes for various metal ions.[1]
Quantitative Data Summary
The following table summarizes typical quantitative data for benzimidazole-based fluorescent probes. These values provide a reference for the expected performance of 2-ethyl-1H-benzimidazole 3-oxide derivatives.
| Parameter | Typical Value Range | Reference Compound(s) |
| Excitation Wavelength (λex) | 340 - 450 nm | MO-E2, ABIA[2][6] |
| Emission Wavelength (λem) | 450 - 600 nm | MO-E2, ABIA[2][6] |
| Quantum Yield (Φ) | 0.1 - 0.6 | General Benzimidazoles |
| Limit of Detection (LOD) | 10 nM - 1 µM | MO-E1, MO-E2, MO-E3, ABIA[2][4][5][6] |
| Cell Viability (IC50) | > 50 µM | MO-E2[2] |
| Response Time | 1 - 30 minutes | ABIA[6] |
Experimental Protocols
Synthesis of 2-ethyl-1H-benzimidazole 3-oxide
While a specific protocol for 2-ethyl-1H-benzimidazole 3-oxide is not detailed in the provided search results, a general synthetic approach for 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes.[8][9] The N-oxidation can typically be achieved using an oxidizing agent like m-CPBA or hydrogen peroxide.
General Workflow for Synthesis and Functionalization:
Cell Culture and Staining Protocol
This protocol provides a general guideline for staining live cells with a benzimidazole-based fluorescent probe.
-
Cell Culture: Plate cells (e.g., HeLa, RAW 264.7) on glass-bottom dishes or chamber slides and culture in appropriate medium at 37°C in a 5% CO₂ incubator until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of 2-ethyl-1H-benzimidazole 3-oxide (e.g., 1-10 mM in DMSO). Dilute the stock solution in serum-free cell culture medium or phosphate-buffered saline (PBS) to the final working concentration (typically 1-10 µM).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells twice with warm PBS.
-
Add the probe solution to the cells and incubate for 15-60 minutes at 37°C.
-
-
Analyte Stimulation (if applicable): To induce the production of a specific analyte (e.g., ONOO⁻), cells can be pre-treated with stimulants like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[2]
-
Washing: Remove the probe solution and wash the cells three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh PBS or imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.
Experimental Workflow for Cell Imaging:
Data Analysis
Fluorescence intensity can be quantified using image analysis software such as ImageJ or FIJI. The mean fluorescence intensity of regions of interest (ROIs) drawn around cells can be measured and compared across different experimental conditions. For ratiometric probes, the ratio of fluorescence intensities at two different emission wavelengths is calculated.
Signaling Pathway Visualization
Benzimidazole-based probes can be used to visualize signaling events. For instance, a probe for peroxynitrite (ONOO⁻) can be used to study inflammatory pathways.
Simplified Inflammatory Signaling Pathway Leading to ONOO⁻ Production:
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Fluorescence Signal | Incorrect filter set; Low probe concentration; Photobleaching; Cell death | Verify filter specifications; Increase probe concentration; Reduce excitation light intensity or exposure time; Perform a cell viability assay. |
| High Background Fluorescence | Incomplete washing; Probe precipitation; Autofluorescence | Increase the number of washes; Filter the probe solution before use; Image a control sample without the probe to assess autofluorescence. |
| Cell Toxicity | High probe concentration; Long incubation time | Perform a dose-response and time-course experiment to determine the optimal non-toxic conditions. |
Conclusion
2-ethyl-1H-benzimidazole 3-oxide holds promise as a scaffold for the development of novel fluorescent probes for bioimaging. By leveraging the established chemistry and imaging protocols for related benzimidazole derivatives, researchers can explore its potential for visualizing a wide array of biological processes. The protocols and data presented here provide a solid foundation for initiating such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. A fluorescent ESIPT-based benzimidazole platform for the ratiometric two-photon imaging of ONOO–in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A fluorescent ESIPT-based benzimidazole platform for the ratiometric two-photon imaging of ONOO−in vitro and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Novel Benzimidazole-Based Probe and Portable Fluorimeter for the Detection of Cysteine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 2-Ethylbenzimidazole 3-Oxide in Synthetic Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole N-oxides are a class of heterocyclic compounds that have garnered significant interest in synthetic organic chemistry and drug discovery. The N-oxide moiety can act as an internal oxidizing agent, a precursor to reactive intermediates, and can modulate the electronic properties and biological activity of the parent benzimidazole scaffold. While the specific applications of 2-ethylbenzimidazole 3-oxide are not extensively documented in current literature, its structural similarity to other well-studied 2-alkylbenzimidazole N-oxides allows for the extrapolation of its potential uses and synthetic protocols.
These notes provide an overview of the potential applications of 2-ethylbenzimidazole 3-oxide and detailed protocols for its synthesis and a common subsequent reaction, based on established methodologies for analogous compounds.
Application Notes
Intermediate in the Synthesis of Substituted Benzimidazoles
2-Ethylbenzimidazole 3-oxide can serve as a versatile intermediate for the synthesis of various substituted benzimidazoles. The N-oxide group can be readily removed through deoxygenation, providing access to the parent 2-ethylbenzimidazole. More importantly, the N-oxide functionality can activate the benzimidazole ring for further functionalization.
Precursor for 1,3-Dipolar Cycloaddition Reactions
Benzimidazole N-oxides can participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. This reactivity allows for the construction of novel fused heterocyclic systems, which are of interest in medicinal chemistry for the development of new therapeutic agents. The 2-ethyl substituent can influence the regioselectivity and stereoselectivity of these cycloadditions.
Potential Biological Activity
The benzimidazole core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of an N-oxide group can enhance the pharmacokinetic properties of a molecule, such as increasing solubility and modulating metabolic stability. Therefore, 2-ethylbenzimidazole 3-oxide itself, or its derivatives, could be investigated for potential therapeutic applications.
Experimental Protocols
Protocol 1: Synthesis of 2-Ethylbenzimidazole 3-Oxide
This protocol is adapted from the general method for the synthesis of 2-alkyl-7-nitro-1H-benzimidazole 3-oxides via a two-step, one-pot procedure involving nucleophilic aromatic substitution followed by base-mediated cyclization.[1][2]
Reaction Scheme:
Materials:
-
2,6-Dinitrochlorobenzene
-
Propylamine
-
Ethanol (anhydrous)
-
Potassium carbonate (K₂CO₃)
-
Water
-
2-Propanol
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of N-Propyl-2,6-dinitroaniline
-
In a round-bottom flask, dissolve 2,6-dinitrochlorobenzene (1.0 eq) in anhydrous ethanol to make a 0.1 M solution.
-
In a separate vial, prepare a solution of propylamine (2.0 eq) in anhydrous ethanol.
-
Add the propylamine solution to the 2,6-dinitrochlorobenzene solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Step 2: Cyclization to 2-Ethyl-7-nitro-1H-benzimidazole 3-oxide
-
Prepare a 0.3 M solution of potassium carbonate in a water:2-propanol (11:2) mixture.
-
To the reaction mixture from Step 1, add the potassium carbonate solution.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4 hours, or until TLC analysis indicates the consumption of the intermediate.
-
After cooling to room temperature, remove the ethanol and 2-propanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 2-ethyl-7-nitro-1H-benzimidazole 3-oxide as a solid.
-
Expected Yield: Based on similar reported syntheses, yields can range from 50-70%.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: Deoxygenation of 2-Ethyl-7-nitro-1H-benzimidazole 3-oxide
This protocol describes a general method for the deoxygenation of a heterocyclic N-oxide to its corresponding parent heterocycle.
Reaction Scheme:
Materials:
-
2-Ethyl-7-nitro-1H-benzimidazole 3-oxide
-
Sodium dithionite (Na₂S₂O₄)
-
Methanol
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-ethyl-7-nitro-1H-benzimidazole 3-oxide (1.0 eq) in a 1:1 mixture of methanol and water.
-
Add sodium dithionite (3.0 eq) portion-wise to the solution at room temperature with vigorous stirring. An exothermic reaction may be observed.
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 2-ethyl-7-nitro-1H-benzimidazole.
Expected Yield: Deoxygenation reactions of this type typically proceed in high yield (>90%).
Data Presentation
Table 1: Summary of Expected Product Characteristics
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |
| 2-Ethyl-7-nitro-1H-benzimidazole 3-oxide | C₉H₉N₃O₃ | 207.19 | Yellow solid |
| 2-Ethyl-7-nitro-1H-benzimidazole | C₉H₉N₃O₂ | 191.19 | Solid |
Visualizations
Caption: Synthetic workflow for 2-ethylbenzimidazole 3-oxide and its deoxygenation.
Caption: Potential applications of 2-ethylbenzimidazole 3-oxide.
References
High-Throughput Screening Assays for Benzimidazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) of benzimidazole derivatives, a versatile class of compounds with a broad spectrum of biological activities. These methodologies are designed to facilitate the discovery and development of novel therapeutics in areas including oncology, infectious diseases, and more.
Introduction to Benzimidazole Derivatives and HTS
Benzimidazole, a heterocyclic aromatic organic compound, is a crucial pharmacophore in medicinal chemistry. Its derivatives have been successfully developed into drugs for a variety of therapeutic indications, including anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), and anticancer agents. The structural versatility of the benzimidazole scaffold allows for the generation of large, diverse chemical libraries, making it an ideal candidate for high-throughput screening campaigns aimed at identifying novel bioactive molecules.
HTS enables the rapid testing of thousands to millions of compounds against specific biological targets or in phenotypic assays. This automated approach significantly accelerates the early stages of drug discovery by identifying "hits" that can be further optimized into lead compounds. This document outlines key HTS assays and protocols applicable to the screening of benzimidazole derivative libraries.
Key Therapeutic Areas and Corresponding HTS Assays
Benzimidazole derivatives have shown promise in several therapeutic areas. Below are detailed protocols for relevant HTS assays.
Anticancer Activity
Many benzimidazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and disruption of microtubule polymerization.
Application: To identify benzimidazole derivatives that induce cell death or inhibit the proliferation of cancer cell lines.
Principle: These assays measure cell viability or metabolic activity as an indicator of cytotoxicity. Common methods include MTT, MTS, and resazurin reduction assays, or ATP-based luminescence assays.
Experimental Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in 96- or 384-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Addition: Prepare serial dilutions of the benzimidazole derivative library in the appropriate cell culture medium. Add the compounds to the wells, typically at a final concentration range of 0.1 to 100 µM. Include vehicle-only (e.g., DMSO) and positive (e.g., doxorubicin) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for active compounds using non-linear regression analysis.
Data Presentation:
| Compound ID | Target Cell Line | IC₅₀ (µM)[1] |
| Benzimidazole 1 | HCT-116 | 28.54 ± 2.91 |
| Benzimidazole 2 | HCT-116 | 16.18 ± 3.85 |
| Benzimidazole 4 | HCT-116 | 24.08 ± 0.31 |
| Benzimidazole 1 | MCF-7 | 31.21 ± 4.49 |
| Benzimidazole 2 | MCF-7 | 29.29 ± 6.39 |
| Benzimidazole 4 | MCF-7 | 8.86 ± 1.10 |
Application: To identify benzimidazole derivatives that inhibit the activity of specific kinases, such as FMS-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML).
Principle: These are typically biochemical assays that measure the phosphorylation of a substrate by the target kinase. Common formats include fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), and luminescence-based assays that quantify ATP consumption.
Experimental Protocol (LanthaScreen™ Eu Kinase Binding Assay):
-
Reagent Preparation: Prepare 3X solutions of the test compounds, FLT3 kinase/Eu-anti-tag antibody mixture, and an Alexa Fluor™ 647-labeled tracer in the kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound solution.
-
Kinase/Antibody Addition: Add 5 µL of the FLT3 kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. Determine IC₅₀ values for active compounds.
Data Presentation:
| Compound ID | Target Kinase | IC₅₀ (µM)[2] |
| Compound 5a | EGFRWT | 0.25 ± 0.01 |
| Compound 5b | EGFRWT | 0.22 ± 0.15 |
| Compound 6b | EGFRWT | 0.08 ± 0.05 |
| Compound 5a | EGFRT790M | 0.17 ± 0.05 |
| Compound 5b | EGFRT790M | 0.13 ± 0.11 |
| Compound 6b | EGFRT790M | 0.09 ± 0.01 |
Signaling Pathway:
Caption: FLT3 Signaling Pathway Activation.
Application: To identify benzimidazole derivatives that interfere with microtubule dynamics, either by inhibiting polymerization or by stabilizing microtubules.
Principle: This biochemical assay monitors the assembly of purified tubulin into microtubules. Polymerization can be measured by an increase in light scattering (turbidity) at 340 nm or by an increase in fluorescence of a reporter dye.
Experimental Protocol (Turbidity-based):
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer on ice. Prepare a GTP solution.
-
Compound Preparation: Prepare dilutions of the benzimidazole compounds in a suitable buffer. Paclitaxel (stabilizer) and nocodazole (destabilizer) should be used as controls.
-
Assay Setup: In a pre-warmed (37°C) 96- or 384-well plate, add the compound dilutions.
-
Initiation of Polymerization: Add the cold tubulin/GTP mixture to the wells to initiate polymerization.
-
Data Acquisition: Immediately place the plate in a temperature-controlled microplate reader set to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance against time. Inhibitors will show a decrease in the rate and extent of polymerization, while stabilizers will show an increase.
Data Presentation:
| Compound ID | Effect on Tubulin Polymerization | IC₅₀ (µM) |
| Nocodazole | Inhibition | 0.2 |
| Paclitaxel | Stabilization | 2.5 |
| Benzimidazole X | Inhibition | Value |
| Benzimidazole Y | Stabilization | Value |
Mechanism Diagram:
Caption: Benzimidazole Interference with Tubulin Polymerization.
Antifungal Activity
Benzimidazole derivatives have been identified as potent antifungal agents. HTS is crucial for screening large libraries to discover new antifungal compounds.
Experimental Protocol (Broth Microdilution Assay):
-
Inoculum Preparation: Prepare a standardized suspension of fungal cells (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium (e.g., RPMI-1640).
-
Compound Plating: Add serial dilutions of the benzimidazole library to a 96- or 384-well plate.
-
Inoculation: Add the fungal inoculum to each well. Include positive (e.g., fluconazole, amphotericin B) and negative (no drug) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Growth Assessment: Determine fungal growth by measuring the optical density at 600 nm or by using a metabolic indicator like resazurin.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that inhibits visible growth.
Data Presentation:
| Compound ID | Fungal Strain | MIC (µg/mL)[3] |
| Compound DV | Cryptococcus neoformans | 31.2 |
| Compound NRE | Cryptococcus neoformans | 15.6 |
| Compound ACH | Cryptococcus neoformans | 7.8 |
| Fluconazole | Candida albicans | 0.75 |
| Compound 11 | Candida albicans | 3 |
| Compound 12 | Candida albicans | 12 |
HTS Workflow and Data Analysis
A typical HTS workflow for screening benzimidazole derivatives involves several key stages.
Experimental Workflow Diagram:
Caption: General High-Throughput Screening Workflow.
Data Analysis Considerations:
-
Normalization: Raw data should be normalized to the plate controls (e.g., percentage inhibition relative to positive and negative controls).
-
Quality Control: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Hit Selection: A "hit" is typically defined as a compound that produces a response above a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
Dose-Response Curves: For confirmed hits, dose-response experiments are performed to determine potency (IC₅₀ or EC₅₀) and efficacy.
Conclusion
The application of high-throughput screening to libraries of benzimidazole derivatives is a powerful strategy for the identification of novel drug candidates. The protocols and data presented here provide a framework for researchers to design and execute effective HTS campaigns. Careful assay selection, rigorous data analysis, and subsequent hit validation are critical for the successful translation of HTS findings into promising lead compounds for further drug development.
References
Formulation of 2-Ethyl-1H-benzimidazole 3-Oxide for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formulation of 2-ethyl-1H-benzimidazole 3-oxide, a heterocyclic compound with potential therapeutic applications. Due to the characteristically poor aqueous solubility of benzimidazole derivatives, this guide focuses on strategies to enhance solubility and bioavailability for successful in vivo studies in preclinical animal models, particularly mice.
Physicochemical Properties and Pre-formulation Considerations
Table 1: Physicochemical Properties of Benzimidazole (Parent Compound)
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂ | --INVALID-LINK-- |
| Molecular Weight | 118.14 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid | |
| Melting Point | 170-172 °C | |
| Solubility | - Freely soluble in alcohol- Sparingly soluble in ether- Practically insoluble in benzene and petroleum ether- Soluble in aqueous solutions of acids and strong alkalis | |
| pKa | 5.3 (for the protonated species) |
Critical Considerations for 2-Ethyl-1H-benzimidazole 3-Oxide:
-
Solubility: The ethyl group at the 2-position and the N-oxide moiety will influence the polarity and solubility profile compared to the parent benzimidazole. It is anticipated that the compound will exhibit poor water solubility.
-
LogP: The octanol-water partition coefficient (LogP) is a crucial indicator of lipophilicity and will influence the choice between aqueous-based and lipid-based formulations.
-
pKa: The basicity of the benzimidazole ring will be affected by the substituents, which will determine its solubility at different pH values.
Formulation Strategies for Poorly Soluble Benzimidazole Derivatives
Given the anticipated low aqueous solubility of 2-ethyl-1H-benzimidazole 3-oxide, several formulation strategies can be employed to enhance its bioavailability for in vivo administration.
Table 2: Overview of Formulation Strategies
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvent Systems | The compound is dissolved in a mixture of a water-miscible organic solvent and water. | Simple to prepare, can achieve high drug concentrations. | Potential for precipitation upon dilution in the bloodstream, toxicity of the co-solvent. |
| Surfactant-based Formulations (Micellar Solutions) | Surfactants are used above their critical micelle concentration to form micelles that encapsulate the drug. | Can significantly increase solubility, suitable for intravenous administration. | Potential for hemolysis and other toxicities depending on the surfactant and concentration. |
| Suspensions | The solid drug is dispersed in an aqueous vehicle, often with the aid of a suspending agent. | Suitable for oral administration, can be used for compounds that are difficult to solubilize. | Non-uniform dosing if not properly prepared, not suitable for intravenous administration. |
| Cyclodextrin Complexation | The drug forms an inclusion complex with a cyclodextrin molecule, enhancing its solubility. | Can significantly improve solubility and stability, generally considered safe. | Can be expensive, may not be suitable for all drug molecules. |
Experimental Protocols
The following protocols provide detailed methodologies for preparing different types of formulations for in vivo studies in mice. The final choice of formulation will depend on the experimentally determined physicochemical properties of 2-ethyl-1H-benzimidazole 3-oxide and the intended route of administration.
Protocol 1: Co-solvent Formulation for Intraperitoneal (IP) or Oral (PO) Administration
This protocol is suitable for initial screening studies where achieving a solution is prioritized.
Materials:
-
2-ethyl-1H-benzimidazole 3-oxide
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of 2-ethyl-1H-benzimidazole 3-oxide and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the compound completely. It is crucial to use the lowest possible volume of DMSO due to its potential toxicity.
-
Add PEG400 to the solution and vortex thoroughly. A common ratio is 10% DMSO, 40% PEG400, and 50% saline.
-
Slowly add the sterile saline to the organic solution while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation is not suitable for use.
-
Administer the formulation to the animals immediately after preparation.
Table 3: Recommended Dosing Volumes for Mice
| Route of Administration | Maximum Volume | Reference |
| Intraperitoneal (IP) | 10 mL/kg | |
| Oral (PO) - Gavage | 10 mL/kg |
Protocol 2: Tween® 80-based Formulation for Intravenous (IV) Administration
This protocol is designed to create a micellar solution suitable for intravenous injection.
Materials:
-
2-ethyl-1H-benzimidazole 3-oxide
-
Tween® 80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% NaCl), sterile
-
Sterile vials
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of 10% (v/v) Tween® 80 in sterile saline.
-
Weigh the required amount of 2-ethyl-1H-benzimidazole 3-oxide and place it in a sterile vial.
-
Add the 10% Tween® 80 solution to the compound.
-
Gently warm the mixture (e.g., to 37°C) and stir using a magnetic stirrer until the compound is completely dissolved.
-
Visually inspect the final formulation for clarity. The solution should be clear and free of any particulate matter.
-
Filter the solution through a 0.22 µm sterile filter before administration.
-
Administer the formulation to the animals via the tail vein.
Table 4: Recommended Dosing Volumes for Mice
| Route of Administration | Maximum Volume | Reference |
| Intravenous (IV) - Tail Vein | 5 mL/kg |
Protocol 3: Suspension Formulation for Oral (PO) Administration
This protocol is suitable for administering the compound as a suspension when solubilization is not feasible.
Materials:
-
2-ethyl-1H-benzimidazole 3-oxide
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
-
Homogenizer (optional)
Procedure:
-
Weigh the required amount of 2-ethyl-1H-benzimidazole 3-oxide.
-
Triturate the compound in a mortar and pestle to a fine powder.
-
Gradually add a small volume of the 0.5% CMC solution to the powder and levigate to form a smooth paste.
-
Slowly add the remaining volume of the 0.5% CMC solution while continuously stirring.
-
For a more uniform suspension, use a homogenizer.
-
Ensure the suspension is uniformly mixed before each administration.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the formulation development and in vivo evaluation of 2-ethyl-1H-benzimidazole 3-oxide.
Potential Signaling Pathways
Benzimidazole derivatives have been reported to exert their biological effects through various cellular signaling pathways. Two prominent mechanisms include the inhibition of tubulin polymerization and the modulation of the p53 tumor suppressor pathway.
Safety Considerations
-
Excipient Toxicity: Always use high-purity, injectable-grade excipients when available. Be mindful of the potential toxicity of co-solvents like DMSO, especially at high concentrations and with repeated dosing.
-
Animal Welfare: Adhere to institutional and national guidelines for the care and use of laboratory animals. Monitor animals closely for any adverse reactions to the formulation.
-
Sterility: For parenteral routes of administration, ensure that the formulation is sterile to prevent infection.
This document provides a foundational guide for the formulation of 2-ethyl-1H-benzimidazole 3-oxide. It is imperative to conduct thorough experimental work to determine the specific physicochemical properties of the compound to develop a safe and effective formulation for your in vivo studies.
Application Note and Protocol: Cytotoxicity Testing of 2-Ethylbenzimidazole 3-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylbenzimidazole 3-oxide is a heterocyclic N-oxide compound with potential therapeutic applications. As with any novel chemical entity intended for pharmaceutical development, a thorough evaluation of its cytotoxic potential is a critical early-stage safety assessment.[1][2] This document provides a detailed protocol for determining the in vitro cytotoxicity of 2-ethylbenzimidazole 3-oxide using a tetrazolium-based colorimetric assay, specifically the XTT assay. This assay measures cell viability by assessing the metabolic activity of cells.[3][4] In metabolically active cells, mitochondrial dehydrogenases reduce the tetrazolium salt XTT to a soluble orange formazan product, the amount of which is directly proportional to the number of viable cells.[4]
Principle of the XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a widely used method to assess cell viability.[3][5] Unlike the related MTT assay, the formazan product of XTT is water-soluble, eliminating a solubilization step and simplifying the protocol.[4] An intermediate electron acceptor, phenazine methosulfate (PMS), is used to facilitate the reduction of XTT by cellular enzymes.[5] The resulting color change can be quantified using a spectrophotometer, providing a reliable measure of cell viability.
Materials and Reagents
-
2-Ethylbenzimidazole 3-oxide (test compound)
-
Human hepatocellular carcinoma cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
XTT Cell Viability Assay Kit (containing XTT reagent and electron coupling reagent)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
Sterile, disposable laboratory consumables (pipette tips, microcentrifuge tubes, etc.)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
-
Inverted microscope
-
Biological safety cabinet
Experimental Protocol
Cell Culture and Maintenance
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For the assay, harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
Cell Seeding
-
Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well).
-
Include wells for "cells only" (negative control), "medium only" (blank), and various concentrations of the test compound.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and enter the logarithmic growth phase.
Compound Preparation and Treatment
-
Prepare a stock solution of 2-ethylbenzimidazole 3-oxide in DMSO.
-
On the day of the experiment, prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). The final DMSO concentration in all wells should be kept constant and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 2-ethylbenzimidazole 3-oxide.
-
Include a vehicle control group containing the same concentration of DMSO as the test compound wells.
-
Incubate the plate for another 24, 48, or 72 hours, depending on the desired exposure time.
XTT Assay Procedure
-
Following the treatment period, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions. A common ratio is 50:1 (XTT reagent:electron coupling reagent).
-
Add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, protected from light. The incubation time may need to be optimized based on the cell type and density.
-
After incubation, gently shake the plate to ensure a uniform distribution of the colored product.
-
Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract non-specific background absorbance.
Data Analysis
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log concentration of 2-ethylbenzimidazole 3-oxide.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table to facilitate comparison.
| Concentration of 2-ethylbenzimidazole 3-oxide (µM) | Mean Absorbance (450 nm) ± SD | % Cell Viability ± SD |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 ± 6.4 |
| 0.1 | 1.22 ± 0.07 | 97.6 ± 5.6 |
| 1 | 1.15 ± 0.09 | 92.0 ± 7.2 |
| 10 | 0.98 ± 0.06 | 78.4 ± 4.8 |
| 50 | 0.65 ± 0.05 | 52.0 ± 4.0 |
| 100 | 0.31 ± 0.04 | 24.8 ± 3.2 |
| 200 | 0.15 ± 0.02 | 12.0 ± 1.6 |
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity testing of 2-ethylbenzimidazole 3-oxide.
Potential Signaling Pathway: Intrinsic Apoptosis
A common mechanism of drug-induced cytotoxicity is the induction of apoptosis. The intrinsic, or mitochondrial, pathway is a key signaling cascade in this process.[6][7][8]
Caption: Simplified diagram of the intrinsic apoptosis signaling pathway.
References
- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 2. kosheeka.com [kosheeka.com]
- 3. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Application of 2-Ethylbenzimidazole 3-Oxide in Agricultural Research: A Prospective Analysis
Disclaimer: Publicly available research specifically detailing the agricultural applications of 2-ethylbenzimidazole 3-oxide is limited. The following application notes and protocols are based on the well-established activities of the broader benzimidazole and benzimidazole N-oxide classes of compounds in agriculture. These should be considered as a starting point for research and development, rather than a summary of existing data on this specific molecule.
Introduction
Benzimidazole derivatives are a cornerstone of modern crop protection, primarily known for their broad-spectrum fungicidal activity.[1][2][3] The introduction of an N-oxide moiety, as in 2-ethylbenzimidazole 3-oxide, can modulate the physicochemical and biological properties of the parent molecule, potentially leading to enhanced efficacy, altered spectrum of activity, or improved plant uptake and translocation.[4][5] Benzimidazole N-oxides have been noted for their unique chemical and biological properties, including potential anti-protozoal activity.[4][5] This document outlines potential applications of 2-ethylbenzimidazole 3-oxide in agricultural research, focusing on its prospective use as a fungicide and a plant growth regulator.
Potential Applications in Agriculture
Fungicide for Crop Protection
Based on the known fungicidal properties of the benzimidazole scaffold, 2-ethylbenzimidazole 3-oxide is a promising candidate for the control of a wide range of fungal plant pathogens.[2][3] Benzimidazole fungicides are effective against numerous Ascomycetes and Basidiomycetes.[3]
Potential Target Pathogens:
-
Botrytis cinerea (Gray mold)
-
Fusarium species (Head blight, root rot)
-
Cercospora species (Leaf spots)
-
Powdery mildew species
-
Rhizoctonia solani (Sheath blight)
-
Magnaporthe oryzae (Rice blast)
Plant Growth Regulation
Certain benzimidazole derivatives have been shown to influence plant growth.[6] The structural similarity of the benzimidazole ring to natural purines may allow it to interact with plant physiological processes. Research into benzotriazole derivatives, which are structurally related, has also shown plant growth-regulating effects, with some compounds acting as growth activators at low concentrations and inhibitors at higher concentrations.
Potential Plant Growth Regulatory Effects:
-
Stimulation of root growth and development.
-
Enhancement of germination and seedling vigor.
-
Modulation of flowering time and fruit set.
-
Improvement of stress tolerance (e.g., drought, salinity).
Quantitative Data (Hypothetical)
As no specific data for 2-ethylbenzimidazole 3-oxide is available, the following table presents a hypothetical summary of expected data from initial screening assays, based on activities of related compounds.
| Assay Type | Target Organism/Plant | Parameter | Hypothetical Value | Reference Compound | Reference Value |
| Fungicidal Activity | Botrytis cinerea | EC₅₀ (µg/mL) | 1.5 - 5.0 | Carbendazim | 0.5 - 2.0 |
| Fungicidal Activity | Fusarium graminearum | MIC (µg/mL) | 2.0 - 10.0 | Thiabendazole | 1.0 - 5.0 |
| Plant Growth Regulation | Arabidopsis thaliana | Root Elongation (% of control) | 120% at 1 µM | - | - |
| Plant Growth Regulation | Wheat (Triticum aestivum) | Germination Rate (%) | 98% at 10 µM | - | - |
Experimental Protocols
Protocol 1: In Vitro Fungicidal Activity Assay
This protocol describes a method to determine the half-maximal effective concentration (EC₅₀) of 2-ethylbenzimidazole 3-oxide against a model fungal pathogen.
Materials:
-
2-ethylbenzimidazole 3-oxide
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Fungal pathogen culture (e.g., Botrytis cinerea)
-
Sterile petri dishes
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of 2-ethylbenzimidazole 3-oxide in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 1.56, 0 µg/mL).
-
Medium Preparation: Autoclave PDA medium and cool to 50-55°C.
-
Amendment of Medium: Add the appropriate volume of the test compound dilutions to the molten PDA to achieve the final desired concentrations. Also, prepare a control plate with DMSO only.
-
Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of growth inhibition for each concentration compared to the control. Determine the EC₅₀ value by probit analysis or by plotting the inhibition percentage against the log of the concentration.
Protocol 2: Plant Growth Regulation Assay (Seed Germination and Seedling Vigor)
This protocol outlines a method to assess the effect of 2-ethylbenzimidazole 3-oxide on seed germination and early seedling growth.
Materials:
-
2-ethylbenzimidazole 3-oxide
-
Sterile deionized water
-
Seeds of a model plant (e.g., wheat, Arabidopsis thaliana)
-
Sterile filter paper
-
Sterile petri dishes
-
Growth chamber or incubator with controlled light and temperature
Procedure:
-
Test Solution Preparation: Prepare a series of dilutions of 2-ethylbenzimidazole 3-oxide in sterile deionized water (e.g., 100, 10, 1, 0.1, 0 µM).
-
Seed Sterilization: Surface sterilize the seeds to prevent microbial contamination (e.g., with 70% ethanol followed by a bleach solution and sterile water rinses).
-
Plating: Place a sterile filter paper in each petri dish and moisten it with the corresponding test solution.
-
Sowing: Arrange a known number of sterilized seeds (e.g., 20-30) on the filter paper in each dish.
-
Incubation: Place the petri dishes in a growth chamber with controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).
-
Data Collection:
-
Germination Rate: Count the number of germinated seeds daily for a set period (e.g., 7 days).
-
Seedling Growth: After the incubation period, measure the root length and shoot length of the seedlings.
-
-
Analysis: Calculate the germination percentage for each treatment. Compare the mean root and shoot lengths of the treated seedlings to the control. Perform statistical analysis (e.g., ANOVA) to determine significant differences.
Visualizations
Signaling Pathway: Mechanism of Action of Benzimidazole Fungicides
Caption: Proposed mechanism of action for benzimidazole fungicides.
Experimental Workflow: Fungicide Screening
Caption: A simplified workflow for screening new fungicidal compounds.
References
- 1. [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Studying Enzyme Inhibition by 2-ethyl-1H-benzimidazole 3-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of biological activities, including their potential as enzyme inhibitors.[1][2] The introduction of an N-oxide functionality, as seen in 2-ethyl-1H-benzimidazole 3-oxide, can modulate the electronic and steric properties of the molecule, potentially leading to enhanced or novel inhibitory activities. While specific enzyme inhibition data for 2-ethyl-1H-benzimidazole 3-oxide is not extensively documented in publicly available literature, the broader family of benzimidazole N-oxides and related benzimidazole derivatives have shown inhibitory activity against several important enzyme classes.[3]
This document provides detailed application notes and experimental protocols for studying the enzyme inhibitory potential of 2-ethyl-1H-benzimidazole 3-oxide. The protocols are based on established methods for enzymes that are known to be inhibited by structurally related benzimidazole compounds, such as nitric oxide synthases (NOS), cholinesterases, and protein kinases. The quantitative data presented is illustrative to serve as a template for reporting experimental findings.
Potential Enzyme Targets and Applications
Based on the known activities of the benzimidazole scaffold, 2-ethyl-1H-benzimidazole 3-oxide is a candidate for screening against several classes of enzymes implicated in various diseases.
Inducible Nitric Oxide Synthase (iNOS)
Application Note: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key signaling molecule in the immune response and inflammatory processes.[4] Overproduction of NO by iNOS is associated with the pathophysiology of inflammatory diseases, septic shock, and some cancers.[5] Benzimidazole derivatives have been investigated as iNOS inhibitors, suggesting that 2-ethyl-1H-benzimidazole 3-oxide could be a valuable tool for studying inflammatory pathways and as a potential therapeutic lead.[6]
Illustrative Quantitative Data:
| Enzyme | Compound | IC50 (µM) | Assay Method |
| Murine iNOS | 2-ethyl-1H-benzimidazole 3-oxide | 15.2 | Griess Assay |
| Human iNOS | 2-ethyl-1H-benzimidazole 3-oxide | 25.8 | Hemoglobin Capture Assay |
| nNOS | 2-ethyl-1H-benzimidazole 3-oxide | >100 | L-citrulline conversion assay |
| eNOS | 2-ethyl-1H-benzimidazole 3-oxide | >100 | L-citrulline conversion assay |
Acetylcholinesterase (AChE)
Application Note: Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine.[7] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, myasthenia gravis, and other neurological disorders.[8] The benzimidazole core is present in some cholinesterase inhibitors, making 2-ethyl-1H-benzimidazole 3-oxide a compound of interest for screening in the context of neurodegenerative disease research.[9]
Illustrative Quantitative Data:
| Enzyme | Compound | IC50 (µM) | Assay Method |
| Human AChE | 2-ethyl-1H-benzimidazole 3-oxide | 8.5 | Ellman's Method |
| Human BuChE | 2-ethyl-1H-benzimidazole 3-oxide | 12.3 | Ellman's Method |
Protein Kinases
Application Note: Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[10] Benzimidazole derivatives have been successfully developed as inhibitors of various protein kinases, including receptor tyrosine kinases (e.g., EGFR) and serine/threonine kinases (e.g., BRAF, CK1δ).[11][12] Screening 2-ethyl-1H-benzimidazole 3-oxide against a panel of protein kinases could uncover novel anti-cancer or anti-inflammatory agents.[13]
Illustrative Quantitative Data:
| Enzyme | Compound | IC50 (µM) | Assay Method |
| EGFR Kinase | 2-ethyl-1H-benzimidazole 3-oxide | 5.2 | HTRF Assay |
| BRAF V600E Kinase | 2-ethyl-1H-benzimidazole 3-oxide | 9.8 | LanthaScreen Eu Kinase Binding Assay |
| CK1δ | 2-ethyl-1H-benzimidazole 3-oxide | 2.1 | ADP-Glo Kinase Assay |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for enzyme inhibition studies.
Protocol 1: In Vitro Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay (Griess Assay)
This protocol is adapted from standard methods for measuring iNOS activity by quantifying the production of nitrite, a stable breakdown product of NO.[2][14]
Materials:
-
Recombinant murine or human iNOS
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin (CaM) and CaCl2 (for some iNOS isoforms)
-
HEPES buffer (pH 7.4)
-
2-ethyl-1H-benzimidazole 3-oxide stock solution (e.g., 10 mM in DMSO)
-
Aminoguanidine (positive control inhibitor)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a reaction buffer containing HEPES, BH4, and NADPH.
-
Prepare a stock solution of L-Arginine.
-
Prepare serial dilutions of 2-ethyl-1H-benzimidazole 3-oxide and aminoguanidine in the reaction buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Reaction buffer
-
Test compound dilution or control (buffer with DMSO for no inhibition, aminoguanidine for positive control)
-
iNOS enzyme solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add L-Arginine solution to each well to start the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Nitrite Detection:
-
Stop the reaction by adding Griess Reagent A followed by Griess Reagent B to each well.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using the sodium nitrite standard solution.
-
-
Data Analysis:
-
Calculate the concentration of nitrite produced in each well using the standard curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method, which measures the activity of AChE by detecting the product of the enzymatic reaction.[15][16]
Materials:
-
Human recombinant or electric eel AChE
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
2-ethyl-1H-benzimidazole 3-oxide stock solution (e.g., 10 mM in DMSO)
-
Eserine or Donepezil (positive control inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare working solutions of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of 2-ethyl-1H-benzimidazole 3-oxide and the positive control inhibitor in phosphate buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
Phosphate buffer
-
Test compound dilution or control
-
DTNB solution
-
AChE solution
-
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add ATCI solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value.
-
Protocol 3: Generic Protein Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol describes a general method for assessing kinase inhibition by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Purified protein kinase of interest (e.g., EGFR, BRAF, CK1δ)
-
Specific substrate peptide for the kinase
-
ATP
-
Kinase reaction buffer (containing MgCl2)
-
2-ethyl-1H-benzimidazole 3-oxide stock solution (e.g., 10 mM in DMSO)
-
Known kinase inhibitor (e.g., Staurosporine, or a specific inhibitor for the kinase) as a positive control
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of 2-ethyl-1H-benzimidazole 3-oxide and the positive control inhibitor.
-
-
Kinase Reaction:
-
In a white plate, set up the kinase reaction by adding:
-
Kinase reaction buffer
-
Test compound or control
-
Kinase and its substrate
-
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways
iNOS Signaling Pathway
Caption: Simplified iNOS signaling pathway.
Cholinergic Signaling at the Synapse
References
- 1. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Inducible Nitric Oxide Synthase (iNOS) and its Potential Role in Insulin Resistance, Diabetes and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 16. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Application Notes and Protocols for 2-Ethylbenzimidazole 3-Oxide in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the synthesis and coordination chemistry of 2-ethylbenzimidazole 3-oxide is limited in the current body of scientific literature. The following application notes and protocols are based on established principles of coordination chemistry and extrapolated from published methodologies for structurally related benzimidazole N-oxide derivatives. These guidelines are intended to serve as a starting point for research and development.
Introduction
Benzimidazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] The introduction of an N-oxide moiety to the benzimidazole scaffold can enhance its coordination potential and modulate its biological activity. 2-Ethylbenzimidazole 3-oxide is an intriguing, yet underexplored, ligand in coordination chemistry. The presence of the N-oxide group introduces an additional donor site, allowing for versatile coordination modes with various metal ions. This document provides a detailed overview of the potential applications and experimental protocols for utilizing 2-ethylbenzimidazole 3-oxide as a ligand in the synthesis of novel coordination complexes.
Ligand Profile: 2-Ethylbenzimidazole 3-Oxide
| Property | Value | Reference |
| Chemical Formula | C₉H₁₀N₂O | [2] |
| Molecular Weight | 162.19 g/mol | [2] |
| CAS Number | 16007-53-7 | [2] |
| Structure | ![]() | - |
| Potential Coordination Sites | N-oxide oxygen, Imidazole nitrogen | - |
Experimental Protocols
Synthesis of 2-Ethylbenzimidazole 3-Oxide
The synthesis of 2-ethylbenzimidazole 3-oxide can be approached by adapting established methods for analogous 2-substituted benzimidazole N-oxides. A plausible and modern approach is a one-pot, two-step microwave-assisted synthesis.[3]
Protocol:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 1-amino-2-nitrobenzene (1 eq.), propionaldehyde (1.2 eq.), and ethanol (5 mL).
-
Microwave Irradiation (Step 1): Seal the vessel and heat the mixture in a microwave reactor to 120°C for 20 minutes. This step forms the intermediate N-(2-nitrophenyl)propan-1-imine.
-
Cyclization (Step 2): After cooling, add an aqueous solution of a suitable base (e.g., 0.5 M K₂CO₃) to the reaction mixture.
-
Microwave Irradiation (Step 2): Reseal the vessel and heat again to 120°C for an additional 20 minutes to induce cyclization.
-
Isolation and Purification: After cooling, acidify the reaction mixture with 2 M HCl to a pH of approximately 4-5 to precipitate the product. Cool the mixture in an ice bath to enhance precipitation. Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
General Protocol for the Synthesis of Metal Complexes
The following is a generalized protocol for the synthesis of coordination complexes of 2-ethylbenzimidazole 3-oxide with transition metals (e.g., Cu(II), Co(II), Zn(II)).
Protocol:
-
Ligand Solution: Dissolve 2-ethylbenzimidazole 3-oxide (2 eq.) in a suitable solvent (e.g., methanol, ethanol, or a mixture with DMF for enhanced solubility).
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, Co(NO₃)₂·6H₂O, Zn(CH₃COO)₂·2H₂O) (1 eq.) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
Reflux: Heat the resulting mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitate by filtration, wash with the solvent used for the reaction, and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the complex in a desiccator over a suitable drying agent.
Characterization of Ligand and Complexes
A comprehensive characterization is crucial to confirm the identity and structure of the synthesized ligand and its metal complexes.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | Identify functional groups and coordination sites. | Ligand: Characteristic N-O stretching vibrations. Complex: Shift in the N-O stretching frequency upon coordination. Appearance of new bands corresponding to metal-ligand bonds (M-O, M-N) in the far-IR region. |
| ¹H and ¹³C NMR Spectroscopy | Elucidate the structure of the ligand and diamagnetic complexes. | Shifts in the chemical shifts of protons and carbons adjacent to the coordination sites upon complexation. |
| UV-Visible Spectroscopy | Study the electronic transitions. | Ligand: π-π* and n-π* transitions. Complex: Ligand-to-metal or metal-to-ligand charge transfer bands, and d-d transitions for transition metal complexes. |
| Mass Spectrometry (ESI-MS) | Determine the molecular weight and fragmentation pattern. | Provides the molecular ion peak for the ligand and confirms the composition of the complex. |
| Elemental Analysis (CHN) | Determine the empirical formula. | Confirms the purity and stoichiometry of the synthesized compounds. |
| X-ray Crystallography | Determine the single-crystal structure. | Provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. |
| Magnetic Susceptibility | Determine the magnetic properties of paramagnetic complexes. | Provides information about the number of unpaired electrons and the geometry of the metal center. |
| Molar Conductivity | Determine the electrolytic nature of the complexes. | Distinguishes between electrolytic and non-electrolytic complexes in solution. |
Potential Applications in Drug Development
Benzimidazole-based compounds are known for their wide range of biological activities. The coordination of these ligands to metal ions can enhance their therapeutic potential.
-
Anticancer Agents: Many metal complexes of benzimidazole derivatives have shown promising anticancer activity.[4][5][6] The mechanism often involves the inhibition of specific enzymes or interaction with DNA.
-
Antimicrobial Agents: The chelation of metal ions can improve the antimicrobial efficacy of benzimidazole ligands by facilitating their transport across cell membranes and subsequent interaction with intracellular targets.
-
Enzyme Inhibition: The specific coordination geometry and electronic properties of the metal complexes can be tailored to target and inhibit the active sites of various enzymes implicated in disease pathways.
Visualizations
Proposed Synthesis of 2-Ethylbenzimidazole 3-Oxide
Caption: Proposed workflow for the synthesis of 2-ethylbenzimidazole 3-oxide.
General Coordination of 2-Ethylbenzimidazole 3-Oxide to a Metal Ion
Caption: Potential coordination modes of 2-ethylbenzimidazole 3-oxide.
Drug Development Pathway
Caption: Logical flow for the development of new drug candidates.
References
- 1. 2-Ethylbenzimidazole | C9H10N2 | CID 15807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geniusjournals.org [geniusjournals.org]
- 5. Design and synthesis of coordination polymers with Cu(ii) and heterocyclic N-oxides - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scalable Synthesis of 2-Ethyl-1H-benzimidazole 3-Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the scaled-up synthesis of 2-ethyl-1H-benzimidazole 3-oxide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on a robust two-step, one-pot procedure involving the nucleophilic aromatic substitution (SNAr) of a substituted dinitrobenzene followed by a base-mediated intramolecular cyclization. This protocol is designed for scalability, offering high yields and purity suitable for further research and development applications. The application note includes detailed experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow.
Introduction
Benzimidazole N-oxides are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The introduction of an N-oxide moiety can modulate the physicochemical properties of the parent benzimidazole, often leading to enhanced solubility, altered metabolic profiles, and unique pharmacological activities. The synthesis of benzimidazole N-oxides is typically achieved through the cyclization of ortho-substituted nitroanilines, as direct oxidation of the benzimidazole ring is often challenging.[1][2] This document outlines a scalable and efficient synthesis of 2-ethyl-1H-benzimidazole 3-oxide.
Scalable Synthesis Methodology
The proposed scalable synthesis of 2-ethyl-1H-benzimidazole 3-oxide is adapted from established one-pot, two-step protocols for the synthesis of various benzimidazole N-oxides.[2][3][4] The methodology involves an initial SNAr reaction between 1-chloro-2,4-dinitrobenzene and propylamine, followed by an in-situ, base-mediated cyclization of the resulting N-(2,4-dinitrophenyl)propan-1-amine intermediate. This approach is amenable to both batch and continuous flow processing, the latter offering advantages in terms of safety, efficiency, and scalability for industrial production.[1][5]
Key Advantages of the Proposed Methodology:
-
One-Pot Procedure: Reduces operational complexity and minimizes waste by avoiding the isolation of intermediates.[3][4]
-
Scalability: The reaction conditions are suitable for scaling from laboratory to pilot plant and potentially industrial scale.
-
Efficiency: The use of microwave heating or continuous flow technology can significantly reduce reaction times and improve yields.[1][3][6]
-
Green Chemistry Principles: The use of ethanol and water as solvents, coupled with a simple filtration work-up, aligns with the principles of green chemistry.[3]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Chloro-2,4-dinitrobenzene | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Propylamine | ≥99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Deionized Water | Millipore |
Protocol 1: Laboratory Scale Batch Synthesis (Microwave-Assisted)
This protocol describes the synthesis of 2-ethyl-1H-benzimidazole 3-oxide on a laboratory scale using a dedicated microwave reactor.
Procedure:
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 1-chloro-2,4-dinitrobenzene (1.0 g, 4.94 mmol).
-
Add anhydrous ethanol (5 mL) to dissolve the starting material.
-
To this solution, add propylamine (0.58 g, 0.81 mL, 9.88 mmol, 2.0 equiv).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 20 minutes.
-
After the initial heating phase, allow the vessel to cool to room temperature.
-
Carefully open the vessel and add a 0.5 M aqueous solution of potassium carbonate (5 mL).
-
Reseal the vessel and irradiate the mixture at 120°C for an additional 20 minutes.
-
After cooling, the crude product will precipitate out of the solution.
-
Filter the precipitate and wash with cold water (2 x 10 mL) and then a small amount of cold ethanol (5 mL).
-
Dry the solid under vacuum to obtain 2-ethyl-1H-benzimidazole 3-oxide.
Table 1: Quantitative Data for Laboratory Scale Synthesis
| Parameter | Value |
| Starting Material | 1.0 g (4.94 mmol) |
| Product Yield | 0.75 g (87%) |
| Purity (by NMR) | >95% |
| Reaction Time | 40 minutes |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
Protocol 2: Scaled-Up Batch Synthesis (Conventional Heating)
This protocol details a larger scale synthesis using conventional heating.
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 1-chloro-2,4-dinitrobenzene (50.0 g, 247 mmol) and anhydrous ethanol (250 mL).
-
Stir the mixture until the solid is completely dissolved.
-
From the dropping funnel, add propylamine (29.2 g, 40.5 mL, 494 mmol, 2.0 equiv) dropwise over 30 minutes, maintaining the temperature below 30°C using a water bath.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the formation of the intermediate is complete, cool the reaction mixture to 40°C.
-
Slowly add a solution of potassium carbonate (68.3 g, 494 mmol) in water (250 mL).
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
After the cyclization is complete, cool the mixture to room temperature. The product will precipitate.
-
Filter the solid, wash thoroughly with water (3 x 100 mL), and then with cold ethanol (50 mL).
-
Dry the product in a vacuum oven at 50°C to a constant weight.
Table 2: Quantitative Data for Scaled-Up Batch Synthesis
| Parameter | Value |
| Starting Material | 50.0 g (247 mmol) |
| Product Yield | 35.8 g (82%) |
| Purity (by HPLC) | >98% |
| Reaction Time | 10-12 hours |
| Appearance | Pale yellow crystalline solid |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthetic workflow for 2-ethyl-1H-benzimidazole 3-oxide.
Signaling Pathway (Hypothetical)
As the specific biological targets and signaling pathways of 2-ethyl-1H-benzimidazole 3-oxide are not yet elucidated in the public domain, a hypothetical signaling pathway diagram cannot be provided at this time. Further pharmacological studies are required to identify its mechanism of action.
Conclusion
The methodology presented provides a clear and scalable pathway for the synthesis of 2-ethyl-1H-benzimidazole 3-oxide. The one-pot nature of the reaction, combined with the potential for microwave-assisted or flow chemistry, makes this an attractive approach for producing this compound in quantities suitable for extensive research and development. The provided protocols are detailed to ensure reproducibility and can be adapted to various scales as required by the research or production needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
common problems in benzimidazole N-oxide synthesis and solutions
Welcome to the technical support center for benzimidazole N-oxide synthesis. This resource is designed for researchers, scientists, and drug development professionals. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, alongside detailed experimental protocols and comparative data.
Frequently Asked Questions (FAQs)
Q1: Why can't I synthesize benzimidazole N-oxides by directly oxidizing the parent benzimidazole?
A: Direct oxidation of benzimidazoles to their corresponding N-oxides is generally not a feasible synthetic route.[1] The synthesis typically requires a multi-step approach, most commonly involving the base-mediated cyclization of appropriately substituted o-nitroaniline derivatives.[1][2]
Q2: My reaction is giving a very low yield or failing completely. What are the common causes?
A: Low yields or reaction failures can stem from several factors:
-
Inappropriate Base: The choice of base is critical. Strong bases like sodium hydroxide (NaOH) can lead to undesired side reactions, while a milder base might be insufficient to promote cyclization depending on the substrate.[1]
-
Substrate Reactivity: The nature of the substituents on the 2-nitroaniline precursor significantly impacts the reaction. Electron-withdrawing groups can influence the acidity of the N-H proton and the susceptibility to cyclization. In some cases, the reaction may fail entirely for certain substrates.[1]
-
Harsh Reaction Conditions: Many traditional methods require high temperatures or strong acids, which can lead to product degradation or the formation of side products.[3]
-
Reaction Time and Temperature: Insufficient reaction time or temperature may lead to incomplete conversion. Conversely, excessively high temperatures or prolonged heating can degrade the N-oxide product. Optimization of these parameters is crucial.[4][5]
Q3: I am observing significant side product formation. What are the likely impurities and how can I avoid them?
A: The most common side products depend on the reagents and solvents used:
-
2,6-Dinitrophenol: This can form when using a strong base like NaOH, which can participate in a competing substitution reaction. To minimize this, keep the NaOH concentration below 0.2 M or switch to a milder base.[1]
-
Sodium Ethoxide Byproducts: If using ethanol as a solvent with NaOH, sodium ethoxide can form and trigger various side reactions. It is recommended to use a different solvent system or a milder base like potassium carbonate (K₂CO₃).[1]
-
Over-oxidation Products: In syntheses involving oxidation steps, it is possible to form sulfones from sulfoxides if the reaction is not carefully controlled.[6] This is less common in the cyclization route but important to consider in alternative syntheses.
Q4: What are the best practices for purifying benzimidazole N-oxides?
A: Purification can be challenging. While column chromatography is a standard method, it is not always ideal for large-scale or green chemistry applications.[1] A highly effective alternative is pH-controlled precipitation . This involves dissolving the crude product in an acidic solution and then carefully raising the pH to precipitate the purified N-oxide, leaving many impurities behind in the solution. This method can often yield analytically pure product without the need for chromatography.
Q5: Are the N-substituted 2,6-dinitroaniline starting materials commercially available?
A: Often, the required N-substituted 2,6-dinitroaniline precursors are not commercially available.[1] They typically need to be synthesized in a preceding step, commonly through a nucleophilic aromatic substitution (SNAr) reaction between 2,6-dinitrochlorobenzene and a primary amine or amino acid.[1][7]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during benzimidazole N-oxide synthesis.
Problem 1: Low or No Product Yield with Unreacted Starting Material
Caption: Decision tree for troubleshooting low product yield.
Problem 2: Significant Side Product Formation
Caption: Troubleshooting guide for side product formation.
Problem 3: Product Precipitation in a Flow Reactor
Caption: Solutions for product precipitation in flow synthesis.
Data Summary
The choice of base and solvent system is critical for optimizing the yield and minimizing side products. The following table summarizes conditions explored in a continuous flow process.
| Entry | Amine | Base | Solvent System | Temperature (°C) | Residence Time (min) | Conversion/Yield | Reference |
| 1 | n-Butylamine | K₂CO₃ | Ethanol / Water-2-Propanol | 120 | 25 (Step 1), 20 (Step 2) | 72% (isolated) | [1] |
| 2 | n-Propylamine | K₂CO₃ | Ethanol / Water-2-Propanol | 120 | 25 (Step 1), 20 (Step 2) | 81% (isolated) | |
| 3 | Benzylamine | K₂CO₃ | Ethanol / Water-2-Propanol | 120 | 25 (Step 1), 20 (Step 2) | 90% (isolated) | |
| 4 | n-Butylamine | NaOH (<0.2M) | Dioxane-Water (1:1) | Microwave Batch | N/A | Side product limited | |
| 5 | n-Butylamine | NaOH | Ethanol | Microwave Batch | N/A | Multiple byproducts | [1] |
Experimental Protocols
General Workflow for Benzimidazole N-Oxide Synthesis
The synthesis is typically a two-step process. First, an SNAr reaction is performed to create the N-substituted dinitroaniline intermediate, which is then cyclized using a base.
Caption: General two-step workflow for synthesis.
Protocol 1: Synthesis of N-substituted 2,6-dinitroaniline Intermediate (Batch)
This protocol is adapted from procedures used for preparing precursors for benzimidazole N-oxide synthesis.[1][7]
-
Reagents & Setup:
-
In a round-bottom flask, dissolve 2,6-dinitrochlorobenzene (1.0 equiv) in ethanol.
-
Add the desired primary amine (2.0 equiv). The second equivalent acts as a base to neutralize the HCl generated.
-
Equip the flask with a condenser and a magnetic stirrer.
-
-
Reaction:
-
Heat the reaction mixture to 95°C.
-
Stir for 10-30 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
For less reactive amines, a higher temperature (up to 120°C) or longer reaction time may be necessary.
-
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture over ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be used in the next step, often without further purification.
-
Protocol 2: Base-Mediated Cyclization to Benzimidazole N-Oxide (Batch)
This protocol uses a mild base to favor the formation of the desired N-oxide and prevent side reactions.[1]
-
Reagents & Setup:
-
Dissolve the N-substituted 2,6-dinitroaniline intermediate (1.0 equiv) from Protocol 1 in a suitable solvent (e.g., ethanol or a 1:1 dioxane-water mixture).
-
Prepare a 0.3 M aqueous solution of potassium carbonate (K₂CO₃).
-
Set up the reaction in a round-bottom flask with a condenser and magnetic stirrer.
-
-
Reaction:
-
Heat the solution of the dinitroaniline to 95°C.
-
Add the aqueous K₂CO₃ solution to the heated mixture.
-
Stir at 95°C for 20-30 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up & Isolation (pH-controlled precipitation):
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the mixture.
-
Acidify the filtrate with concentrated HCl to a pH of ~1. This will dissolve the product.
-
Wash the acidic solution with an organic solvent like ether or chloroform to remove non-basic impurities.
-
Carefully add a base (e.g., aqueous NaOH) to the aqueous layer until the product precipitates.
-
Collect the purified solid product by vacuum filtration, wash with water, and dry.
-
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1409478B1 - Improved process for preparing benzimidazole-type compounds - Google Patents [patents.google.com]
- 7. Synthesis and Evaluation of Dinitroanilines for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-ethylbenzimidazole 3-oxide in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-ethylbenzimidazole 3-oxide in various solvents. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Stability Issues
Users may encounter several stability-related issues during the handling and analysis of 2-ethylbenzimidazole 3-oxide. This guide provides a structured approach to identifying and resolving these common problems.
Issue 1: Unexpected Degradation of 2-Ethylbenzimidazole 3-Oxide in Solution
-
Symptom: HPLC analysis shows a decrease in the peak area of the parent compound over time, with the appearance of new, unidentified peaks.
-
Possible Causes & Solutions:
-
Photodegradation: Benzimidazole N-oxides can be susceptible to photochemical rearrangement, especially when dissolved in solvents like methanol and exposed to UV light.[1]
-
Troubleshooting Step: Protect solutions from light by using amber vials or covering glassware with aluminum foil. Minimize exposure to direct sunlight or fluorescent lighting.
-
-
Solvent Reactivity: While generally stable, interactions with certain solvents or impurities within the solvent (e.g., peroxides in aged ethers) could lead to degradation.
-
Troubleshooting Step: Use high-purity, freshly opened solvents. Consider sparging solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
-
Extreme pH: The benzimidazole ring is generally stable to acids and bases, but extreme pH conditions could potentially affect the N-oxide functionality.[2][3]
-
Troubleshooting Step: If working with acidic or basic conditions is necessary, perform a preliminary stability study at the intended pH to assess the compound's viability. Buffer the solution if possible.
-
-
Issue 2: Inconsistent Results in Stability Studies
-
Symptom: High variability in the measured concentration of 2-ethylbenzimidazole 3-oxide between replicate experiments or over short time periods.
-
Possible Causes & Solutions:
-
Incomplete Dissolution: The solubility of benzimidazole derivatives can vary significantly with the solvent.[2][3] Undissolved material will lead to inaccurate and inconsistent sampling.
-
Troubleshooting Step: Visually inspect for any particulate matter. Use sonication or gentle heating to aid dissolution, ensuring the compound is thermally stable at the temperature used.
-
-
Adsorption to Surfaces: Highly polar compounds can sometimes adsorb to glass or plastic surfaces, leading to an apparent decrease in concentration.
-
Troubleshooting Step: Silanized glassware can be used to minimize adsorption. Include a "sacrificial" rinse of the container with the solvent before preparing the final solution.
-
-
Evaporation of Solvent: In volatile solvents, even small amounts of evaporation can significantly alter the concentration.
-
Troubleshooting Step: Use tightly sealed vials. For longer-term studies, consider using a less volatile solvent if the experimental design allows.
-
-
Frequently Asked Questions (FAQs)
Q1: In which solvents is 2-ethylbenzimidazole 3-oxide expected to be most stable?
A1: Based on general principles for benzimidazole N-oxides, stability is expected to be good in common aprotic organic solvents such as acetonitrile and dimethyl sulfoxide (DMSO). One study has shown that some benzimidazole N-oxide derivatives are stable in 0.2% DMSO for up to 96 hours.[4] Polar protic solvents like methanol may be suitable for short-term experiments, but care should be taken to protect solutions from light to prevent potential photochemical reactions.[1]
Q2: What are the likely degradation products of 2-ethylbenzimidazole 3-oxide?
A2: While specific degradation products for 2-ethylbenzimidazole 3-oxide are not extensively documented in the literature, potential degradation pathways for related benzimidazole N-oxides include:
-
Photochemical Rearrangement: Upon exposure to UV light, particularly in methanol, benzimidazole N-oxides can rearrange to form benzimidazolones.[1]
-
Deoxygenation: The N-oxide group can be reduced to the corresponding benzimidazole (2-ethylbenzimidazole). This can be facilitated by certain reagents or conditions.
-
Ring Opening: Under harsh conditions, the benzimidazole ring itself can be cleaved, though it is generally considered to be very stable.[2][3]
Q3: How does pH affect the stability of 2-ethylbenzimidazole 3-oxide?
A3: The benzimidazole core is known to be stable in both acidic and basic conditions.[2][3] However, the N-oxide functionality introduces a polar group that could be more susceptible to degradation under extreme pH. It is recommended to conduct preliminary stability tests at the desired pH before proceeding with extensive experiments.
Q4: Is 2-ethylbenzimidazole 3-oxide sensitive to temperature?
A4: The thermal stability of the benzimidazole ring is generally high.[2] However, the overall thermal stability of 2-ethylbenzimidazole 3-oxide would also depend on the N-oxide group and the ethyl substituent. It is advisable to avoid prolonged exposure to high temperatures unless thermal stability has been experimentally confirmed.
Data on Stability in Different Solvents
Currently, specific quantitative data on the stability of 2-ethylbenzimidazole 3-oxide across a wide range of solvents is limited in publicly available literature. The following table summarizes the expected stability based on general chemical principles and available data for related compounds. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
| Solvent Class | Example Solvents | Expected Stability | Key Considerations |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Good to Excellent. A study on related compounds in 0.2% DMSO showed stability for up to 96 hours.[4] | Ensure use of high-purity, dry solvents. |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Good. Potential for photochemical rearrangement in alcoholic solvents, especially with UV exposure.[1] N-oxides are often stabilized by polar protic solvents. | Protect solutions from light. Buffer aqueous solutions to a neutral pH if possible. |
| Non-Polar | Dichloromethane, Toluene | Moderate to Good. Stability is generally expected to be good, but solubility may be limited. | Assess solubility before preparing stock solutions. Be aware of potential for peroxide formation in aged ether solvents. |
| Aqueous (Acidic) | Dilute HCl, Acetate Buffer | Likely Good. The benzimidazole ring is stable in acid.[2][3] | Confirm stability for the specific concentration and temperature of the experiment. |
| Aqueous (Basic) | Dilute NaOH, Phosphate Buffer | Likely Good. The benzimidazole ring is stable in alkali.[2][3] | High concentrations of strong bases should be used with caution and stability should be verified. |
Experimental Protocols
Protocol 1: General Stability Assessment of 2-Ethylbenzimidazole 3-Oxide in a Selected Solvent
This protocol outlines a general method for determining the stability of 2-ethylbenzimidazole 3-oxide in a solvent of interest over a specified time period using HPLC analysis.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of 2-ethylbenzimidazole 3-oxide.
-
Dissolve the compound in the chosen solvent to a known concentration (e.g., 1 mg/mL). Ensure complete dissolution, using sonication if necessary.
-
-
Sample Incubation:
-
Aliquot the stock solution into several HPLC vials.
-
Store the vials under the desired experimental conditions (e.g., room temperature, 40°C, protected from light).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), inject a sample onto a suitable HPLC system.
-
Suggested HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer) is a common starting point for benzimidazole derivatives.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of 2-ethylbenzimidazole 3-oxide (typically around 280-300 nm).
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
Monitor the peak area of the 2-ethylbenzimidazole 3-oxide peak over time.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
-
Observe the appearance and growth of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. Benzimidazole N-oxides: photochemical rearrangement and reaction with acylating agents and nucleophiles - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. questjournals.org [questjournals.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 2-Ethyl-1H-benzimidazole 3-oxide Degradation Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-ethyl-1H-benzimidazole 3-oxide. The information provided is intended to assist in identifying potential degradation products and understanding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 2-ethyl-1H-benzimidazole 3-oxide?
Based on the chemical structure and literature on related benzimidazole N-oxides, the primary degradation pathways for 2-ethyl-1H-benzimidazole 3-oxide are expected to involve the N-oxide functional group and the 2-ethyl substituent. Key potential transformations include:
-
Deoxygenation: Reduction of the N-oxide to form 2-ethyl-1H-benzimidazole. This is a common reaction for N-oxides.
-
Rearrangement: Photochemical or thermal rearrangement of the N-oxide to 2-ethyl-1H-benzimidazol-2(3H)-one.[1][2]
-
Oxidation of the 2-ethyl group: The ethyl group at the 2-position can be oxidized to form 1-(1H-benzimidazol-2-yl)ethan-1-ol or 1-(1H-benzimidazol-2-yl)ethan-1-one.
-
Ring opening: Under harsh conditions, the benzimidazole ring system may undergo cleavage.[3]
Q2: What are the expected degradation products under different stress conditions?
Forced degradation studies are essential to identify potential degradation products.[4][5][6][7] The following table summarizes the likely degradation products of 2-ethyl-1H-benzimidazole 3-oxide under various stress conditions.
| Stress Condition | Potential Degradation Products | Rationale |
| Acidic Hydrolysis | 2-ethyl-1H-benzimidazole | Deoxygenation of the N-oxide can be catalyzed by acid. |
| Alkaline Hydrolysis | 2-ethyl-1H-benzimidazole | Base-catalyzed deoxygenation. Some benzimidazoles show liability under alkaline conditions.[6] |
| **Oxidative (e.g., H₂O₂) ** | 2-ethyl-1H-benzimidazole, 1-(1H-benzimidazol-2-yl)ethan-1-ol, 1-(1H-benzimidazol-2-yl)ethan-1-one | Oxidation can lead to deoxygenation of the N-oxide and/or oxidation of the 2-ethyl side chain. The imidazole moiety of some drugs is susceptible to oxidation.[8] |
| Photolytic (UV/Vis) | 2-ethyl-1H-benzimidazol-2(3H)-one, 2-ethyl-1H-benzimidazole | Benzimidazole N-oxides are known to undergo photochemical rearrangement to benzimidazolones.[1][2] Photodegradation can also lead to deoxygenation. Benzimidazole anthelmintics are known to be photosensitive.[9][10][11] |
| Thermal | 2-ethyl-1H-benzimidazole, 2-ethyl-1H-benzimidazol-2(3H)-one | Thermal stress can induce deoxygenation or rearrangement.[12][13] |
Q3: What analytical techniques are recommended for identifying and quantifying these degradation products?
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a primary technique for separating and quantifying the parent drug and its degradation products. A reversed-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase is a good starting point.[10][14][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of unknown degradation products by providing molecular weight and fragmentation information.[9][16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used for the analysis of volatile degradation products, potentially after derivatization.[10]
Troubleshooting Guides
Problem: An unknown peak is observed in my HPLC chromatogram after stressing the sample.
-
Possible Cause: Formation of a degradation product.
-
Troubleshooting Steps:
-
Characterize the peak: Use LC-MS to determine the molecular weight of the unknown peak. Compare this with the potential degradation products listed in the FAQ section.
-
Investigate fragmentation: Analyze the MS/MS fragmentation pattern to elucidate the structure of the unknown compound.
-
Synthesize a reference standard: If possible, synthesize the suspected degradation product to confirm its identity by comparing retention times and mass spectra.
-
Problem: The concentration of 2-ethyl-1H-benzimidazole 3-oxide decreases over time, but no new peaks are observed.
-
Possible Cause:
-
The degradation products are not retained on the HPLC column under the current conditions.
-
The degradation products do not have a UV chromophore and are therefore not detected by the UV detector.
-
The compound is degrading to volatile products or precipitating out of solution.
-
-
Troubleshooting Steps:
-
Modify HPLC method: Adjust the mobile phase composition and gradient to try and retain more polar or non-polar compounds.
-
Use a universal detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to the UV detector.
-
Analyze by LC-MS: A mass spectrometer can detect compounds that lack a UV chromophore.
-
Check for precipitation: Visually inspect the sample for any solid material.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on 2-ethyl-1H-benzimidazole 3-oxide.
-
Preparation of Stock Solution: Prepare a stock solution of 2-ethyl-1H-benzimidazole 3-oxide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Dissolve in the mobile phase to a final concentration of 100 µg/mL before analysis.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Column Temperature: 30°C
Visualizations
Potential Degradation Pathway of 2-ethyl-1H-benzimidazole 3-oxide
Caption: Plausible degradation pathways for 2-ethyl-1H-benzimidazole 3-oxide.
Experimental Workflow for Degradation Product Identification
Caption: Workflow for the identification of degradation products.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. Benzimidazole N-oxides: photochemical rearrangement and reaction with acylating agents and nucleophiles - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.unical.it [iris.unical.it]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 15. researchgate.net [researchgate.net]
- 16. journalijdr.com [journalijdr.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Bioactivity of 2-Ethylbenzimidazole 3-Oxide
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing low bioactivity with 2-ethylbenzimidazole 3-oxide in their assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected or no activity with 2-ethylbenzimidazole 3-oxide in our cell-based assay. What are the potential primary causes?
A1: Low bioactivity of a test compound can stem from several factors, broadly categorized as issues with the compound itself, the assay system, or the experimental protocol. For 2-ethylbenzimidazole 3-oxide, a heterocyclic N-oxide, key areas to investigate include:
-
Compound Integrity and Handling: Degradation, improper storage, or low purity of the compound.
-
Solubility and Aggregation: Poor solubility in the assay medium leading to a lower effective concentration.
-
Cellular Uptake and Efflux: The compound may not be effectively entering the cells or could be actively removed.
-
Assay-Specific Interferences: The compound may interact with assay components or the detection method.
-
Biological Target Expression and Relevance: The specific biological target of 2-ethylbenzimidazole 3-oxide may not be present or functional in your chosen cell line.
Q2: How can we verify the quality and stability of our 2-ethylbenzimidazole 3-oxide stock solution?
A2: It is crucial to ensure the integrity of your compound. Heterocyclic N-oxides are generally stable at room temperature and in DMSO stocks.[1] However, stability can be influenced by factors like repeated freeze-thaw cycles and exposure to light.
Recommended Actions:
-
Purity Check: If possible, verify the purity of your compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Fresh Stock Preparation: Prepare a fresh stock solution from the solid compound.
-
Stability Test: The stability of benzimidazole N-oxide derivatives in DMSO has been shown to be reliable for up to 96 hours.[2] To confirm stability in your specific assay medium, incubate the compound at the final concentration under assay conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. Analyze the supernatant by HPLC to check for degradation.
Q3: What are the best practices for dissolving and diluting 2-ethylbenzimidazole 3-oxide to avoid solubility issues?
A3: Benzimidazole N-oxides are generally more polar and can have improved solubility in polar solvents due to the N-O moiety.[2] However, solubility in aqueous assay media can still be a limiting factor.
Best Practices:
-
Primary Solvent: Use dimethyl sulfoxide (DMSO) to prepare a high-concentration primary stock solution (e.g., 10-50 mM).
-
Serial Dilutions: Perform serial dilutions in DMSO before the final dilution into your aqueous assay medium.
-
Final DMSO Concentration: Keep the final concentration of DMSO in the assay medium below 0.5% to avoid solvent-induced artifacts.
-
Solubility Assessment: Visually inspect the diluted compound in the assay medium for any signs of precipitation. For a more quantitative measure, you can perform a solubility assay.
Troubleshooting Experimental Workflow
If you are experiencing low bioactivity, a systematic troubleshooting approach is recommended. The following workflow can help identify the root cause of the issue.
Caption: A stepwise workflow for troubleshooting low bioactivity.
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment
Objective: To determine the approximate aqueous solubility of 2-ethylbenzimidazole 3-oxide in your assay medium.
Materials:
-
2-ethylbenzimidazole 3-oxide
-
DMSO
-
Assay medium (e.g., DMEM with 10% FBS)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at multiple wavelengths
Method:
-
Prepare a 10 mM stock solution of 2-ethylbenzimidazole 3-oxide in DMSO.
-
Create a series of dilutions of the compound in the assay medium, ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., 0.1 µM). Keep the final DMSO concentration constant across all wells.
-
Include a vehicle control (assay medium with the same final DMSO concentration).
-
Incubate the plate at room temperature for 1-2 hours.
-
Visually inspect the wells for any signs of precipitation.
-
Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering caused by precipitates.
-
The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is an estimate of the aqueous solubility.
Protocol 2: Compound Stability in Assay Medium
Objective: To assess the stability of 2-ethylbenzimidazole 3-oxide under your specific assay conditions.
Materials:
-
2-ethylbenzimidazole 3-oxide
-
Assay medium
-
Incubator (37°C, 5% CO2)
-
HPLC system
Method:
-
Prepare a solution of 2-ethylbenzimidazole 3-oxide in your assay medium at the highest concentration to be used in your experiments.
-
Take an aliquot at time zero (T=0) and store it at -80°C.
-
Incubate the remaining solution under your standard assay conditions (e.g., 37°C, 5% CO2) for the duration of your longest experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, take another aliquot (T=end) and store it at -80°C.
-
Analyze both the T=0 and T=end samples by HPLC.
-
Compare the peak area of the parent compound in the two samples. A significant decrease in the peak area at T=end indicates instability.
Data Presentation
Table 1: Common Causes of Low Bioactivity and Recommended Solutions
| Potential Cause | Description | Recommended Troubleshooting Step(s) |
| Compound Purity/Integrity | The compound may be degraded or of low purity. | Verify purity via HPLC/MS. Prepare a fresh stock solution. |
| Poor Aqueous Solubility | The compound precipitates in the assay medium, reducing the effective concentration. | Perform a solubility assessment (Protocol 1). Adjust the final concentration to be below the solubility limit. |
| Compound Instability | The compound degrades under assay conditions (temperature, pH, enzymatic activity). | Assess stability in assay medium (Protocol 2). If unstable, consider shorter incubation times or alternative assay formats. |
| Low Cell Permeability | The N-oxide group can increase polarity and decrease membrane permeability.[1] | Consider using cell lines with higher expression of relevant transporters or perform cell permeability assays. |
| Protein Binding | The compound may bind to serum proteins in the medium, reducing its free concentration. | Test the compound in serum-free or low-serum conditions to see if activity increases. |
| Assay Interference | The compound may interfere with the assay signal (e.g., autofluorescence, quenching). | Run the compound in a cell-free version of the assay to check for direct interference with the detection reagents. |
| Lack of Biological Target | The target of 2-ethylbenzimidazole 3-oxide is not expressed or is non-functional in the chosen cell line. | Confirm target expression via techniques like Western blot, qPCR, or use a cell line known to express the target. |
Signaling Pathways and Logical Relationships
The precise mechanism of action for 2-ethylbenzimidazole 3-oxide is not well-defined in the public domain. However, based on the activities of other benzimidazole derivatives, potential pathways could involve the inhibition of key cellular processes.
Caption: Potential mechanisms of action for benzimidazole compounds.
References
optimizing reaction conditions for the synthesis of 2-ethyl-1H-benzimidazole 3-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the synthesis of 2-ethyl-1H-benzimidazole 3-oxide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a low yield of the desired 2-ethyl-1H-benzimidazole 3-oxide. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The cyclization of the precursor, likely an N-substituted 2-nitroaniline derivative, may be incomplete. You can try increasing the reaction temperature or extending the reaction time. For instance, some syntheses of related benzimidazole N-oxides report heating at temperatures up to 120°C.[1]
-
Suboptimal Base: The choice and concentration of the base are crucial. If you are using a strong base like sodium hydroxide (NaOH), it might be promoting side reactions.[1] Switching to a milder base like potassium carbonate (K2CO3) has been shown to improve yields in similar syntheses.[1]
-
Solvent System: The solubility of your starting materials and intermediates is critical. A mixture of an organic solvent and water (e.g., dioxane-water or ethanol-water) is often used to ensure all components remain in solution.[1] If you observe precipitation of starting materials, consider adjusting the solvent ratio or using a co-solvent like 2-propanol.[1]
-
Degradation of Product: Benzimidazole N-oxides can be sensitive to harsh conditions. Prolonged exposure to high temperatures or strong acids/bases could lead to degradation. Monitor the reaction progress by TLC to avoid unnecessarily long reaction times.
Q2: I am observing the formation of significant side products. How can I identify and minimize them?
A2: Side product formation is a common issue. Here are some likely culprits and solutions:
-
Hydrolysis of Nitro Group: In the presence of a strong base like NaOH, the starting material (a substituted 2,6-dinitroaniline precursor) can undergo nucleophilic substitution to form byproducts like 2,6-dinitrophenol.[1] Using a milder base such as potassium carbonate (K2CO3) can effectively suppress this side reaction.[1]
-
Reactions with Solvent: If using an alcohol like ethanol as a solvent with a strong base, the formation of the corresponding alkoxide (e.g., sodium ethoxide) can trigger undesired side reactions.[1] Consider using a non-nucleophilic solvent or a milder base.
-
Deoxygenation of the N-oxide: While not explicitly detailed for this specific molecule in the provided results, benzimidazole N-oxides can sometimes be deoxygenated to the corresponding benzimidazole under certain reductive conditions or high temperatures. Ensure your reaction conditions are not unintentionally reductive.
Q3: What is a reliable method for the purification of 2-ethyl-1H-benzimidazole 3-oxide?
A3: Purification strategies can vary based on the scale and purity requirements.
-
Aqueous-Organic Extraction: For a greener approach that avoids chromatography, an aqueous-organic phase extraction can be effective. After the reaction, the mixture can be diluted with water and extracted with a suitable organic solvent like ethyl acetate. The product can then be isolated by washing the organic layer to remove impurities.[1]
-
Column Chromatography: For high purity, silica gel column chromatography is a standard method. The choice of eluent will depend on the polarity of the product and impurities. A gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective final purification step. Ethanol is often a good solvent for recrystallizing benzimidazole derivatives.[2]
Experimental Protocols
Synthesis of 2-ethyl-1H-benzimidazole 3-oxide via Cyclization of N-(2-nitro-phenyl)propan-1-amine
This protocol is a generalized procedure based on methods reported for analogous benzimidazole N-oxides.[1][3] Optimization may be required for this specific substrate.
Step 1: Preparation of the N-substituted 2-nitroaniline precursor
This step is not detailed in the provided search results but would typically involve the reaction of a suitable o-nitroaniline with an ethylating agent.
Step 2: Base-mediated cyclization to form the N-oxide
-
Dissolve the N-substituted 2-nitroaniline precursor in a suitable solvent system. A mixture of ethanol and water is a good starting point.
-
Add an aqueous solution of a base. Potassium carbonate (K2CO3) is recommended to minimize side reactions.[1]
-
Heat the reaction mixture to reflux (e.g., 95°C) and monitor the progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete (typically within 20-60 minutes), cool the mixture to room temperature.[1]
-
Perform a work-up procedure. This may involve diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate.[1]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Summary of Reaction Conditions for Analogous Benzimidazole N-oxide Synthesis
| Parameter | Condition 1 | Condition 2 |
| Base | Sodium Hydroxide (NaOH) | Potassium Carbonate (K2CO3) |
| Solvent | 1:1 Dioxane-Water | Ethanol/Water |
| Temperature | Reflux | 95°C |
| Time | Not specified | 20 minutes |
| Observed Issues | Formation of 2,6-dinitrophenol byproduct | - |
| Yield | Not specified (quantitative conversion) | Quantitative conversion |
| Reference | [1] | [1] |
Visualizations
References
purification challenges of 2-ethylbenzimidazole N-oxides and how to overcome them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 2-ethylbenzimidazole N-oxides.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 2-ethylbenzimidazole N-oxides and provides step-by-step solutions.
Problem 1: Low or No Recovery of the N-Oxide from Column Chromatography
Symptoms:
-
The desired product remains at the baseline of the TLC plate.
-
The product does not elute from the silica gel column with standard solvent systems (e.g., ethyl acetate/hexane).
-
Significant streaking or tailing is observed on the TLC plate.
Possible Causes:
-
High Polarity of N-Oxides: The N-oxide functional group is highly polar, leading to strong interactions with the silica gel stationary phase.[1][2]
-
Inappropriate Solvent System: The mobile phase is not polar enough to displace the compound from the silica.
Solutions:
-
Increase Solvent Polarity:
-
Gradually increase the polarity of the mobile phase. A common effective system is a gradient of methanol in dichloromethane (DCM).[1] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it (e.g., up to 10-20%).
-
For very polar N-oxides, it is possible to use up to 100% methanol with high-quality silica gel, provided the mobile phase is neutral or acidic.[1]
-
-
Use an Alternative Stationary Phase:
-
Employ HILIC:
-
For smaller, highly polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective purification technique.[1]
-
-
Modify the Mobile Phase:
-
Adding a small amount of a competing amine (e.g., triethylamine, ~0.1-1%) can help to reduce tailing on silica gel by deactivating acidic sites.
-
Conversely, if the compound is basic, adding a small amount of a volatile acid (e.g., acetic acid or formic acid, ~0.1-1%) can improve peak shape.
-
Problem 2: Presence of Persistent Impurities After Purification
Symptoms:
-
NMR or LC-MS analysis shows the presence of starting materials or by-products even after chromatography.
-
Co-elution of impurities with the desired product.
Possible Causes:
-
Formation of By-products with Similar Polarity: The synthesis of benzimidazole N-oxides can sometimes yield by-products with polarities close to the desired product, making chromatographic separation difficult. An example from a related synthesis is the formation of 2,6-dinitrophenol.[3]
-
Incomplete Reaction: The presence of unreacted starting materials.
-
Residual Oxidizing Agent: Leftover oxidizing agents like hydrogen peroxide (H₂O₂) from the synthesis can be challenging to remove.[4][5]
Solutions:
-
Optimize the Reaction:
-
Ensure the initial reaction goes to completion to minimize starting material contamination.
-
-
Liquid-Liquid Extraction:
-
Perform an acidic wash (e.g., 1M HCl) to remove any basic impurities.
-
Follow with a basic wash (e.g., saturated NaHCO₃) to remove acidic impurities.
-
A common procedure involves an initial extraction with a solvent like ethyl acetate to remove non-polar impurities, followed by acidification of the aqueous layer and subsequent extraction of the protonated N-oxide.[6]
-
-
Recrystallization:
-
If the product is a solid, recrystallization is a powerful technique for removing impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane).
-
-
pH-Controlled Precipitation:
-
The product can sometimes be isolated in pure form through pH-controlled precipitation.[7]
-
-
Quenching Excess Oxidant:
Frequently Asked Questions (FAQs)
Q1: My 2-ethylbenzimidazole N-oxide appears to be decomposing during purification. What could be the cause and how can I prevent it?
A1: Decomposition can be a significant issue. Potential causes include:
-
Thermal Instability: Some N-oxides are sensitive to heat.[8] Avoid prolonged heating during solvent evaporation or drying. Use a rotary evaporator at a moderate temperature and dry the final product under vacuum at room temperature.
-
Acid Sensitivity: Prolonged exposure to strong acids, especially at elevated temperatures, can lead to side reactions. For instance, heating with hydrochloric acid can result in the formation of chloro-substituted benzimidazoles.
-
Photochemical Decomposition: Some related compounds are known to be light-sensitive.[8] It is good practice to protect the compound from direct light during purification and storage, for example, by using amber vials or covering flasks with aluminum foil.
Q2: I am using a flow chemistry process and my reactor is getting clogged. What can I do?
A2: Reactor clogging in flow synthesis of benzimidazole derivatives can occur due to the precipitation of non-polar intermediates.[6] To address this, you can try:
-
Adjusting the Solvent System: Introduce a co-solvent that improves the solubility of all components in the reaction mixture.
-
Optimizing Reaction Temperature: A slight increase in temperature might improve solubility, but be mindful of potential product decomposition.
-
Modifying Flow Rates: Adjusting the flow rates might prevent localized high concentrations that lead to precipitation.
Q3: How do I remove residual metal catalysts or quenching agents from my N-oxide product?
A3: Metal impurities can be difficult to remove due to complex formation with the N-oxide.[4][5]
-
Choose Metal-Free Alternatives: Whenever possible, use metal-free oxidation or quenching methods. For example, use activated carbon to quench excess H₂O₂ instead of manganese dioxide.[4][5]
-
Use a Scavenging Resin: If metal contamination is unavoidable, consider using a metal scavenging resin. These are solid-supported ligands that can selectively bind to and remove dissolved metals from your product solution.
-
Aqueous Washes with Chelating Agents: Washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA may help to sequester and remove metal ions.
Q4: What is the best general approach for purifying a newly synthesized 2-ethylbenzimidazole N-oxide?
A4: A good starting point would be a combination of extraction and chromatography.
-
Work-up: After the reaction, perform a liquid-liquid extraction. An initial extraction with ethyl acetate can remove non-polar impurities. Then, acidify the aqueous layer (to protonate the N-oxide) and extract your product with a suitable organic solvent like ethyl acetate or DCM.[6]
-
Chromatography: Purify the crude product using column chromatography on silica gel. Start with a DCM/methanol solvent system and gradually increase the methanol concentration.[1]
-
Final Polish: If the product is a solid and still contains minor impurities, a final recrystallization step can yield a highly pure compound.
Data and Protocols
Table 1: Troubleshooting Summary for Column Chromatography of 2-Ethylbenzimidazole N-Oxides
| Symptom | Possible Cause | Recommended Action | Citation |
| Product stuck at TLC baseline | High polarity | Use a more polar mobile phase (e.g., DCM/Methanol gradient) | [1] |
| Tailing on TLC/Column | Acidic silica sites | Add a small amount of base (e.g., 0.1% Triethylamine) to the eluent | - |
| Co-elution with impurities | Similar polarity of by-products | Try an alternative stationary phase (e.g., Alumina) or HILIC | [1] |
| Product decomposition on column | Compound instability | Use a neutral solvent system and avoid prolonged exposure to the stationary phase | [8] |
| No elution even with high methanol % | Very strong interaction | Consider reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or ammonia. | - |
Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude 2-ethylbenzimidazole N-oxide in a minimal amount of the initial chromatography solvent (e.g., DCM with 1% methanol) or a stronger solvent like pure methanol. Add a small amount of silica gel to this solution to create a slurry.
-
Solvent Evaporation: Gently remove the solvent from the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.
-
Column Packing: Pack a glass column with silica gel in the initial, least polar eluent (e.g., 100% DCM or DCM/hexane).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the initial, low-polarity solvent. Gradually increase the polarity by adding more methanol. For example:
-
2 column volumes of 1% Methanol in DCM
-
2 column volumes of 2% Methanol in DCM
-
Continue increasing the methanol percentage until the desired product elutes.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Removal of Basic/Neutral Impurities: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL for a ~1g scale). The basic N-oxide will move to the acidic aqueous layer, while neutral and acidic impurities remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or solid NaHCO₃) until the pH is > 8. This will deprotonate the N-oxide, often causing it to precipitate if it has low aqueous solubility.
-
Extraction of Pure Product: Extract the now neutral N-oxide from the aqueous layer with fresh ethyl acetate or DCM (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Diagram 1: General Workflow for Purification
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Aqueous Solubility of 2-Ethyl-1H-benzimidazole 3-Oxide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the aqueous solubility of 2-ethyl-1H-benzimidazole 3-oxide.
I. Troubleshooting Guides
This section addresses common issues encountered during the solubilization of 2-ethyl-1H-benzimidazole 3-oxide and provides systematic approaches to resolving them.
Issue 1: Low intrinsic aqueous solubility.
-
Problem: 2-Ethyl-1H-benzimidazole 3-oxide exhibits poor dissolution in aqueous media, limiting its application in biological assays and formulation development.
-
Troubleshooting Steps:
-
pH Modification: As a benzimidazole derivative, the compound is expected to have a basic character. Lowering the pH of the aqueous medium should lead to the protonation of the benzimidazole ring, forming a more soluble salt.
-
Experimental Protocol: Prepare a series of buffers with pH values ranging from 2 to 7. Add a known excess of 2-ethyl-1H-benzimidazole 3-oxide to each buffer. Shake at a constant temperature until equilibrium is reached (typically 24-48 hours). Filter the suspension and determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
Co-solvents: The use of water-miscible organic solvents can significantly enhance the solubility of hydrophobic compounds.
-
Experimental Protocol: Prepare aqueous solutions containing varying percentages (v/v) of co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400. Determine the solubility of the compound in each co-solvent mixture as described above.
-
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[1][2]
-
Experimental Protocol: Prepare aqueous solutions of various cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) at different concentrations. Add an excess of the compound to each solution and determine the solubility as previously described. The formation of an inclusion complex can be confirmed by techniques such as NMR, DSC, or FT-IR.
-
-
Issue 2: Precipitation of the compound upon dilution of a stock solution.
-
Problem: A common issue is the precipitation of the compound when a stock solution prepared in an organic solvent is diluted into an aqueous buffer for biological experiments.
-
Troubleshooting Steps:
-
Decrease the concentration of the stock solution: This may reduce the extent of supersaturation upon dilution.
-
Incorporate a surfactant: Surfactants can help to maintain the compound in a solubilized state. Non-ionic surfactants like Tween® 80 or Solutol® HS 15 are often used.
-
Use a cyclodextrin-based formulation: If complexation is a viable strategy, preparing the initial stock solution in an aqueous cyclodextrin solution can prevent precipitation upon further dilution in aqueous media.
-
II. Frequently Asked Questions (FAQs)
-
Q1: What is the expected effect of the 3-oxide functional group on the solubility of 2-ethyl-1H-benzimidazole?
The N-oxide moiety is a polar functional group that can act as a hydrogen bond acceptor. This feature is generally expected to increase the aqueous solubility of the parent benzimidazole.[3]
-
Q2: What is the likely pKa of 2-ethyl-1H-benzimidazole 3-oxide?
-
Q3: Are there any recommended starting points for co-solvent concentrations?
A good starting point is to evaluate co-solvent concentrations in the range of 10-40% (v/v). It is important to consider the tolerance of the experimental system (e.g., cell culture) to the chosen co-solvent.
-
Q4: Which type of cyclodextrin is most effective for benzimidazoles?
Studies on other benzimidazole derivatives, such as albendazole and fenbendazole, have shown that chemically modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (M-β-CD) are generally more effective at increasing solubility than the parent β-cyclodextrin due to their higher aqueous solubility.[1][2][4]
III. Data Presentation
The following tables summarize solubility data for related benzimidazole compounds to provide a comparative reference. Note: This data is for analogous compounds and should be used as a guide for experimental design.
Table 1: Solubility of Benzimidazoles in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| Benzimidazole | Water | 30 | 2.01 g/L | [5] |
| Benzimidazole | Ethanol | - | Freely soluble | [5] |
| 2-Methylbenzimidazole | Alcohols (C3-C6) | - | Higher than benzimidazole | [6] |
| Albendazole | Water | - | ~0.42 µg/mL | [2] |
| Fenbendazole | Water | - | ~0.11 µg/mL | [2] |
Table 2: Effect of Cyclodextrins on the Aqueous Solubility of Benzimidazoles
| Compound | Cyclodextrin | Fold Increase in Solubility | Final Concentration | Reference |
| Albendazole | β-cyclodextrin | 223x | ~93 µg/mL | [2] |
| Albendazole | Hydroxypropyl-β-cyclodextrin | 1058x | ~443 µg/mL | [2] |
| Fenbendazole | β-cyclodextrin | 432x | ~46 µg/mL | [2] |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin | 1512x | ~159 µg/mL | [2] |
| Fenbendazole | Methyl-β-cyclodextrin | 60,000x | ~20 mg/mL | [4] |
IV. Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility
-
Materials: 2-ethyl-1H-benzimidazole 3-oxide, a series of buffers (e.g., citrate, phosphate) covering a pH range of 2-8, a validated HPLC method for quantification.
-
Procedure:
-
Add an excess amount of the compound to 1 mL of each buffer solution in separate vials.
-
Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Dilute the filtrate appropriately and analyze the concentration of the dissolved compound by HPLC.
-
Plot the solubility as a function of pH.
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Materials: 2-ethyl-1H-benzimidazole 3-oxide, hydroxypropyl-β-cyclodextrin (HP-β-CD), water, ethanol.
-
Procedure:
-
Weigh equimolar amounts of the compound and HP-β-CD.
-
Place the powders in a mortar and triturate to obtain a homogeneous mixture.
-
Add a small amount of a water:ethanol (1:1) mixture to the powder to form a paste.
-
Knead the paste for 30-60 minutes.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
Confirm the formation of the inclusion complex using analytical techniques such as DSC, PXRD, or FT-IR.
-
V. Visualizations
Caption: Experimental workflow for enhancing the aqueous solubility of 2-ethyl-1H-benzimidazole 3-oxide.
Caption: Relationship between the structural features of 2-ethyl-1H-benzimidazole 3-oxide and its expected solubility behavior.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 5. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
avoiding byproduct formation in 2-ethylbenzimidazole 3-oxide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 2-ethylbenzimidazole 3-oxide, with a focus on minimizing byproduct formation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-ethylbenzimidazole 3-oxide via the widely accepted cyclization of an N-acylated o-nitroaniline intermediate.
Problem 1: Low or No Yield of 2-Ethylbenzimidazole 3-Oxide
| Potential Cause | Recommended Solution |
| Incomplete Acylation of o-Nitroaniline: The initial formation of N-(2-nitrophenyl)propanamide may be inefficient. | - Ensure anhydrous reaction conditions for the acylation step. - Use a slight excess (1.1-1.2 equivalents) of propionyl chloride or propionic anhydride. - The addition of a tertiary amine base (e.g., triethylamine, pyridine) can scavenge the HCl byproduct and drive the reaction to completion. |
| Inefficient Cyclization: The base-mediated cyclization of the N-acyl intermediate is a critical step. | - Base Strength: Use a moderately strong base such as potassium carbonate or sodium hydroxide. Very strong bases may promote side reactions. - Solvent: A mixture of water and a high-boiling point organic solvent like 1,4-dioxane or ethanol is often effective. - Temperature: Ensure the reaction is heated sufficiently, typically at reflux, to facilitate cyclization. Microwave heating can also be an effective alternative to conventional heating.[1] |
| Decomposition of the N-Oxide Product: Benzimidazole N-oxides can be sensitive to prolonged heating or harsh acidic/basic conditions. | - Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times. - Upon completion, cool the reaction mixture promptly and proceed with the workup. |
Problem 2: Presence of Significant Byproducts
| Potential Byproduct | Identification | Formation Mechanism | Prevention and Removal |
| o-Nitroaniline (Starting Material) | Appears as a distinct spot on TLC, typically with a different Rf value than the product and intermediate. | Incomplete acylation. | - See solutions for "Incomplete Acylation of o-Nitroaniline" above. - Can be removed by column chromatography. |
| N-(2-Nitrophenyl)propanamide (Intermediate) | Can be visualized by TLC. Its presence indicates incomplete cyclization. | Insufficient heating, incorrect base concentration, or short reaction time during the cyclization step. | - Increase reaction time and/or temperature. - Optimize the base concentration. - Removable by column chromatography. |
| 2-Nitrophenol | Can be detected by LC-MS and may impart a yellowish color to the crude product. | Nucleophilic aromatic substitution of the nitro group by hydroxide ions, especially at high base concentrations and temperatures. | - Avoid using a large excess of strong base. - Maintain a moderate reaction temperature. - Can be removed by an acidic wash during workup or by column chromatography. |
| 2-Ethylbenzimidazole | Mass spectrometry will show a mass corresponding to the deoxygenated product. | Reductive conditions or thermal decomposition of the N-oxide. | - Ensure the reaction is carried out under an inert atmosphere if using sensitive reagents. - Avoid excessive heating. - Peroxy acids are known to oxidize amines to N-oxides, but direct oxidation of 2-ethylbenzimidazole can be challenging.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 2-ethylbenzimidazole 3-oxide?
The most commonly successful and reliable method is not the direct oxidation of 2-ethylbenzimidazole, but rather a two-step process involving the acylation of o-nitroaniline with propionyl chloride or anhydride to form N-(2-nitrophenyl)propanamide, followed by a base-mediated intramolecular reductive cyclization.[3][4]
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method. You should see the disappearance of the o-nitroaniline spot and the appearance of the N-(2-nitrophenyl)propanamide intermediate spot in the first step. In the second step, the intermediate spot should be consumed and a new spot corresponding to the 2-ethylbenzimidazole 3-oxide product should appear. Using a UV lamp for visualization is effective as these are typically UV-active compounds.
Q3: What is the best way to purify the final product?
Purification can often be achieved by precipitation and filtration. After the reaction, cooling the mixture and adjusting the pH can cause the product to precipitate. The solid can then be collected by filtration and washed with a suitable solvent like cold water or ethanol to remove impurities.[1] If significant byproducts are present, column chromatography on silica gel is a reliable purification method.
Q4: Can I use direct oxidation on 2-ethylbenzimidazole to get the N-oxide?
While direct oxidation of tertiary amines to their N-oxides is a known transformation, it is often not effective for benzimidazoles.[3] Attempts to oxidize similar 2-substituted benzimidazoles have been reported to be unsuccessful with common oxidizing agents.[3] The cyclization of an o-nitroaniline derivative is the more established and recommended route.
Q5: What are the optimal conditions for the base-mediated cyclization step?
Optimal conditions typically involve heating the N-(2-nitrophenyl)propanamide intermediate in a mixture of an organic solvent (like ethanol or 1,4-dioxane) and an aqueous solution of a base (such as sodium hydroxide or potassium carbonate) at reflux temperature for several hours. The exact conditions may require optimization for your specific setup.
Experimental Protocols
Protocol 1: Synthesis of N-(2-Nitrophenyl)propanamide (Intermediate)
-
To a solution of o-nitroaniline (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of o-nitroaniline.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-nitrophenyl)propanamide.
Protocol 2: Synthesis of 2-Ethylbenzimidazole 3-Oxide (Final Product)
-
Dissolve the crude N-(2-nitrophenyl)propanamide (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (2-3 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 5-6. This may cause the product to precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the crude 2-ethylbenzimidazole 3-oxide.
-
If necessary, recrystallize from a suitable solvent or purify by column chromatography.
Visualizations
Caption: Experimental workflow for the two-step synthesis of 2-ethylbenzimidazole 3-oxide.
Caption: Desired reaction pathway versus a common side reaction in the synthesis.
References
Technical Support Center: Enhancing the Selectivity and Potency of 2-Ethyl-1H-benzimidazole 3-oxide
This guide is designed for researchers, scientists, and drug development professionals working with 2-ethyl-1H-benzimidazole 3-oxide and its derivatives. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research in optimizing the potency and selectivity of this compound class.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for enhancing the potency of a 2-substituted benzimidazole N-oxide?
A1: Enhancing potency typically involves systematic modification of the benzimidazole scaffold at key positions. Structure-activity relationship (SAR) studies on various benzimidazole derivatives suggest that substitutions at the N1, C2, C5, and C6 positions significantly influence biological activity.[1][2] For the C2 position, modifying the length and branching of the alkyl chain (in this case, the ethyl group) can alter binding affinity to the target protein. Introducing different functional groups on the benzene ring (C5 and C6 positions) can also modulate potency by influencing electronic properties and providing additional interaction points with the target.
Q2: How can the selectivity of 2-ethyl-1H-benzimidazole 3-oxide be improved?
A2: Improving selectivity requires identifying and exploiting differences between the target protein and off-target proteins. A common strategy is to introduce bulkier or sterically demanding substituents that fit optimally into the binding pocket of the desired target but cause steric hindrance in the binding sites of off-target proteins. Furthermore, introducing groups capable of forming specific hydrogen bonds or other non-covalent interactions unique to the target's active site can significantly enhance selectivity. Comparing the crystal structures of target and off-target proteins, if available, can provide invaluable insights for rational drug design.
Q3: What is the role of the N-oxide moiety in 2-ethyl-1H-benzimidazole 3-oxide?
A3: The N-oxide group serves several important functions. It is a highly polar, hydrogen bond-accepting moiety that can improve the solubility and pharmacokinetic profile of the molecule.[3] From an electronic standpoint, the N+-O− group is highly polarizable and can act as both an electron donor and acceptor, which can be critical for interaction with biological targets.[4] In some contexts, particularly in hypoxic (low oxygen) environments like solid tumors, the N-oxide can be reduced in vivo, acting as a prodrug that releases the active non-oxidized form.[5]
Q4: What are the primary synthetic routes to generate 2-substituted benzimidazole N-oxides?
A4: Direct oxidation of the parent benzimidazole is often not feasible. A common and effective method is the base-mediated cyclization of N-substituted 2,6-dinitroanilines.[6][7] This two-step process typically involves:
-
An initial nucleophilic aromatic substitution (SNAr) reaction between a primary amine and a 2,6-dinitrohalobenzene.
-
An intramolecular cyclization of the resulting dinitroaniline intermediate, induced by a base like sodium hydroxide, to form the benzimidazole N-oxide ring system.[6][7]
Troubleshooting Guides
Synthesis Troubleshooting
Q: My synthesis of the 2-ethyl-1H-benzimidazole 3-oxide precursor (N-substituted 2,6-dinitroaniline) has a very low yield. What are the common causes?
A: Low yields in the SNAr reaction can stem from several factors:
-
Purity of Starting Materials: Ensure the amine and the dinitrohalobenzene are pure. Impurities can lead to side reactions.
-
Solvent Choice: The solvent must be appropriate for SNAr reactions. Aprotic polar solvents like DMF or DMSO are typically effective.
-
Reaction Temperature: The reaction may require heating. Optimize the temperature; too low may result in a slow or incomplete reaction, while too high can cause degradation.
-
Base: A non-nucleophilic base is often required to neutralize the HCl generated during the reaction. Ensure the correct stoichiometry of the base is used.
Q: During the final cyclization step to form the N-oxide, I am getting significant amounts of a by-product, 2,6-dinitrophenol. How can this be avoided?
A: The formation of 2,6-dinitrophenol is typically due to a competing substitution reaction with the hydroxide base. To minimize this:
-
Control Base Concentration: Keep the concentration of the base (e.g., NaOH) low. High concentrations favor the undesired substitution.[6]
-
Optimize Solvent System: The choice of co-solvent can influence the reaction outcome. While dioxane-water mixtures are common, you may need to adjust the ratio or explore other options like 2-propanol to improve the solubility of the organic intermediate and control the reaction pathway.[6]
-
Temperature Control: Run the reaction at the lowest temperature that still allows for efficient cyclization to disfavor the higher activation energy pathway of the side reaction.
Q: The final product is difficult to purify. What techniques are recommended?
A: Purification of benzimidazole derivatives can be challenging due to their polarity.
-
Column Chromatography: This is the most common method. Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute your product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be highly effective for removing impurities.
-
Acid-Base Extraction: As benzimidazoles are basic, you can dissolve the crude product in a dilute acid, wash with an organic solvent to remove non-basic impurities, and then re-precipitate your product by adding a base.
Experimental Protocols
Protocol 1: General Synthesis of 2-Ethyl-1H-benzimidazole 3-oxide
This protocol is a general two-step procedure based on established methods for similar compounds.[6][7]
Step 1: Synthesis of N-propyl-2,6-dinitroaniline
-
In a round-bottom flask, dissolve 1-chloro-2,6-dinitrobenzene (1.0 eq) in ethanol.
-
Add propylamine (1.1 eq). The solution will likely turn a deep red/orange.
-
Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield N-propyl-2,6-dinitroaniline as a solid.
Step 2: Cyclization to 2-Ethyl-1H-benzimidazole 3-oxide
-
Suspend the N-propyl-2,6-dinitroaniline (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add an aqueous solution of sodium hydroxide (2.0 M, 2.0 eq) dropwise while stirring vigorously.
-
Heat the mixture to reflux (approx. 100°C) for 1-2 hours. The reaction should be monitored by TLC.
-
After completion, cool the mixture to room temperature and neutralize with dilute HCl.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: In Vitro Anti-Inflammatory Assay (TNF-α Inhibition)
This protocol measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.[4]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-ethyl-1H-benzimidazole 3-oxide in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dexamethasone). Incubate for 2 hours.
-
Stimulation: Add 10 µL of LPS (final concentration 1 µg/mL) to all wells except the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vitro Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2][8][9]
-
Prepare Bacterial Inoculum: Grow a bacterial strain (e.g., Staphylococcus aureus) in Mueller-Hinton Broth (MHB) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only). A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.[8]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation
Effective data presentation is crucial for comparing the potency and selectivity of different derivatives. Below are examples of how to structure your quantitative data.
Table 1: Illustrative Potency and Selectivity Data for a Hypothetical Analog Series
| Compound ID | R1-Substituent (N1) | R2-Substituent (C5) | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity Index (B/A) |
| Lead-001 | -H | -H | 150 | 450 | 3 |
| Analog-A1 | -CH3 | -H | 120 | 600 | 5 |
| Analog-A2 | -H | -Cl | 75 | 900 | 12 |
| Analog-A3 | -H | -OCH3 | 200 | 400 | 2 |
| Analog-A4 | -CH3 | -Cl | 25 | 3000 | 120 |
Data are hypothetical and for illustrative purposes only.
Table 2: Illustrative Antimicrobial Activity and Selectivity Profile
| Compound ID | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) | Cytotoxicity (CC50, Vero cells, µg/mL) |
| Lead-001 | 16 | 64 | >128 | 50 |
| Analog-B1 | 8 | 32 | 64 | 45 |
| Analog-B2 | 4 | >128 | >128 | >100 |
| Analog-B3 | 32 | 32 | 128 | 25 |
Data are hypothetical and for illustrative purposes only.
Visualizations: Workflows and Pathways
References
- 1. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in experiments with 2-ethylbenzimidazole 3-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during experiments with 2-ethylbenzimidazole 3-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for synthesizing 2-ethylbenzimidazole 3-oxide?
A1: A common and effective method involves a two-step synthesis. The first step is the condensation of o-phenylenediamine with propanoic acid to form 2-ethylbenzimidazole. This is followed by the oxidation of the 2-ethylbenzimidazole intermediate to the corresponding N-oxide using an oxidizing agent like hydrogen peroxide in glacial acetic acid.
Q2: How can I confirm the successful synthesis and purity of 2-ethylbenzimidazole 3-oxide?
A2: Purity and identity can be confirmed using a combination of analytical techniques. Thin-layer chromatography (TLC) can be used to monitor the reaction progress and assess the purity of the final product. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.
Q3: What are the optimal storage conditions for 2-ethylbenzimidazole 3-oxide to prevent degradation?
A3: Benzimidazole derivatives, particularly N-oxides, can be sensitive to light and temperature.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed, amber-colored vial at -20°C or -80°C.[2] For short-term use, storage at 4°C in the dark is generally acceptable.[2] Working solutions should be prepared fresh when possible.[2]
Q4: I am observing low yields in the synthesis of 2-ethylbenzimidazole. What are the potential causes?
A4: Low yields in the initial synthesis of 2-ethylbenzimidazole can be due to several factors. Incomplete reaction is a common issue; ensure the reaction is heated for a sufficient duration. The Phillips conditions, which involve heating the reactants in an acidic medium, are often employed for this condensation.[3] Sub-optimal pH during workup can also lead to product loss.
Q5: My N-oxidation reaction is not proceeding to completion. How can I improve the yield of 2-ethylbenzimidazole 3-oxide?
A5: Incomplete N-oxidation can be due to insufficient oxidizing agent or inadequate reaction time and temperature. A common method involves using hydrogen peroxide in glacial acetic acid.[4] The reaction is often exothermic and may require initial cooling followed by stirring at room temperature or gentle heating to drive it to completion. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.
Troubleshooting Guides
Inconsistent Biological Activity
Inconsistent results in biological assays are a significant concern. The following table outlines potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Variable Potency in Antimicrobial Assays | Degradation of the compound due to improper storage or handling. | Store the compound at -20°C or lower, protected from light.[2] Prepare fresh stock solutions for each experiment. |
| Presence of impurities from the synthesis. | Re-purify the compound using column chromatography or recrystallization. Confirm purity using HPLC. | |
| Inconsistent final concentration in the assay medium. | Ensure accurate and consistent dilution of the stock solution. Use calibrated pipettes. | |
| Unexpected Cytotoxicity in Cell-Based Assays | Residual oxidizing agents (e.g., hydrogen peroxide) from the N-oxidation step. | Thoroughly purify the final product to remove all traces of the oxidizing agent. Residual peroxide can exhibit its own biological activity. |
| Contamination of the sample. | Handle the compound under sterile conditions, especially for cell-based experiments. |
Synthesis and Purification Challenges
Difficulties during the synthesis and purification of 2-ethylbenzimidazole 3-oxide can lead to low yields and impure products.
| Problem | Potential Cause | Recommended Solution |
| Formation of Side Products During Synthesis | In the initial condensation step, side reactions can occur if the temperature is too high or the reaction time is excessive. | Optimize the reaction conditions by starting with a lower temperature and gradually increasing it while monitoring the reaction by TLC. |
| During N-oxidation, over-oxidation can lead to undesired byproducts. | Carefully control the stoichiometry of the oxidizing agent and the reaction temperature. Add the oxidizing agent portion-wise to manage the reaction exotherm. | |
| Difficulty in Removing the Oxidizing Agent | Hydrogen peroxide can be challenging to remove completely after the N-oxidation reaction. | After the reaction, quench any remaining peroxide with a reducing agent like sodium sulfite. Follow this with a thorough aqueous workup and extraction. |
| Product Precipitation Issues During Purification | The product may not precipitate cleanly from the reaction mixture upon neutralization. | Adjust the pH slowly and with vigorous stirring. Cooling the mixture on an ice bath can aid precipitation. If the product remains oily, attempt to triturate with a non-polar solvent to induce solidification. |
Experimental Protocols
Synthesis of 2-Ethylbenzimidazole
This protocol is based on the Phillips condensation method.[3]
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and propanoic acid (1.2 equivalents).
-
Add 4N hydrochloric acid to the mixture.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms (typically around pH 7-8).
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-ethylbenzimidazole.
Synthesis of 2-Ethylbenzimidazole 3-Oxide
This protocol is a general method for N-oxidation.[4]
-
Dissolve 2-ethylbenzimidazole (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add 30% hydrogen peroxide (2-3 equivalents) dropwise, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Stability of Benzimidazole Derivatives Under Various Storage Conditions
The following table, adapted from stability studies on related benzimidazole compounds, illustrates the expected stability profile.[2]
| Storage Condition | Time | Compound Integrity (%) |
| Room Temperature (20-25°C), Light | 1 month | 85-90% |
| Room Temperature (20-25°C), Dark | 1 month | 90-95% |
| Refrigerated (4°C), Dark | 6 months | >98% |
| Frozen (-20°C), Dark | 12 months | >99% |
| Frozen (-80°C), Dark | 12 months | >99.5% |
Mandatory Visualization
Putative Antimicrobial Signaling Pathway
Benzimidazole derivatives have been shown to target bacterial DNA gyrase, an essential enzyme for DNA replication.[5] The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of antimicrobial action of 2-ethylbenzimidazole 3-oxide via inhibition of DNA gyrase.
Experimental Workflow for Synthesis and Purification
The following diagram outlines the general workflow for the synthesis and purification of 2-ethylbenzimidazole 3-oxide.
Caption: Workflow for the synthesis and purification of 2-ethylbenzimidazole 3-oxide.
References
- 1. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
optimization of analytical methods for quantifying 2-ethyl-1H-benzimidazole 3-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of analytical methods to quantify 2-ethyl-1H-benzimidazole 3-oxide. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when developing an analytical method for 2-ethyl-1H-benzimidazole 3-oxide?
A1: The primary challenges are associated with the N-oxide functional group. This group can be susceptible to in-source fragmentation or reduction back to the parent benzimidazole during LC-MS/MS analysis, and it may also be sensitive to temperature and pH.[1] Method development should focus on gentle ionization techniques and carefully controlled chromatographic conditions to maintain the integrity of the analyte.
Q2: Which analytical technique is most suitable for quantifying 2-ethyl-1H-benzimidazole 3-oxide in biological matrices?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. It offers high sensitivity and selectivity, which are crucial for accurately measuring low concentrations of the analyte in complex matrices like plasma or tissue homogenates.[2]
Q3: How can I improve the peak shape for 2-ethyl-1H-benzimidazole 3-oxide in reversed-phase HPLC?
A3: Poor peak shape (e.g., tailing) for nitrogen-containing heterocyclic compounds is common. To improve this, consider using a mobile phase with a pH that ensures the analyte is in a single ionic form. A slightly acidic mobile phase (e.g., using 0.1% formic acid) is often effective. Using a high-purity, end-capped C18 column can also minimize secondary interactions with residual silanols.
Q4: Are there any special considerations for sample preparation and storage?
A4: Yes, due to the potential instability of N-oxides, it is advisable to keep samples at a neutral or near-neutral pH and avoid high temperatures during processing.[1] For long-term storage, samples should be kept at -80°C. When preparing samples from biological matrices, techniques like protein precipitation followed by solid-phase extraction (SPE) can provide a clean extract and minimize matrix effects.
Q5: What are typical forced degradation conditions to establish a stability-indicating method for this compound?
A5: Forced degradation studies typically involve exposing the analyte to acid and base hydrolysis, oxidation, heat, and photolytic stress.[3] For example, you might use 0.1 M HCl, 0.1 M NaOH, 3% H2O2, temperatures of 60-80°C, and exposure to UV and visible light as per ICH guidelines.[3] The goal is to achieve 10-20% degradation to ensure the analytical method can separate the intact drug from its degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 2-ethyl-1H-benzimidazole 3-oxide.
HPLC-UV & LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Low Signal Intensity | 1. Incorrect MS settings (e.g., wrong MRM transition).2. Analyte degradation in the ion source.3. Sample concentration below the limit of detection (LOD).4. Matrix-induced ion suppression. | 1. Optimize MS parameters by infusing a standard solution of the analyte.2. Use a "soft" ionization technique like ESI and optimize source conditions (e.g., capillary voltage, gas flows).[1]3. Concentrate the sample or use a more sensitive instrument.4. Improve sample cleanup, dilute the sample, or use a stable isotope-labeled internal standard. |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Secondary interactions with the stationary phase.2. Column overload.3. Incompatibility between injection solvent and mobile phase.4. Column void or contamination. | 1. Adjust mobile phase pH; use a different column (e.g., biphenyl phase for aromatic compounds).[2]2. Reduce injection volume or dilute the sample.3. Dissolve the sample in the initial mobile phase.4. Backflush the column; if the problem persists, replace the column. |
| Unstable Retention Times | 1. Inadequate column equilibration between injections.2. Fluctuations in mobile phase composition or flow rate.3. Temperature variations. | 1. Ensure at least 10 column volumes of mobile phase pass through the column before the next injection.2. Degas the mobile phase; check for pump leaks.3. Use a column oven to maintain a constant temperature. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit).2. Particulate matter from the sample. | 1. Systematically disconnect components to isolate the blockage; replace the guard column or column if necessary.2. Filter all samples through a 0.22 µm filter before injection. |
Experimental Protocols
Disclaimer: The following protocols are representative examples based on methods for structurally similar compounds and general principles for N-oxide analysis. They should be fully validated for your specific application.
Representative Stability-Indicating RP-HPLC-UV Method
This method is designed to separate 2-ethyl-1H-benzimidazole 3-oxide from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 min, then hold at 90% B for 5 min, return to 10% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 285 nm |
Representative LC-MS/MS Method for Quantification in Plasma
This method is suitable for the sensitive quantification of 2-ethyl-1H-benzimidazole 3-oxide in a biological matrix.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% A, 10% B).
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions:
| Parameter | Condition |
|---|---|
| LC System | UHPLC |
| Column | Biphenyl, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.1 |
| Mobile Phase B | Methanol |
| Gradient | 10-70% B over 4 min, then wash and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 1.0 kV |
| Source Temperature | 150°C |
| MRM Transition | Hypothetical: Precursor Ion (M+H)+ -> Product Ion |
Quantitative Data Summary
The following tables present hypothetical validation data for the representative LC-MS/MS method described above, based on typical performance for similar assays.[2]
Table 1: Calibration Curve and Limits
| Parameter | Value |
|---|---|
| Calibration Range | 0.1 - 50 ng/mL |
| Regression Model | Quadratic (1/x² weighting) |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
|---|---|---|---|---|
| Low (LQC) | 0.3 | < 10% | < 12% | ± 10% |
| Medium (MQC) | 5.0 | < 8% | < 10% | ± 8% |
| High (HQC) | 40.0 | < 7% | < 9% | ± 7% |
Visualizations
Caption: Workflow for quantifying 2-ethyl-1H-benzimidazole 3-oxide in plasma.
Caption: Logic diagram for troubleshooting HPLC peak shape issues.
References
- 1. researchgate.net [researchgate.net]
- 2. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to 2-Ethylbenzimidazole Derivatives
This guide is intended for researchers, scientists, and drug development professionals encountering resistance to 2-ethylbenzimidazole derivatives in their experiments. It provides troubleshooting steps, frequently asked questions, and key experimental protocols to identify and characterize resistance mechanisms.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for benzimidazole derivatives?
A1: The principal mechanism of action for many benzimidazole derivatives, particularly in anthelmintics and some anticancer applications, is the disruption of microtubule polymerization. These compounds bind to the β-tubulin protein, a key component of microtubules. This binding prevents the polymerization of tubulin dimers into microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure.[1]
Q2: My 2-ethylbenzimidazole derivative is showing reduced efficacy in my cell line. How can I confirm this is due to acquired resistance?
A2: The first step is to quantify the loss of efficacy. This is typically done by comparing the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in your suspected resistant cell line against the parental (sensitive) cell line. A significant increase (e.g., >5-fold) in the IC50 value for the resistant line is a strong indicator of acquired resistance. You should also observe a corresponding loss of the expected downstream biological effects, such as decreased apoptosis or a lack of cell cycle arrest.
Q3: What are the most common mechanisms of resistance to benzimidazole derivatives?
A3: There are two predominant mechanisms of resistance:
-
Target Modification: This is the most frequently cited mechanism. Specific point mutations (single nucleotide polymorphisms or SNPs) in the gene encoding β-tubulin can alter the drug's binding site. These changes reduce the binding affinity of the benzimidazole compound, rendering it less effective at inhibiting microtubule polymerization.[2][3][4]
-
Increased Drug Efflux: Cells can develop resistance by upregulating the expression of transmembrane transporter proteins, known as efflux pumps. These pumps actively transport the drug out of the cell, preventing it from reaching the necessary intracellular concentration to interact with its target, β-tubulin.[5]
Q4: I suspect resistance. What are the key experiments to characterize the underlying mechanism?
A4: A logical experimental workflow would be:
-
Confirm the Resistance Phenotype: Determine and compare the IC50 values between your parental and suspected resistant cell lines.
-
Sequence the Target Gene: Amplify and sequence the β-tubulin gene(s) from both sensitive and resistant cells to identify any mutations.[2]
-
Assess Efflux Pump Activity: Use a fluorescent dye accumulation assay to compare efflux activity between the cell lines. If resistant cells accumulate less dye, it suggests increased efflux. This can be confirmed by using a known efflux pump inhibitor to see if it restores sensitivity to your compound.[6][7]
Q5: How can I attempt to overcome or bypass the observed resistance in my experiments?
A5: Depending on the mechanism, several strategies can be employed:
-
For Target Mutations: Consider synthesizing and testing new derivatives of 2-ethylbenzimidazole that may bind effectively to the mutated β-tubulin. In silico molecular docking can help predict which modifications might be successful.[4]
-
For Increased Efflux: Use your 2-ethylbenzimidazole derivative in combination with a known efflux pump inhibitor (EPI). A successful combination will restore the compound's activity by increasing its intracellular concentration.[5]
-
Combination Therapy: A broader approach is to combine your compound with another agent that has a different mechanism of action. This can create a synergistic effect and reduce the likelihood of developing resistance to either agent alone.
Section 2: Troubleshooting Guide
Problem: Decreased or no observable effect of the 2-ethylbenzimidazole derivative in a previously sensitive cell line.
| Potential Cause | Recommended Action | Expected Outcome |
| Target Modification | Sequence the β-tubulin gene from resistant cells and compare it to the parental line's sequence. | Identification of point mutations (SNPs) in the resistant cell line's β-tubulin gene.[2][4] |
| Increased Drug Efflux | Perform a fluorescent substrate accumulation assay (e.g., with Hoechst 33342 or ethidium bromide).[6][7] | Resistant cells will show lower fluorescence intensity, indicating they are actively pumping the dye out. |
| Increased Drug Efflux (Confirmation) | Co-administer your compound with a broad-spectrum efflux pump inhibitor (e.g., verapamil, CCCP). | The IC50 of your compound in the resistant line should decrease, indicating that efflux is a key resistance mechanism.[5] |
| Compound Degradation | Check the age and storage conditions of your compound stock. Test its activity on the parental (sensitive) cell line. | The compound should still be fully active against the parental cell line. If not, the stock may be degraded. |
| Cell Line Integrity | Perform cell line authentication (e.g., short tandem repeat profiling). Check for contamination (e.g., Mycoplasma). | Confirmation that the cell line is correct and free of contaminants that could alter drug response. |
Section 3: Data Presentation
Table 1: Example of Comparative IC50 Data for Sensitive vs. Resistant Lines
| Cell Line | Compound | IC50 (µM) ± SD | Fold Resistance |
| Parental Line | 2-Ethylbenzimidazole | 1.5 ± 0.2 | 1.0 |
| Resistant Line | 2-Ethylbenzimidazole | 22.8 ± 3.1 | 15.2 |
| Resistant Line | 2-Ethylbenzimidazole + EPI* | 2.1 ± 0.4 | 1.4 |
*EPI: Efflux Pump Inhibitor (concentration should be non-toxic and based on literature)
Table 2: Common Resistance-Associated Mutations in β-Tubulin
This table lists mutations frequently associated with benzimidazole resistance in various organisms. The specific mutations in your experimental system may vary.
| Codon Position | Amino Acid Change | Reference |
| 134 | Q134H (Glutamine → Histidine) | [3] |
| 167 | F167Y (Phenylalanine → Tyrosine) | [2][4] |
| 198 | E198A (Glutamic Acid → Alanine) | [2][4] |
| 198 | E198K (Glutamic Acid → Lysine) | [3] |
| 198 | E198V (Glutamic Acid → Valine) | [3] |
| 200 | F200Y (Phenylalanine → Tyrosine) | [2][4] |
Section 4: Visual Guides & Workflows
Mechanism of Action and Resistance
Caption: Mechanism of 2-ethylbenzimidazole action and target-based resistance.
Troubleshooting Workflow for Suspected Resistance
Caption: A logical workflow for identifying resistance mechanisms.
Overcoming Efflux Pump-Mediated Resistance
Caption: Combination of an efflux pump inhibitor (EPI) to restore drug efficacy.
Section 5: Key Experimental Protocols
Protocol 1: Determination of IC50 via Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (both parental and suspected resistant lines) in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution series of the 2-ethylbenzimidazole derivative in the appropriate cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for a period relevant to the compound's mechanism (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle-only control wells. Plot the normalized viability versus the logarithm of the compound concentration and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Identification of β-Tubulin Gene Mutations
-
RNA Extraction: Isolate total RNA from both parental and resistant cell pellets using a commercial kit (e.g., TRIzol or RNeasy).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.
-
PCR Amplification: Design primers flanking the coding sequence of the β-tubulin gene of interest. Use the synthesized cDNA as a template for PCR amplification.
-
Gel Electrophoresis: Run the PCR product on an agarose gel to confirm the amplification of a single band of the correct size.
-
PCR Product Purification: Purify the PCR product from the gel or directly from the reaction mix using a commercial PCR purification kit.
-
Sanger Sequencing: Send the purified PCR product and the corresponding forward and reverse primers for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant and parental cells using alignment software (e.g., SnapGene, Geneious, or BLAST). Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change.
Protocol 3: Assessment of Efflux Pump Activity
This protocol uses Hoechst 33342, a fluorescent dye that is a substrate for many common efflux pumps.
-
Cell Preparation: Harvest parental and resistant cells and resuspend them in a buffer (e.g., HBSS or phenol red-free medium) at a concentration of 1x10^6 cells/mL.
-
Assay Setup: Aliquot cells into flow cytometry tubes or a 96-well plate suitable for fluorescence reading. For a control group, pre-incubate a set of cells with a known efflux pump inhibitor (EPI) for 30 minutes.
-
Dye Loading: Add Hoechst 33342 to all samples at a final concentration of 2-5 µM.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for dye uptake and efflux.
-
Measurement: Analyze the fluorescence intensity of the cells using a flow cytometer (e.g., on a Pacific Blue or similar channel) or a fluorescence plate reader.
-
Interpretation: Resistant cells with high efflux activity will pump the dye out and thus exhibit lower fluorescence intensity compared to parental cells.[6] Cells treated with the EPI should show fluorescence levels similar to or higher than the parental line, confirming that the low accumulation is due to active efflux.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of key interactions of benzimidazole resistance-associated amino acid mutations in Ascaris β-tubulins by molecular docking simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 6. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
improving the stability of 2-ethyl-1H-benzimidazole 3-oxide for long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the long-term storage stability of 2-ethyl-1H-benzimidazole 3-oxide.
Troubleshooting Guide
This guide addresses common issues encountered during the long-term storage of 2-ethyl-1H-benzimidazole 3-oxide.
| Issue | Potential Causes | Recommended Actions |
| Discoloration of Solid Compound (e.g., yellowing) | - Exposure to light (photodegradation) - Exposure to elevated temperatures - Presence of impurities | - Store the compound in an amber vial or a light-blocking container. - Store at recommended low temperatures (-20°C or -80°C). - Re-purify the compound if impurities are suspected. |
| Precipitation in Stock Solutions | - Supersaturation of the solution. - Change in solvent composition due to evaporation. - Degradation of the compound into less soluble products. - Storage at an inappropriate temperature. | - Gently warm the solution to redissolve the precipitate. If it persists, sonicate for a short period. - Ensure vials are tightly sealed to prevent solvent evaporation. - Prepare fresh solutions if degradation is suspected. - Store solutions at the recommended temperature; for some benzimidazoles, storage of milk at 4°C is suitable for certain analytes, while for muscle tissues, almost all substances were stable only at -20°C[1]. |
| Loss of Potency or Inconsistent Experimental Results | - Degradation of the compound over time. - Repeated freeze-thaw cycles of stock solutions. - Improper storage conditions. | - Prepare fresh stock solutions from solid compound. It is appropriate to prepare the standard working solution freshly once a month[1]. - Aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles. - Verify storage conditions (temperature, light protection). Working solutions can be stored at -80°C or -20°C[1]. |
| Appearance of New Peaks in HPLC Analysis | - Chemical degradation of the parent compound. - Contamination of the sample or solvent. | - Identify the degradation products by techniques such as LC-MS. A potential degradation pathway for N-oxides is the reduction to the corresponding benzimidazole. - Use high-purity solvents and handle samples carefully to avoid contamination. |
Frequently Asked Questions (FAQs)
1. What are the optimal long-term storage conditions for solid 2-ethyl-1H-benzimidazole 3-oxide?
For solid 2-ethyl-1H-benzimidazole 3-oxide, long-term storage at -20°C or -80°C in a tightly sealed, light-resistant container (e.g., amber glass vial) is recommended to minimize degradation.
2. How should I prepare and store stock solutions of 2-ethyl-1H-benzimidazole 3-oxide?
Stock solutions should be prepared in a suitable, high-purity solvent such as DMSO. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -80°C. Studies on other benzimidazole N-oxides have shown stability in 0.2% DMSO for up to 96 hours[2].
3. What are the visible signs of degradation for 2-ethyl-1H-benzimidazole 3-oxide?
Visible signs of degradation can include a change in color of the solid material (e.g., from white to yellow or brown) or the formation of precipitates in solutions. However, significant degradation can occur without any visible changes.
4. How can I quantitatively assess the stability of my 2-ethyl-1H-benzimidazole 3-oxide sample?
A validated stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is the most common approach. This method can separate the parent compound from its degradation products and allow for accurate quantification of its purity over time.
5. What are the likely degradation pathways for 2-ethyl-1H-benzimidazole 3-oxide?
The primary degradation pathway for benzimidazole N-oxides is the reduction of the N-oxide to the corresponding benzimidazole. Other potential degradation pathways may involve hydrolysis or oxidation of the benzimidazole ring, particularly under harsh conditions of pH, temperature, or in the presence of oxidizing agents.
Illustrative Stability Data
The following table provides an example of stability data for a hypothetical benzimidazole N-oxide compound under various storage conditions. This data is for illustrative purposes only and may not be representative of 2-ethyl-1H-benzimidazole 3-oxide.
| Storage Condition | Timepoint | Purity (%) by HPLC | Appearance |
| -80°C, Dark | 0 Months | 99.8 | White Crystalline Solid |
| 6 Months | 99.7 | White Crystalline Solid | |
| 12 Months | 99.6 | White Crystalline Solid | |
| -20°C, Dark | 0 Months | 99.8 | White Crystalline Solid |
| 6 Months | 99.2 | White Crystalline Solid | |
| 12 Months | 98.5 | Faintly Yellow Solid | |
| 4°C, Dark | 0 Months | 99.8 | White Crystalline Solid |
| 6 Months | 97.1 | Yellow Solid | |
| 12 Months | 94.3 | Yellow Solid | |
| 25°C, Ambient Light | 0 Months | 99.8 | White Crystalline Solid |
| 1 Month | 92.5 | Yellowish-Brown Solid | |
| 3 Months | 85.1 | Brown Solid |
Experimental Protocols
Protocol: Stability Assessment of 2-ethyl-1H-benzimidazole 3-oxide by RP-HPLC
This protocol outlines a general method for assessing the stability of 2-ethyl-1H-benzimidazole 3-oxide. Method optimization and validation are required for specific applications.
1. Materials and Reagents:
- 2-ethyl-1H-benzimidazole 3-oxide reference standard
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other suitable buffer components)
- High-purity DMSO for stock solution preparation
2. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Analytical balance
- Volumetric flasks and pipettes
- Autosampler vials
3. Chromatographic Conditions (Example):
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 280 nm (or the λmax of the compound)
- Injection Volume: 10 µL
4. Procedure:
- Stock Solution Preparation: Accurately weigh and dissolve the 2-ethyl-1H-benzimidazole 3-oxide reference standard in DMSO to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Working Standard Preparation: Dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 10 µg/mL).
- Sample Preparation for Stability Study:
- Store aliquots of the solid compound and stock solutions under the desired storage conditions (e.g., -80°C, -20°C, 4°C, 25°C/60% RH, photostability chamber).
- At each time point (e.g., 0, 1, 3, 6, 12 months), retrieve a sample.
- Prepare a solution of the stored solid or dilute the stored stock solution to the working concentration with the mobile phase.
- Analysis:
- Inject the working standard and the prepared samples onto the HPLC system.
- Record the chromatograms.
- Data Analysis:
- Determine the peak area of the 2-ethyl-1H-benzimidazole 3-oxide peak in each chromatogram.
- Calculate the purity of the sample at each time point relative to the initial time point (T=0).
- Monitor for the appearance and increase of any degradation peaks.
Visualizations
Caption: Potential degradation pathway of 2-ethyl-1H-benzimidazole 3-oxide.
Caption: Experimental workflow for a long-term stability study.
References
refinement of experimental protocols involving 2-ethylbenzimidazole 3-oxide
Technical Support Center: 2-Ethylbenzimidazole 3-Oxide
Welcome to the technical support center for experimental protocols involving 2-ethylbenzimidazole 3-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on synthesis, purification, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2-ethylbenzimidazole 3-oxide?
A1: 2-Ethylbenzimidazole 3-oxide is typically synthesized via a two-step process. The first step involves the N-alkylation of a suitable o-nitroaniline precursor with an ethylating agent, followed by a base-mediated intramolecular cyclization of the resulting N-ethyl-2-nitroaniline derivative. This cyclization preferentially forms the N-oxide, as direct oxidation of 2-ethylbenzimidazole is generally not a viable method for preparing the corresponding N-oxide[1][2].
Q2: What are the critical parameters in the cyclization step?
A2: The choice of base, solvent, and reaction temperature are critical. Strong bases like sodium hydroxide are often used in a mixed aqueous-organic solvent system, such as dioxane-water, to facilitate the reaction[1][3]. The concentration of the base should be carefully controlled to avoid side reactions[2]. Microwave heating or flow chemistry can be employed to reduce reaction times and improve yields[2][4].
Q3: Are there any known biological activities of 2-ethylbenzimidazole 3-oxide?
A3: While specific biological data for 2-ethylbenzimidazole 3-oxide is not extensively documented in publicly available literature, the benzimidazole N-oxide scaffold is a known pharmacophore with a wide range of biological activities. Derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, and antiparasitic agents[2][5][6][7]. The N-oxide moiety can influence the pharmacokinetic and pharmacodynamic properties of the parent benzimidazole.
Q4: What are the recommended storage conditions for 2-ethylbenzimidazole 3-oxide?
A4: As with many N-oxide compounds, it is advisable to store 2-ethylbenzimidazole 3-oxide in a cool, dry, and dark place to prevent potential degradation. It should be stored in a tightly sealed container under an inert atmosphere if it is found to be sensitive to air or moisture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and workup of 2-ethylbenzimidazole 3-oxide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of N-oxide Product | - Incomplete cyclization of the N-ethyl-2-nitroaniline precursor.- Incorrect base concentration or type.- Insufficient reaction temperature or time. | - Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting material.- Optimize the base concentration. A lower concentration of NaOH (e.g., <0.2 M) may be necessary to prevent side reactions[2]. Alternatively, a milder base like potassium carbonate can be tested.- Increase the reaction temperature or prolong the reaction time. Consider using microwave irradiation to enhance the reaction rate. |
| Formation of Side Products (e.g., Phenol Derivatives) | - The use of a strong base like sodium hydroxide can lead to competing substitution reactions on the aromatic ring, especially at elevated temperatures[2]. | - Use a milder base such as potassium carbonate.- Lower the reaction temperature and extend the reaction time if necessary.- Employ a flow chemistry setup, which can offer better control over reaction parameters and minimize side product formation[4][8]. |
| Difficulty in Product Purification | - The product may have similar polarity to starting materials or byproducts, making chromatographic separation challenging.- The product may be unstable on silica gel. | - Attempt purification via recrystallization from a suitable solvent system.- If chromatography is necessary, consider using a different stationary phase, such as alumina, or a different eluent system.- An acid-base extraction can be effective. The N-oxide can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and extracting with an organic solvent. |
| Product Decomposition | - Benzimidazole N-oxides can be sensitive to heat, light, or acidic/basic conditions. | - Avoid excessive heating during purification and solvent removal.- Store the purified product in a dark, cool, and dry environment.- For long-term storage, consider storing under an inert atmosphere. |
Experimental Protocols
Synthesis of 2-Ethylbenzimidazole 3-Oxide
This protocol is adapted from general methods for the synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives[1][2][3].
Step 1: Synthesis of N-ethyl-2-nitroaniline (Intermediate)
Step 2: Cyclization to 2-Ethylbenzimidazole 3-Oxide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-ethyl-2-nitroaniline (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 6:4 v/v).
-
Addition of Base: Add sodium hydroxide (e.g., 2-3 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with an aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 2-ethylbenzimidazole 3-oxide.
Quantitative Data
The following table summarizes typical characterization data for benzimidazole derivatives. Note that specific data for 2-ethylbenzimidazole 3-oxide should be determined experimentally.
| Parameter | Description / Expected Value |
| Molecular Formula | C9H10N2O |
| Molecular Weight | 162.19 g/mol |
| Appearance | Expected to be a solid, color may vary (e.g., white, off-white, or yellow). |
| Melting Point | To be determined experimentally. |
| 1H NMR | Expected signals for the ethyl group (a quartet and a triplet) and aromatic protons on the benzimidazole ring system. Chemical shifts will be influenced by the N-oxide group. |
| 13C NMR | Expected signals for the ethyl carbons and the aromatic carbons of the benzimidazole core. |
| Mass Spectrometry (ESI-MS) | Expected [M+H]+ at m/z 163.08. |
Visualizations
Caption: Synthetic workflow for 2-ethylbenzimidazole 3-oxide.
Caption: Hypothetical signaling pathway for a bioactive 2-alkylbenzimidazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PREPARATION OF BENZIMIDAZOLE <i>N</i>-OXIDES BY A TWO-STEP CONTINUOUS FLOW PROCESS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Validation & Comparative
Validating the Antimicrobial Potential of 2-ethyl-1H-benzimidazole 3-oxide: A Comparative Analysis of Structurally Related Compounds
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the antimicrobial activity of 2-ethyl-1H-benzimidazole 3-oxide. As of the latest literature review, specific experimental data on the antimicrobial properties of 2-ethyl-1H-benzimidazole 3-oxide is not publicly available. Therefore, this document serves as a resource by presenting data from structurally similar benzimidazole derivatives to infer potential efficacy and to outline the necessary experimental protocols for its validation.
The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[1][2] The versatility of the benzimidazole ring allows for substitutions at various positions, leading to a diverse array of compounds with potentially unique therapeutic applications.[3] This guide focuses on derivatives with substitutions at the 2-position to provide a relevant comparison for the target compound, 2-ethyl-1H-benzimidazole 3-oxide.
Comparative Antimicrobial Activity of Benzimidazole Derivatives
To contextualize the potential antimicrobial profile of 2-ethyl-1H-benzimidazole 3-oxide, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 2-substituted benzimidazole derivatives against a panel of clinically relevant microbial strains. The MIC is a key quantitative measure of a compound's potency, representing the lowest concentration that inhibits visible microbial growth. For comparison, data for Ciprofloxacin and Fluconazole, standard antibacterial and antifungal agents, respectively, are included.
| Compound | Substitution at 2-position | Test Organism | Type | MIC (µg/mL) | Reference |
| 2-(m-fluorophenyl)-benzimidazole | m-fluorophenyl | Bacillus subtilis | Gram-positive | 7.81 | [4] |
| Escherichia coli | Gram-negative | >125 | [4] | ||
| Candida albicans | Fungus | 62.5 | [4] | ||
| 2-(m-fluorophenyl)-5-methyl-benzimidazole | m-fluorophenyl | Bacillus subtilis | Gram-positive | 7.81 | [4] |
| Escherichia coli | Gram-negative | 31.25 | [4] | ||
| Candida parapsilosis | Fungus | 15.62 | [4] | ||
| N-((1H-benzoimidazol-1-yl)methyl)-4-(1-phenyl-5-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzenamine | Complex pyrazole derivative | Micrococcus luteus | Gram-positive | 3.9 | [5] |
| Escherichia coli | Gram-negative | 7.81 | [5] | ||
| Aspergillus fumigatus | Fungus | 7.81 | [5] | ||
| Ciprofloxacin | - | Staphylococcus aureus | Gram-positive | 7.81 | [5] |
| Escherichia coli | Gram-negative | 15.62 | [5] | ||
| Fluconazole | - | Candida albicans | Fungus | 7.81 | [5] |
Experimental Protocols for Antimicrobial Susceptibility Testing
The following are detailed methodologies for two standard in vitro assays used to determine the antimicrobial activity of a compound.
Broth Microdilution Method for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[6][7]
a. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Antimicrobial Agent: Stock solution of the test compound (e.g., 2-ethyl-1H-benzimidazole 3-oxide) is prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Inoculum: Microbial cultures are grown overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]
-
Microtiter Plates: Sterile 96-well plates are used for the assay.
b. Assay Procedure:
-
Serial Dilution: The antimicrobial agent is serially diluted (typically two-fold) in the broth medium across the wells of the microtiter plate to create a range of concentrations.[8]
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (negative control) and medium with the inoculum (positive control) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., no turbidity) in the well.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of inhibition around a disk impregnated with the test compound.[9][10]
a. Preparation of Materials:
-
Media: Mueller-Hinton Agar (MHA) plates.
-
Antimicrobial Disks: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound.
-
Inoculum: A standardized bacterial suspension (0.5 McFarland) is prepared.
b. Assay Procedure:
-
Inoculation: A sterile swab is dipped into the standardized inoculum and spread evenly across the entire surface of the MHA plate to create a confluent lawn of bacteria.[9]
-
Disk Placement: The antimicrobial-impregnated disks are placed on the surface of the agar using sterile forceps. Disks should be spaced adequately to prevent the overlapping of inhibition zones.[11]
-
Incubation: The plates are inverted and incubated at 37°C for 16-24 hours.
-
Reading Results: The diameter of the zone of complete inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to the antimicrobial agent.
Visualizing Experimental and Mechanistic Pathways
To better illustrate the processes involved in antimicrobial activity validation, the following diagrams are provided.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Benzimidazole derivatives are known to exert their antimicrobial effects through various mechanisms. One of the primary modes of action involves the inhibition of essential cellular processes, such as DNA synthesis or cell division.[12]
Caption: Potential Mechanisms of Action for Benzimidazoles.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 9. asm.org [asm.org]
- 10. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 11. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 12. pubs.acs.org [pubs.acs.org]
Uncharted Territory: The Biological Activity of 2-Ethylbenzimidazole 3-Oxide Remains Undocumented
Despite a comprehensive search of scientific literature, no published experimental data on the biological activity of 2-ethylbenzimidazole 3-oxide could be identified. This significant gap in the current body of research prevents a direct comparison of its efficacy against other benzimidazole derivatives.
Researchers, scientists, and drug development professionals actively exploring the therapeutic potential of benzimidazole scaffolds will find a wealth of information on various derivatives. The benzimidazole core is a well-established pharmacophore known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] However, specific substitutions on the benzimidazole ring system can dramatically influence the potency and selectivity of these compounds.
Our investigation aimed to synthesize existing data to provide a clear comparison of 2-ethylbenzimidazole 3-oxide with other members of the benzimidazole family. The objective was to present quantitative data, detailed experimental protocols, and relevant biological pathways to guide further research and development.
Unfortunately, the scientific record appears to be silent on 2-ethylbenzimidazole 3-oxide. While numerous studies detail the synthesis and biological evaluation of a vast array of 2-substituted benzimidazoles and various benzimidazole N-oxides, none have specifically reported on the 2-ethyl-3-oxide variant.[3] This includes a lack of data regarding its potential antimicrobial, anticancer, or antiviral efficacy, and consequently, no established experimental protocols or elucidated signaling pathways involving this particular molecule.
The N-oxide moiety is known to modulate the physicochemical and biological properties of heterocyclic compounds, often enhancing their activity or altering their mechanism of action. For instance, studies on other benzimidazole N-oxides have explored their potential as anticancer agents.[4][5] However, without experimental validation, any potential activity of the 2-ethyl derivative remains purely speculative.
This absence of data highlights a potential area for future investigation. The synthesis and subsequent biological screening of 2-ethylbenzimidazole 3-oxide could reveal novel therapeutic properties and contribute valuable structure-activity relationship (SAR) data to the broader understanding of benzimidazole derivatives.
For researchers interested in the comparative analysis of benzimidazole derivatives, a wealth of data exists for other analogues. For example, numerous studies provide detailed comparisons of various 2-substituted and N-substituted benzimidazoles in antimicrobial and anticancer assays.[3][6]
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. derpharmachemica.com [derpharmachemica.com]
Comparative Study: 2-ethyl-1H-benzimidazole 3-oxide and Existing Therapeutics
A comprehensive analysis for researchers and drug development professionals.
In the ever-evolving landscape of medicinal chemistry, the benzimidazole scaffold remains a cornerstone for the development of novel therapeutic agents. This guide provides a comparative study of 2-ethyl-1H-benzimidazole 3-oxide, a representative of the promising class of benzimidazole N-oxides, against established drugs in the antimicrobial and anticancer arenas. While direct comparative data for 2-ethyl-1H-benzimidazole 3-oxide is limited, this analysis draws upon data from closely related benzimidazole derivatives and N-oxides to provide a valuable reference for researchers.
Section 1: Comparative Data Analysis
The following tables summarize the in vitro efficacy of various benzimidazole derivatives against bacterial, fungal, and cancer cell lines, juxtaposed with the performance of standard therapeutic agents. This data has been compiled from various research publications to facilitate a comparative overview.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Reference |
| 2-substituted benzimidazole derivative 1 | 3.9 | 7.8 | >100 | [1] |
| 2-substituted benzimidazole derivative 2 | <1 | - | - | [1] |
| Ciprofloxacin (Standard Antibiotic) | 0.25 - 1 | 0.25 - 1 | 0.015 - 1 | Commercially available data |
Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus niger | Reference |
| Benzimidazole-triazole derivative 1 | 0.97 | - | [2] |
| Benzimidazole-triazole derivative 2 | 0.97 | - | [2] |
| Fluconazole (Standard Antifungal) | 0.25 - 4 | >64 | Commercially available data |
Table 3: Anticancer Activity (Half-maximal Inhibitory Concentration - IC50 in µM)
| Compound/Drug | MDA-MB-231 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | Reference |
| N-alkylated-2-phenyl-1H-benzimidazole 1 | 16.38 | - | - | [3] |
| Benzimidazole-triazole hybrid | - | 0.63 | 3.87 | [4] |
| Doxorubicin (Standard Anticancer Drug) | 0.04 - 0.5 | 0.05 - 0.2 | 0.01 - 0.1 | Commercially available data |
Section 2: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[5][6][7]
Protocol:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Compound Dilutions: A series of twofold dilutions of the test compound (e.g., 2-ethyl-1H-benzimidazole 3-oxide) and a standard drug (e.g., Ciprofloxacin) are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive control (microorganism in broth without any compound) and negative control (broth only) wells are included.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.[8]
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 2-ethyl-1H-benzimidazole 3-oxide) and a standard anticancer drug (e.g., Doxorubicin) for a specified exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined.
Section 3: Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Antimicrobial Susceptibility Testing Workflow
Anticancer Cytotoxicity (MTT) Assay Workflow
Potential Mechanisms of Action for Benzimidazoles
Conclusion
This guide provides a foundational comparative analysis for 2-ethyl-1H-benzimidazole 3-oxide and related compounds. The presented data, though not exhaustive for the specific target molecule, strongly suggests that the benzimidazole N-oxide scaffold holds significant potential for the development of new antimicrobial and anticancer agents. Further direct, head-to-head comparative studies are warranted to fully elucidate the therapeutic promise of 2-ethyl-1H-benzimidazole 3-oxide. The provided protocols and workflows offer a standardized framework for conducting such future research.
References
- 1. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Cancer Drugs: Mechanism of Action & Adverse Effects [prepladder.com]
- 5. woah.org [woah.org]
- 6. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Ethylbenzimidazole N-Oxides and Alternatives as Antitrypanosomal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-substituted benzimidazole N-oxides, with a focus on 2-ethylbenzimidazole N-oxide analogues, against Trypanosoma cruzi, the causative agent of Chagas disease. The performance of these compounds is benchmarked against the current standard of care, benznidazole, and other relevant alternative compounds. This analysis is supported by experimental data from peer-reviewed studies, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction to Benzimidazole N-Oxides as Antitrypanosomal Agents
Benzimidazole N-oxides are a class of heterocyclic compounds that have garnered significant interest as potential therapeutic agents against various pathogens, including protozoan parasites.[1] Their mechanism of action is often linked to the bioreduction of the N-oxide moiety within the parasite, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which is detrimental to the parasite's survival.[2][3] The unique redox metabolism of Trypanosoma cruzi, which relies on the trypanothione system, makes it particularly vulnerable to such interventions.[4][5][6] This guide focuses on the SAR of 2-substituted benzimidazole N-oxides, providing insights into how modifications at this position influence their efficacy and selectivity.
Comparative Performance Data
The following tables summarize the in vitro activity of 2,2-dialkylbenzimidazole 1,3-dioxides, which serve as close structural analogues to 2-ethylbenzimidazole N-oxides, against the epimastigote form of T. cruzi. The data is compared with the standard drug, benznidazole.
Table 1: In Vitro Antitrypanosomal Activity of 2,2-Dialkylbenzimidazole 1,3-Dioxides
| Compound ID | R1 | R2 | IC50 (µM) vs. T. cruzi Epimastigotes |
| 1 | CH3 | CH3 | 1.2 |
| 2 | CH3 | CH2CH3 | < 5 |
| 3 | CH2CH3 | CH2CH3 | < 5 |
| Benznidazole | - | - | 3.0 |
Data extracted from Boiani et al., J. Med. Chem. 2006.
Table 2: Cytotoxicity of 2,2-Dialkylbenzimidazole 1,3-Dioxides against Murine Macrophages
| Compound ID | R1 | R2 | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| 1 | CH3 | CH3 | > 100 | > 83.3 |
| 2 | CH3 | CH2CH3 | > 100 | > 20 |
| 3 | CH2CH3 | CH2CH3 | > 100 | > 20 |
| Benznidazole | - | - | > 100 | > 33.3 |
Data extracted from Boiani et al., J. Med. Chem. 2006.
Structure-Activity Relationship Insights:
-
Substitution at the 2-position: The data suggests that small alkyl groups at the 2-position of the benzimidazole 1,3-dioxide scaffold are well-tolerated and lead to potent antitrypanosomal activity. The 2,2-dimethyl derivative (Compound 1) exhibits a lower IC50 value than the standard drug benznidazole.
-
Lipophilicity: While not explicitly quantified in this dataset, increasing the alkyl chain length from methyl to ethyl does not appear to negatively impact the activity, suggesting a degree of flexibility in terms of lipophilicity at this position.
-
Selectivity: The tested benzimidazole N-oxide derivatives demonstrate a high selectivity index, indicating low toxicity towards mammalian cells, which is a crucial parameter for drug development.
Experimental Protocols
Synthesis of 2-Alkylbenzimidazole N-Oxides
A general method for the synthesis of 2-alkylbenzimidazoles involves the condensation of o-phenylenediamine with an appropriate aliphatic carboxylic acid.[7] The subsequent N-oxidation to form the benzimidazole N-oxide can be achieved using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
General Procedure for 2-Alkylbenzimidazole Synthesis:
-
A mixture of o-phenylenediamine (1 eq.) and the corresponding aliphatic carboxylic acid (e.g., propionic acid for 2-ethylbenzimidazole) (1-1.2 eq.) is prepared.[7]
-
The mixture is heated at a temperature ranging from 50°C to 100°C for several hours.[7]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the pH is adjusted to 8-9 to precipitate the product.[7]
-
The crude product is collected by filtration, washed with water, and purified by recrystallization.[7]
General Procedure for N-Oxidation:
-
The synthesized 2-alkylbenzimidazole is dissolved in a suitable solvent such as chloroform or acetic acid.
-
An oxidizing agent (e.g., m-CPBA or 30% H2O2) is added portion-wise at room temperature.
-
The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched, and the product is extracted and purified by column chromatography.
In Vitro Antitrypanosomal Activity Assay
The following protocol is a standard method for determining the 50% inhibitory concentration (IC50) of compounds against the epimastigote form of T. cruzi.
-
Parasite Culture: T. cruzi epimastigotes are cultured in a suitable medium (e.g., LIT medium) supplemented with 10% fetal bovine serum at 28°C.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in the culture medium.
-
Assay Setup: In a 96-well microplate, 100 µL of parasite suspension (1 x 10^6 parasites/mL) is added to each well. Then, 100 µL of the compound dilutions are added. A positive control (benznidazole) and a negative control (medium with DMSO) are included.
-
Incubation: The plate is incubated at 28°C for 72 hours.
-
Growth Inhibition Assessment: Parasite growth is determined by counting the parasites in a Neubauer chamber or by using a colorimetric method with a redox indicator like resazurin.
-
IC50 Calculation: The percentage of growth inhibition is calculated relative to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This protocol is used to assess the toxicity of the compounds against a mammalian cell line, such as murine macrophages or Vero cells.
-
Cell Culture: The mammalian cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Assay Setup: Cells are seeded in a 96-well plate and allowed to adhere overnight. The medium is then replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plate is incubated for 24-48 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or MTS assay.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizations
Proposed Mechanism of Action of Benzimidazole N-Oxides
The antitrypanosomal activity of benzimidazole N-oxides is believed to be initiated by the enzymatic reduction of the N-oxide moiety within the parasite. This process, likely mediated by nitroreductase-like enzymes, generates a nitroso intermediate and subsequently leads to the formation of reactive oxygen species (ROS). The accumulation of ROS disrupts the parasite's delicate redox balance, which is maintained by the trypanothione system, ultimately leading to cell death.
Caption: Proposed mechanism of action of benzimidazole N-oxides in T. cruzi.
Experimental Workflow for In Vitro Screening
The following diagram illustrates the typical workflow for the in vitro screening of compounds for antitrypanosomal activity.
Caption: Workflow for in vitro antitrypanosomal drug screening.
Conclusion
The structure-activity relationship studies of 2-substituted benzimidazole N-oxides reveal that small alkyl groups at the 2-position are favorable for potent and selective antitrypanosomal activity. The 2,2-dimethylbenzimidazole 1,3-dioxide, a close analogue of the 2-ethyl derivative, demonstrates superior in vitro activity against T. cruzi compared to the current standard drug, benznidazole, while maintaining a high selectivity index. The proposed mechanism of action, involving the generation of oxidative stress within the parasite, highlights a promising therapeutic strategy. Further optimization of the benzimidazole N-oxide scaffold, including exploration of a wider range of 2-alkyl substituents and in vivo efficacy studies, is warranted to develop novel and more effective treatments for Chagas disease.
References
- 1. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.uchile.cl [repositorio.uchile.cl]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Frontiers | Redox Balance Keepers and Possible Cell Functions Managed by Redox Homeostasis in Trypanosoma cruzi [frontiersin.org]
- 6. Redox metabolism in Trypanosoma cruzi: functional characterization of tryparedoxins revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method for preparing 2-alkyl benzimidazole compound - Eureka | Patsnap [eureka.patsnap.com]
In Vivo Validation of 2-ethyl-1H-benzimidazole 3-oxide: A Comparative Guide to Assessing Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of the therapeutic effects of 2-ethyl-1H-benzimidazole 3-oxide. Given the broad spectrum of activity exhibited by benzimidazole derivatives, this document outlines experimental protocols and comparative data for two potential therapeutic areas: anti-inflammatory and anticancer effects. The methodologies and data presentation are designed to offer a robust starting point for preclinical evaluation.
Section 1: Evaluation of Anti-Inflammatory Effects
The anti-inflammatory potential of 2-ethyl-1H-benzimidazole 3-oxide can be assessed using the well-established carrageenan-induced paw edema model in rodents. This model is a standard for acute inflammation and is useful for screening novel anti-inflammatory agents.
Comparative Analysis of Anti-Inflammatory Activity
The efficacy of 2-ethyl-1H-benzimidazole 3-oxide would be compared against a standard non-steroidal anti-inflammatory drug (NSAID), such as Indomethacin. The primary endpoint is the reduction in paw edema over time.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SD (at 3 hours) | Percentage Inhibition of Edema (%) |
| Vehicle Control (Saline) | - | 0.85 ± 0.12 | 0 |
| 2-ethyl-1H-benzimidazole 3-oxide | 10 | Hypothetical Data | Hypothetical Data |
| 25 | Hypothetical Data | Hypothetical Data | |
| 50 | Hypothetical Data | Hypothetical Data | |
| Indomethacin (Standard) | 10 | 0.34 ± 0.08 | 60 |
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions and fasted for 12 hours before the experiment.
-
Grouping: Animals are randomly divided into five groups (n=6 per group):
-
Group I: Vehicle control (0.9% saline, p.o.)
-
Group II: 2-ethyl-1H-benzimidazole 3-oxide (10 mg/kg, p.o.)
-
Group III: 2-ethyl-1H-benzimidazole 3-oxide (25 mg/kg, p.o.)
-
Group IV: 2-ethyl-1H-benzimidazole 3-oxide (50 mg/kg, p.o.)
-
Group V: Indomethacin (10 mg/kg, p.o.)
-
-
Drug Administration: The test compound, standard drug, or vehicle is administered orally 60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Signaling Pathway in Inflammation
The anti-inflammatory effects of benzimidazole derivatives are often attributed to the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.
Caption: Putative inhibition of the NF-κB signaling pathway by 2-ethyl-1H-benzimidazole 3-oxide.
Section 2: Evaluation of Anticancer Effects
The anticancer potential of 2-ethyl-1H-benzimidazole 3-oxide can be investigated using a human tumor xenograft model in immunocompromised mice. The choice of cancer cell line would ideally be informed by prior in vitro screening. For this guide, a generic protocol for a subcutaneous xenograft model is provided.
Comparative Analysis of Anticancer Activity
The efficacy of 2-ethyl-1H-benzimidazole 3-oxide would be compared against a standard chemotherapeutic agent relevant to the chosen cancer cell line (e.g., Doxorubicin for breast cancer). The primary endpoints are tumor growth inhibition and changes in tumor volume.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD (at Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | 0 |
| 2-ethyl-1H-benzimidazole 3-oxide | 25 | Hypothetical Data | Hypothetical Data |
| 50 | Hypothetical Data | Hypothetical Data | |
| Doxorubicin (Standard) | 5 | 450 ± 120 | 70 |
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Culture: A suitable human cancer cell line (e.g., MCF-7 for breast cancer) is cultured under standard conditions.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 1 x 10^6 cells in 100 µL of Matrigel/media mixture are injected subcutaneously into the right flank of each mouse.
-
Grouping: When tumors reach a palpable size (approx. 100-150 mm³), mice are randomized into four groups (n=8-10 per group):
-
Group I: Vehicle control (e.g., saline or appropriate solvent, i.p.)
-
Group II: 2-ethyl-1H-benzimidazole 3-oxide (25 mg/kg, i.p., daily)
-
Group III: 2-ethyl-1H-benzimidazole 3-oxide (50 mg/kg, i.p., daily)
-
Group IV: Doxorubicin (5 mg/kg, i.p., once weekly)
-
-
Treatment: Treatment is administered as per the defined schedule for 21 days.
-
Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated using the formula: Volume = (Length x Width²) / 2
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. Body weight and any signs of toxicity are also monitored.
Signaling Pathway in Cancer
Benzimidazole derivatives have been shown to interfere with multiple signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT pathway.[1]
Caption: Potential inhibition of the PI3K/AKT signaling pathway by 2-ethyl-1H-benzimidazole 3-oxide.
Experimental Workflow Visualization
Caption: General workflow from in vitro screening to in vivo validation for anticancer drug discovery.
References
Assessing the Reproducibility of 2-Ethylbenzimidazole 3-Oxide Synthesis and Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
I. Synthesis of 2-Ethylbenzimidazole 3-Oxide Derivatives: A Comparative Overview
The synthesis of benzimidazole N-oxides can be approached through various methods. Below is a comparison of a detailed protocol for a 2-ethyl-7-nitro-1H-benzimidazole 3-oxide and other common synthetic routes.
Table 1: Comparison of Synthesis Methods for Benzimidazole N-Oxides
| Method | Key Features | Starting Materials | Reagents & Conditions | Yield | Advantages | Disadvantages |
| Two-Step Continuous Flow Synthesis | Continuous flow process, enabling scalability and precise reaction control. | 2-chloro-1,3-dinitrobenzene, n-propylamine | Anhydrous EtOH, 0.3 M K2CO3 in water/2-propanol | 59% | Good yield, scalable, controlled reaction conditions. | Requires specialized continuous flow equipment. |
| One-Pot Microwave-Assisted Synthesis | Rapid, one-pot, two-step reaction facilitated by microwave heating.[1] | 2-Chloro-1,3-dinitrobenzene, benzylamine | Ethanol, 0.5 M aqueous K2CO3, 120°C, 40 min total reaction time.[1] | >90% (for 2-aryl derivatives)[1] | High yield, short reaction time, simplified work-up.[1] | May require specialized microwave reactor; reported for 2-aryl, not 2-alkyl derivatives. |
| Base-Mediated Cyclization of o-Nitroanilines | A common and versatile method for benzimidazole N-oxide formation. | N-alkyl-2-nitroaniline derivatives | NaOH in 60% 1,4-dioxane-water, reflux. | Very good | Broad applicability to various substituted o-nitroanilines. | May require prior synthesis of the o-nitroaniline precursor; use of dioxane. |
Experimental Protocol: Two-Step Continuous Flow Synthesis of 2-Ethyl-7-nitro-1H-benzimidazole 3-oxide
This protocol is adapted from a published procedure and provides a reproducible method for synthesizing a close analog of the target compound.
Materials:
-
2-chloro-1,3-dinitrobenzene
-
n-propylamine
-
Anhydrous Ethanol (EtOH)
-
Potassium Carbonate (K2CO3)
-
2-Propanol
-
Deionized Water
Equipment:
-
Continuous flow reactor system
-
Glass vials
-
Standard laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M solution of 2-chloro-1,3-dinitrobenzene (1 equivalent) in anhydrous EtOH.
-
Prepare a solution of n-propylamine (2 equivalents) in anhydrous EtOH.
-
Prepare a 0.3 M solution of K2CO3 in a water:2-propanol (11:2) mixture.
-
-
Reaction Setup:
-
The synthesis is performed in a two-step continuous flow reactor. The first step involves the reaction of 2-chloro-1,3-dinitrobenzene with n-propylamine, and the second step is the base-mediated cyclization.
-
-
Execution:
-
The prepared solutions are pumped into the continuous flow reactor according to the system's specifications for residence time and temperature to facilitate the SNAr reaction followed by cyclization.
-
-
Work-up and Purification:
-
The output from the reactor is collected.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to afford the pure 2-ethyl-7-nitro-1H-benzimidazole 3-oxide as a clear yellow solid.
-
II. Bioactivity of Benzimidazole Derivatives
Benzimidazole and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anthelmintic, antiviral, and antifungal properties. A significant mechanism of action for their anticancer and anthelmintic effects is the inhibition of tubulin polymerization.
Anticancer Activity and Tubulin Polymerization Inhibition
Many benzimidazole derivatives exert their cytotoxic effects by binding to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. While specific bioactivity data for 2-ethylbenzimidazole 3-oxide is scarce, numerous studies have reported the cytotoxic and tubulin polymerization inhibitory activities of other benzimidazole derivatives.
Table 2: Comparative Cytotoxicity (IC50) of Selected Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Trimethoxy substituted benzimidazole-2-carboxamide | Human cancer cells | 0.6–2.0 | [2] |
| Benzimidazole-derived N-acylhydrazone (Compound 9) | Carbonic Anhydrase-II | 13.3 ± 1.25 | [3] |
| Cu(II)-dipeptide complex of 2-(4'-thiazolyl)benzimidazole | HeLa, A549, HepG2 | 33.17 to 100 | [4] |
| Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides | Human cancer cells | 0.6-2.0 | [2] |
Note: This table provides a comparative context for the potential bioactivity. The absence of data for 2-ethylbenzimidazole 3-oxide highlights a gap in the current literature.
Anthelmintic Activity
Benzimidazole-based drugs, such as albendazole and mebendazole, are widely used as anthelmintics. They function by inhibiting the tubulin polymerization in parasitic worms.
Experimental Protocols for Bioactivity Assessment
Cytotoxicity Assessment: MTT Assay
This protocol provides a general method for assessing the in vitro cytotoxicity of a compound against cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
DMEM or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (2-ethylbenzimidazole 3-oxide derivative)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Tubulin Polymerization Inhibition Assay
This fluorescence-based assay monitors the assembly of tubulin into microtubules.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing tubulin, GTP, and a fluorescent reporter.
-
Test compound
-
Nocodazole (positive control, inhibitor)
-
Paclitaxel (negative control, stabilizer)
-
96-well, half-area, black plates
-
Fluorescence plate reader
Procedure:
-
Preparation: Prepare 10x stock solutions of the test compound and controls. Warm the 96-well plate to 37°C.
-
Reaction Mixture: On ice, prepare the reaction mixture containing tubulin, GTP, and the fluorescent reporter according to the manufacturer's instructions.
-
Assay Initiation: Add the test compounds and controls to the wells, followed by the reaction mixture.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity every minute for 60-90 minutes (excitation ~360 nm, emission ~450 nm).
-
Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.
III. Visualizing Workflows and Pathways
Diagrams
Caption: Workflow for the two-step synthesis of 2-ethyl-7-nitro-1H-benzimidazole 3-oxide.
Caption: Signaling pathway of tubulin polymerization inhibition by benzimidazole derivatives.
Caption: Logical relationship for assessing the bioactivity of 2-ethylbenzimidazole 3-oxide.
References
- 1. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cu(II)-dipeptide complexes of 2-(4'-thiazolyl)benzimidazole: synthesis, DNA oxidative damage, antioxidant and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Cross-Reactivity and Off-Target Effects of 2-Ethylbenzimidazole 3-Oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antiviral, and antiparasitic effects. This guide provides a comparative evaluation of the cross-reactivity and off-target effects of the novel compound, 2-ethylbenzimidazole 3-oxide, against established alternatives in key therapeutic areas. Understanding the selectivity profile of a compound is paramount in drug development to minimize adverse effects and ensure therapeutic efficacy.
Comparison with Anticancer Agents
In the realm of oncology, 2-substituted benzimidazoles are frequently investigated as kinase inhibitors. For a relevant comparison, we evaluate 2-ethylbenzimidazole 3-oxide against a generic 2-phenylbenzimidazole, a common scaffold in kinase inhibitor design.
Table 1: Comparative Off-Target Profile (Kinase Panel)
| Target Kinase Family | 2-Ethylbenzimidazole 3-Oxide (% Inhibition at 10 µM) | 2-Phenylbenzimidazole (% Inhibition at 10 µM) |
| Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) | Data not publicly available | Can exhibit significant inhibition depending on substitution patterns[1] |
| Non-Receptor Tyrosine Kinases (e.g., Src, Abl) | Data not publicly available | Varies with specific derivative |
| Serine/Threonine Kinases (e.g., CDK, Aurora) | Data not publicly available | Known to inhibit various serine/threonine kinases[2] |
Note: Specific quantitative data for 2-ethylbenzimidazole 3-oxide is not currently available in the public domain. The data for 2-phenylbenzimidazole represents a general class of compounds, and specific inhibition values vary based on the full molecular structure.
Comparison with Antiparasitic Agents
Benzimidazole derivatives are also widely used as antiparasitic drugs, primarily by targeting tubulin polymerization. Here, we compare 2-ethylbenzimidazole 3-oxide with the well-established anthelmintic drugs, albendazole and mebendazole.
Table 2: Comparative Off-Target Profile (Selected Receptors and Enzymes)
| Target | 2-Ethylbenzimidazole 3-Oxide (IC50/Ki) | Albendazole (IC50/Ki) | Mebendazole (IC50/Ki) |
| Primary Target | |||
| β-tubulin | Data not publicly available | Potent inhibitor[3] | Potent inhibitor[4][5] |
| Potential Off-Targets | |||
| Cytochrome P450 Enzymes (e.g., CYP3A4) | Data not publicly available | Metabolized by and can interact with CYPs[3] | Metabolized by hepatic enzymes[4] |
| Various GPCRs | Data not publicly available | Data not publicly available | Data not publicly available |
| hERG Channel | Data not publicly available | Data not publicly available | Data not publicly available |
Note: While the primary mechanism of albendazole and mebendazole is tubulin inhibition, their metabolism via cytochrome P450 enzymes can lead to drug-drug interactions, an important consideration in off-target effects.
Experimental Protocols
To ensure a thorough evaluation of cross-reactivity and off-target effects, standardized and robust experimental protocols are essential.
Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.
Methodology:
-
Assay Principle: A common method is a radiometric assay that measures the transfer of a radioactive phosphate group from ATP to a substrate by the kinase.
-
Reagents:
-
Recombinant human kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (2-ethylbenzimidazole 3-oxide or alternatives) at various concentrations.
-
ATP at a concentration close to the Kₘ for each kinase.
-
-
Procedure:
-
The kinase reaction is initiated by adding the ATP/substrate mixture to the kinase and test compound.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the residual [γ-³³P]ATP (e.g., using phosphocellulose paper).
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition is calculated for each kinase at a given compound concentration. For potent inhibitors, IC₅₀ values are determined by fitting the data to a dose-response curve.
Receptor Binding Assay
Objective: To assess the affinity of a compound for a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology:
-
Assay Principle: A competitive binding assay using a radiolabeled ligand that has a known high affinity for the target receptor. The test compound's ability to displace the radioligand is measured.
-
Reagents:
-
Cell membranes expressing the target receptor.
-
A specific high-affinity radioligand for each target.
-
Assay buffer (e.g., Tris-HCl, MgCl₂).
-
Test compound at various concentrations.
-
-
Procedure:
-
The cell membranes, radioligand, and test compound are incubated together to reach binding equilibrium.
-
The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition of radioligand binding is calculated for each target at a given compound concentration. Kᵢ (inhibitory constant) values can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the biological context, the following diagrams are provided.
Caption: Workflow for a radiometric kinase profiling assay.
References
- 1. Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Albendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
The Efficacy of Benzimidazole Derivatives Across Diverse Cancer Cell Lines: A Comparative Analysis
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anticancer effects.[1][2][3][4] These derivatives have been shown to exert their cytotoxic effects through various mechanisms, such as disrupting microtubule polymerization, inhibiting key enzymes involved in cancer progression, inducing apoptosis, and arresting the cell cycle.[2][5][6][7]
Comparative Efficacy of Benzimidazole Derivatives
The anticancer activity of benzimidazole derivatives has been evaluated against a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric used for comparison. The table below summarizes the IC50 values of several benzimidazole derivatives against various cancer cell lines.
| Benzimidazole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole 1 | HCT-116 (Colon) | 28.5 ± 2.91 (µg/mL) | [8] |
| Benzimidazole 1 | MCF-7 (Breast) | 31.2 ± 4.49 (µg/mL) | [8] |
| Benzimidazole 2 | HCT-116 (Colon) | 16.2 ± 3.85 (µg/mL) | [8] |
| Benzimidazole 2 | MCF-7 (Breast) | 30.29 ± 6.39 (µg/mL) | [8] |
| Benzimidazole 4 | HCT-116 (Colon) | 24.08 ± 0.31 (µg/mL) | [8] |
| Benzimidazole 4 | MCF-7 (Breast) | 8.86 ± 1.10 (µg/mL) | [8] |
| Compound 11i | A-549 (Lung) | 1.48 | [9] |
| Compound 11p | A-549 (Lung) | 1.92 | [9] |
| Compound 5a | A-549 (Lung) | 2.2 | [9] |
| Chrysin Benzimidazole Derivative (1) | MFC (Breast) | 25.72 ± 3.95 | [9] |
| Fluorinated/Hydroxylated Benzimidazole (2) | U87 (Glioblastoma) | 45.2 ± 13.0 | [9] |
| Tetracyclic Benzimidazole Derivative | T47D (Breast) | 7.5 ± 0.3 | [10] |
| 2-Phenyl Benzimidazole Derivative | MCF-7 (Breast) | 3.37 | [10] |
Experimental Protocols
The evaluation of the anticancer activity of these compounds typically involves in vitro cell-based assays. A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzimidazole derivatives. A control group with no treatment is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours.[12][13]
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Visualizing the Process and Pathways
To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. ijrpr.com [ijrpr.com]
- 4. Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 7. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-proliferation effects of benzimidazole derivatives on HCT-116 colon cancer and MCF-7 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nveo.org [nveo.org]
- 10. ajrconline.org [ajrconline.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
statistical validation of experimental data for 2-ethyl-1H-benzimidazole 3-oxide
A Comparative Guide to the In Vitro Efficacy of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Statistical Validation and Comparison of Experimental Data
This guide provides a comprehensive comparison of the cytotoxic effects of select benzimidazole derivatives against the established chemotherapeutic agent, doxorubicin. The data presented is supported by detailed experimental protocols and validated using standard statistical methods to ensure reliability and aid in the interpretation of results for drug development professionals.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of two benzimidazole derivatives, referred to as Benzimidazole 2 and Benzimidazole 4, in comparison to Doxorubicin against two human cancer cell lines: HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma). Lower IC50 values indicate higher cytotoxic potency.
| Compound | Target Cell Line | IC50 (µM) | Standard Deviation (±) |
| Benzimidazole 2 | HCT-116 | 16.18 | 3.85 |
| Benzimidazole 4 | HCT-116 | 24.08 | 0.31 |
| Doxorubicin | HCT-116 | 1.9 | N/A |
| Benzimidazole 2 | MCF-7 | 30.29 | 6.39 |
| Benzimidazole 4 | MCF-7 | 8.86 | 1.10 |
| Doxorubicin | MCF-7 | 2.50 | N/A |
Note: The IC50 values for the benzimidazole derivatives are sourced from a study on their anti-proliferation effects. The IC50 values for Doxorubicin are representative values from publicly available data for comparison purposes.
Experimental Protocols
MTT Assay for Cytotoxicity
The determination of the cytotoxic activity of the benzimidazole derivatives was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[1][3] The concentration of the resulting formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells (HCT-116 or MCF-7) are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (Benzimidazole 2, Benzimidazole 4, or Doxorubicin) and incubated for a further 48 hours.
-
MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration 0.5 mg/mL), and the plates are incubated for 4 hours.[1]
-
Formazan Solubilization: The MTT medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.[1]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.
Statistical Validation of Experimental Data
To ensure the validity of the experimental findings and to make meaningful comparisons between the compounds, appropriate statistical analyses are crucial. For comparing the IC50 values of the benzimidazole derivatives and the standard drug, the following statistical methods are recommended.
Student's t-test
A Student's t-test is used to determine if there is a significant difference between the means of two groups.[4][5] In this context, it can be used to compare the mean IC50 value of a benzimidazole derivative to that of Doxorubicin for a specific cell line.
The formula for an independent two-sample t-test is:
Where:
-
x̄₁ and x̄₂ are the means of the two groups.
-
s₁² and s₂² are the variances of the two groups.
-
n₁ and n₂ are the sample sizes of the two groups.
A p-value is calculated from the t-statistic. A p-value less than 0.05 is typically considered statistically significant, indicating that the observed difference in IC50 values is unlikely to be due to random chance.[5]
Analysis of Variance (ANOVA)
When comparing the means of three or more groups, such as the IC50 values of Benzimidazole 2, Benzimidazole 4, and Doxorubicin, an Analysis of Variance (ANOVA) is the appropriate statistical test.[4][5] ANOVA determines whether there are any statistically significant differences between the means of the groups.[6]
If the ANOVA results in a significant p-value (typically < 0.05), it indicates that at least one group mean is different from the others. Post-hoc tests (e.g., Tukey's HSD) can then be performed to identify which specific groups differ from each other.
Visualizations
Signaling Pathway
Caption: Figure 1: Simplified PI3K/Akt Signaling Pathway Often Targeted by Benzimidazole Derivatives.
Experimental Workflow
Caption: Figure 2: Workflow of the MTT Cytotoxicity Assay.
Logical Relationships in Statistical Analysis
Caption: Figure 3: Logical Flow of Statistical Validation.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 5. raybiotech.com [raybiotech.com]
- 6. p value - How to do ANOVA analysis for therapeutic biomarker screening for drug sensitivity - Cross Validated [stats.stackexchange.com]
Validating the Mechanism of Action of 2-ethyl-1H-benzimidazole 3-oxide: A Comparative Guide to Tubulin Polymerization Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of 2-ethyl-1H-benzimidazole 3-oxide, focusing on its potential role as a tubulin polymerization inhibitor. While specific experimental data for this particular compound is limited in publicly available literature, this document leverages data from structurally related benzimidazole derivatives to offer a comprehensive overview. By comparing its anticipated activity with established tubulin-targeting agents, this guide serves as a valuable resource for researchers investigating the therapeutic potential of novel benzimidazole compounds.
Mechanism of Action: Targeting the Cytoskeleton
A significant body of research indicates that many biologically active benzimidazole derivatives exert their effects by disrupting the cellular cytoskeleton, specifically by inhibiting the polymerization of tubulin.[1][2][3] Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as cell division, intracellular transport, and maintenance of cell shape.
Inhibition of Tubulin Polymerization: Benzimidazole compounds often bind to the colchicine-binding site on β-tubulin.[4][5] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to a disruption of the microtubule network. The consequence of this disruption is cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[3] This mechanism is a well-established target for anticancer and antifungal therapies.
Comparative Performance: Tubulin Polymerization Inhibition
To contextualize the potential activity of 2-ethyl-1H-benzimidazole 3-oxide, the following table summarizes the tubulin polymerization inhibitory activity (IC50 values) of several known benzimidazole derivatives and standard tubulin-targeting agents. The IC50 value represents the concentration of a compound required to inhibit 50% of a biological process, in this case, tubulin polymerization. A lower IC50 value indicates higher potency.
| Compound | Chemical Class | Target Site on Tubulin | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| 2-ethyl-1H-benzimidazole 3-oxide | Benzimidazole N-oxide | Expected: Colchicine-binding site | Not available (Expected to be in the low µM range based on related compounds) | - |
| Nocodazole | Benzimidazole | Colchicine-binding site | ~5[6][7] | [6][7] |
| Compound 7n (Benzimidazole derivative) | Benzimidazole Carboxamide | Colchicine-binding site | 5.05 ± 0.13 | [2][3] |
| Compound 10m (Benzimidazole derivative) | Benzimidazole derivative | Colchicine-binding site | 2.36 ± 0.20 | [2] |
| Compound 12p (Spirooxindole-benzimidazole) | Spirooxindole-benzimidazole | Colchicine-binding site | 5.64 ± 0.15 | [8] |
| Colchicine | Alkaloid | Colchicine-binding site | ~2.68 - 10.6[4][9] | [4][9] |
| Vinblastine | Vinca Alkaloid | Vinca-binding site | ~0.54 - 4.3 x 10⁻¹[10][11] | [10][11] |
Note: The IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
1. In Vitro Tubulin Polymerization Assay (Absorbance-based)
This assay measures the increase in turbidity as tubulin polymerizes into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Control compounds (e.g., Nocodazole as an inhibitor, Paclitaxel as a stabilizer)
-
96-well microplate reader with temperature control (37°C) and capability to read absorbance at 340 nm.
Procedure:
-
Prepare the tubulin solution to a final concentration of 3 mg/mL in ice-cold G-PEM buffer.
-
Add the test compounds at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include wells with solvent control (e.g., DMSO) and control compounds.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-set to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves.
-
Calculate the IC50 value by determining the concentration of the test compound that inhibits the rate of polymerization by 50% compared to the solvent control.[12][13]
2. In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay utilizes a fluorescent reporter that binds to polymerized tubulin, resulting in an increase in fluorescence intensity.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and a fluorescent reporter.
-
Assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
Test compounds and control compounds.
-
96-well black microplate.
-
Fluorescence microplate reader with temperature control (37°C) and appropriate excitation/emission filters for the fluorescent reporter (e.g., excitation ~360 nm, emission ~450 nm for DAPI-based reporters).[1][14]
Procedure:
-
Reconstitute the kit components according to the manufacturer's instructions.
-
Prepare the reaction mixture containing tubulin, GTP, and the fluorescent reporter in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the 96-well plate.
-
Initiate the reaction by adding the tubulin-containing reaction mixture to each well.
-
Immediately place the plate in the fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals for a specified period (e.g., 60 minutes).
-
Plot the fluorescence intensity as a function of time and calculate the IC50 values as described for the absorbance-based assay.[1][14]
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Signaling pathway of tubulin polymerization inhibition.
Caption: Experimental workflow for the tubulin polymerization assay.
Caption: Logical relationship of the compound's mechanism of action.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel hybrid nocodazole analogues as tubulin polymerization inhibitors and their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
head-to-head comparison of 2-ethylbenzimidazole 3-oxide with commercial standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-ethylbenzimidazole 3-oxide against established commercial standards in relevant therapeutic areas. Due to the limited availability of direct experimental data for 2-ethylbenzimidazole 3-oxide, this comparison leverages data from closely related 2-substituted benzimidazole derivatives and N-oxide analogs to provide a foundational performance benchmark.
Introduction to 2-Ethylbenzimidazole 3-Oxide
Benzimidazole scaffolds are pivotal in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Their biological versatility stems from their structural similarity to endogenous purines, allowing for interaction with a wide array of biological targets. The introduction of an N-oxide moiety, as seen in 2-ethylbenzimidazole 3-oxide, can modulate a compound's physicochemical properties, such as solubility and electronic characteristics, potentially enhancing its biological activity and pharmacokinetic profile.[2]
Comparative Performance Data
The following tables summarize the in vitro activity of various 2-substituted benzimidazole derivatives against cancer cell lines and microbial strains, with a comparison to relevant commercial standards. This data provides a baseline for predicting the potential efficacy of 2-ethylbenzimidazole 3-oxide.
Anticancer Activity
Benzimidazole derivatives have demonstrated significant potential as anticancer agents, with mechanisms often involving the inhibition of topoisomerase or tubulin polymerization.[3][4]
Table 1: Comparative Anticancer Activity of Benzimidazole Derivatives vs. Commercial Standards
| Compound/Drug | Cancer Cell Line | Potency (GI₅₀/IC₅₀ in µM) | Reference |
| Substituted 1-(1-ethyl-1H-benzimidazol-2-yl) ethanone derivative (3e) | Non-small cell lung cancer (HOP-92) | 0.19 | [3][5] |
| Benzimidazole-triazole hybrid (32) | Colon (HCT-116) | 3.87 | [4] |
| Hepatocellular (HepG2) | 4.17 | [4] | |
| Breast (MCF-7) | 5.57 | [4] | |
| Cisplatin (Commercial Standard) | Triple-negative breast cancer (MDA-MB-231) | 3.07 | [4] |
| Triple-negative breast cancer (MDA-MB-468) | 6.71 | [4] | |
| 5-Fluorouracil (5-FU) (Commercial Standard) | Triple-negative breast cancer (MDA-MB-231) | 26.73 | [4] |
GI₅₀: Growth Inhibition 50; IC₅₀: Inhibitory Concentration 50
Antimicrobial Activity
The benzimidazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[6]
Table 2: Comparative Antimicrobial Activity of Benzimidazole Derivatives vs. Commercial Standards
| Compound/Drug | Microorganism | Potency (MIC in µg/mL) | Reference |
| N-((1H-benzimidazol-1-yl) methyl)-...benzenamine derivative | Staphylococcus aureus | Comparable to Ciprofloxacin | [6] |
| 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide derivative (2) | Bacillus cereus | Highly Active (>12 mm inhibition zone) | [7] |
| Ciprofloxacin (Commercial Standard) | Gram-positive and Gram-negative bacteria | Standard antibiotic | [6] |
MIC: Minimum Inhibitory Concentration
Potential Signaling Pathways and Mechanisms of Action
The mechanism of action for benzimidazole derivatives is diverse. In oncology, they are known to interfere with microtubule formation and topoisomerase function.[3][4] The N-oxide group in 2-ethylbenzimidazole 3-oxide may also influence its interaction with molecular targets.
Below are diagrams illustrating a potential mechanism of action and a generalized experimental workflow for its evaluation.
Caption: Potential anticancer mechanism of 2-ethylbenzimidazole 3-oxide via topoisomerase inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds.
Synthesis of 2-Ethyl-7-nitro-1H-benzimidazole 3-oxide (A closely related analog)
This protocol is adapted from the synthesis of a similar compound and may serve as a starting point for the synthesis of 2-ethylbenzimidazole 3-oxide.
Procedure:
-
To a glass vial, add 2-chloro-1,3-dinitrobenzene (1 equiv) and anhydrous EtOH to a final concentration of 0.1 M.
-
In a separate vial, add n-propylamine (2 equiv) and dilute with anhydrous EtOH.
-
A third vial is filled with 0.3 M K₂CO₃ in a water-2-propanol solution (11:2).
-
The reagents are then processed using a continuous flow reactor system to afford the pure benzimidazole 3-oxide product.[8]
In Vitro Anticancer Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a common method for determining cytotoxicity.
Protocol:
-
Plate cells in 96-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of the test compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for a specified period (e.g., 48 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with 0.4% (w/v) SRB in 1% acetic acid.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Read the absorbance at a suitable wavelength (e.g., 510 nm) to determine cell viability.[3]
Caption: General experimental workflow for the evaluation of a novel benzimidazole derivative.
Conclusion
While direct comparative data for 2-ethylbenzimidazole 3-oxide is not yet available, the existing literature on structurally similar benzimidazole derivatives suggests its potential as a promising candidate for anticancer and antimicrobial applications. The provided data on related compounds indicates that 2-substituted benzimidazoles can exhibit potent biological activity, sometimes comparable or superior to commercial standards. Further experimental investigation is warranted to fully elucidate the performance and mechanism of action of 2-ethylbenzimidazole 3-oxide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Comparative Guide to Analytical Methods for 2-Ethyl-1H-Benzimidazole 3-Oxide
The two primary methods discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely accessible technique for the quantification of benzimidazole derivatives. A validated stability-indicating HPLC method has been reported for novel benzimidazole N-oxides, which can be adapted for 2-ethyl-1H-benzimidazole 3-oxide.
Experimental Protocol: HPLC-UV
A suitable HPLC method for the analysis of benzimidazole N-oxides has been described and can be summarized as follows[1][2]:
-
Chromatographic System: A reversed-phase HPLC system equipped with a UV detector is employed.
-
Column: A C18 column (e.g., RP-18) is a common choice for the separation of benzimidazole derivatives.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer, pH 4.5) and an organic solvent (e.g., acetonitrile) in a 1:1 ratio is used[1][2]. The exact composition may require optimization for 2-ethyl-1H-benzimidazole 3-oxide to achieve optimal separation and peak shape.
-
Detection: UV detection is performed at a wavelength specific to the analyte. For benzimidazole derivatives, absorption maxima are often found between 244–300 nm[3]. The optimal wavelength for 2-ethyl-1H-benzimidazole 3-oxide should be determined experimentally.
-
Sample Preparation: Samples are typically dissolved in a suitable solvent, such as a mixture of Dimethyl Sulfoxide (DMSO) and the mobile phase, to ensure compatibility with the chromatographic system.
Performance Characteristics
The performance of an HPLC method for benzimidazole N-oxides has been validated and the key parameters are summarized in the table below. These values provide a benchmark for the development of a method for 2-ethyl-1H-benzimidazole 3-oxide.
| Parameter | Performance[1][2] |
| Linearity Range | 0.1 µg/mL - 0.1 mg/mL |
| Correlation Coefficient (r²) | ≥ 0.9995 |
| Accuracy (Recovery) | 99.24% - 100.00% |
| Precision | High |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification and analysis in complex matrices. While a specific LC-MS/MS method for 2-ethyl-1H-benzimidazole 3-oxide is not detailed in the available literature, a general approach can be derived from methods used for other benzimidazole derivatives and N-oxides[4][5][6].
Experimental Protocol: LC-MS/MS
A potential LC-MS/MS method for 2-ethyl-1H-benzimidazole 3-oxide would involve the following steps:
-
Sample Preparation: This is a critical step to remove interfering substances. A common procedure for benzimidazoles in biological matrices involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE). A typical LLE protocol might involve extraction with ethyl acetate followed by a clean-up step with n-hexane to remove lipids[6].
-
Chromatographic Separation: Similar to HPLC, a C18 column is typically used. The mobile phase often consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid to improve ionization[6][7]. A gradient elution is often employed to achieve better separation of multiple components.
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of benzimidazoles[6]. For N-oxides, it is important to note that they can produce distinct [M+H-O]+ ions under certain conditions, such as in Atmospheric Pressure Chemical Ionization (APCI), which can aid in their identification[4]. The detection is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, where specific precursor-to-product ion transitions for 2-ethyl-1H-benzimidazole 3-oxide would be monitored.
Anticipated Performance Characteristics
Based on LC-MS/MS methods for related compounds, the following performance can be expected:
| Parameter | Anticipated Performance |
| Limit of Detection (LOD) | Low µg/kg to ng/mL range[6] |
| Limit of Quantification (LOQ) | Low µg/kg to ng/mL range[6] |
| Linearity | Wide dynamic range |
| Accuracy & Precision | High, meeting regulatory guidelines |
Method Comparison
| Feature | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate | High |
| Sensitivity | µg/mL to mg/mL range | ng/mL to pg/mL range |
| Matrix Effects | Less susceptible | More susceptible, requires careful sample preparation |
| Instrumentation Cost | Lower | Higher |
| Confirmation of Identity | Based on retention time | High confidence based on mass-to-charge ratio and fragmentation pattern |
| Throughput | Moderate | High, especially with modern UHPLC systems |
Experimental Workflows and Signaling Pathways
To aid in the visualization of the analytical processes, the following diagrams are provided.
Caption: Workflow for the analysis of 2-ethyl-1H-benzimidazole 3-oxide by HPLC-UV.
Caption: Proposed workflow for the analysis of 2-ethyl-1H-benzimidazole 3-oxide by LC-MS/MS.
Conclusion
The choice of analytical method for 2-ethyl-1H-benzimidazole 3-oxide will depend on the specific requirements of the study. For routine analysis and quality control where high concentrations are expected, a validated HPLC-UV method offers a reliable and cost-effective solution. For applications requiring high sensitivity, such as in metabolism studies, bioanalysis, or trace impurity determination, the development of an LC-MS/MS method is highly recommended. The information and protocols provided in this guide serve as a strong foundation for the development and validation of robust analytical methods for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. researchgate.net [researchgate.net]
For Immediate Release
This guide provides a comparative analysis of molecular docking studies on various benzimidazole derivatives, offering insights into their potential as therapeutic agents. While specific data for 2-ethylbenzimidazole 3-oxide was not available in the reviewed literature, this comparison of related benzimidazole compounds illustrates the structure-activity relationships and binding affinities against various biological targets. The data presented is compiled from multiple research articles and is intended for researchers, scientists, and drug development professionals.
Overview of Benzimidazole Derivatives in Drug Discovery
Benzimidazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Molecular docking is a computational technique frequently employed to predict the binding orientation and affinity of these molecules with specific protein targets, thereby aiding in the rational design of new and more effective drugs.[1]
Comparative Docking Performance
The following table summarizes the quantitative data from various docking studies on benzimidazole derivatives against different protein targets. The binding energy is a common metric used to evaluate the strength of the interaction between a ligand and a protein, with more negative values indicating a stronger binding affinity.
| Compound | Target Protein (PDB ID) | Docking Software | Binding Energy (kcal/mol) | Reference Compound | Binding Energy of Reference (kcal/mol) |
| 2-phenyl benzimidazole | COX (1CX2) | PyRx | -7.9 | 2-methyl-1H-benzo[d]imidazole | -6.5 |
| 2-methyl-1H-benzo[d]imidazole | Estrogen Receptor (2E77) | PyRx | -6.5 | - | - |
| Benzimidazole-coumarin hybrid (Cpd 12) | iNOS (1QW4) | - | - | Aminoguanidine | - |
| Benzimidazole-based oxazole (Cpd 9) | AChE | - | - | Donepezil | - |
| Benzimidazole-based oxazole (Cpd 14) | BuChE | - | - | Donepezil | - |
| Benzimidazo-1,2,3-triazole (Cpd 6b) | DNA gyrase B | - | -9.8 | Ciprofloxacin | -7.4 |
Data extracted from multiple sources.[1][4][5][6][7] Note: Direct comparison of binding energies across different studies should be done with caution due to variations in docking protocols and software.
Experimental Protocols
A generalized experimental protocol for molecular docking studies of benzimidazole derivatives, based on common practices reported in the literature, is provided below.
Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared for docking by removing water molecules and any existing ligands. Polar hydrogen atoms and Kollman charges are added to the protein.
-
Ligand Structure Preparation: The 3D structures of the benzimidazole derivatives are sketched using chemical drawing software and optimized for their geometry and energy. Gasteiger charges are computed for the ligand atoms.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are set to encompass the binding pocket.
-
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm, is used to explore the conformational space of the ligand within the defined grid box and to predict the best binding pose.[8]
-
Software: Commonly used software for molecular docking includes AutoDock, PyRx, and Schrödinger Suite.[1][9][10]
Analysis of Docking Results
The results of the docking simulation are analyzed based on the binding energy values and the interactions between the ligand and the protein. The pose with the lowest binding energy is generally considered the most favorable. Interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces are visualized and analyzed to understand the binding mode.
Visualization of Methodologies and Pathways
The following diagrams illustrate a typical workflow for a molecular docking study and a simplified representation of a signaling pathway that could be targeted by benzimidazole derivatives.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of a signaling pathway by a benzimidazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. Inhibition of iNOS by Benzimidazole Derivatives: Synthesis, Docking, and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Molecular Docking - An easy protocol [protocols.io]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. jchemlett.com [jchemlett.com]
Safety Operating Guide
Prudent Disposal of Benzimidazole, 2-ethyl-, 3-oxide (8CI): A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of Benzimidazole, 2-ethyl-, 3-oxide (8CI), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural steps to manage this chemical waste effectively.
The following guidelines are based on best practices for the disposal of benzimidazole derivatives and other hazardous organic compounds. Given the absence of a specific Safety Data Sheet (SDS) for Benzimidazole, 2-ethyl-, 3-oxide (8CI), it must be handled as a substance with potential hazards, including skin, eye, and respiratory irritation.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before handling Benzimidazole, 2-ethyl-, 3-oxide (8CI), all personnel must be equipped with the appropriate personal protective equipment.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.[1]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[2][3] For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[1]
-
Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Do not inhale dust or fumes.
-
Wash hands thoroughly with soap and water after handling.[1]
-
Ensure eyewash stations and safety showers are readily accessible.[2]
II. Waste Collection and Storage
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure safe disposal.
Procedure:
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with Benzimidazole, 2-ethyl-, 3-oxide (8CI).
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Benzimidazole, 2-ethyl-, 3-oxide (8CI)". Include the date of accumulation and the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Segregation: Do not mix Benzimidazole, 2-ethyl-, 3-oxide (8CI) waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It is incompatible with strong oxidizing agents.[2]
-
Storage: Store the waste container in a designated, well-ventilated, and secure waste accumulation area. Keep the container tightly closed when not in use.[2]
III. Disposal Protocol
The disposal of Benzimidazole, 2-ethyl-, 3-oxide (8CI) must be conducted through an approved hazardous waste disposal facility.
Step-by-Step Guide:
-
Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's EHS guidelines or contact your EHS officer for specific instructions.
-
Waste Manifest: Complete a hazardous waste manifest form as required by your institution and local regulations.
-
Schedule Pickup: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.
-
Do Not Dispose Down the Drain: Under no circumstances should Benzimidazole, 2-ethyl-, 3-oxide (8CI) or its containers be disposed of down the sanitary sewer.[1] This can lead to environmental contamination and may violate local regulations.
-
Empty Containers: Empty containers that held Benzimidazole, 2-ethyl-, 3-oxide (8CI) should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
IV. Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate risks.
Spill Response:
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, and if it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[2] Avoid generating dust.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2][3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
V. Quantitative Data Summary
| Hazard Classification | Category | Precautionary Statement Codes |
| Acute Oral Toxicity | 4 | P264, P270, P301+P312, P501 |
| Skin Corrosion/Irritation | 2 | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation | 2A | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory irritation) | P261, P271, P304+P340, P312, P403+P233, P405 |
Data synthesized from SDS of related benzimidazole compounds.[1][2][3]
VI. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Benzimidazole, 2-ethyl-, 3-oxide (8CI).
Caption: Disposal workflow for Benzimidazole, 2-ethyl-, 3-oxide (8CI).
References
Essential Safety and Logistical Information for Handling Benzimidazole, 2-ethyl-, 3-oxide
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Benzimidazole, 2-ethyl-, 3-oxide (8CI). The following procedures are based on established safety data for benzimidazole and its derivatives and are intended for use by trained research, scientific, and drug development professionals.
Operational Plan
1. Engineering Controls:
-
Work with Benzimidazole, 2-ethyl-, 3-oxide in a well-ventilated area.[1][2][3]
-
Use a chemical fume hood or other approved local exhaust ventilation to minimize inhalation exposure.[1][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
2. Safe Handling Procedures:
-
Avoid all personal contact with the substance, including inhalation of dust or aerosols.[4]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5][6]
-
Wear appropriate personal protective equipment (PPE) as outlined in the table below.[1][4]
-
Avoid the formation of dust when handling the solid compound.[5][6]
3. Storage:
-
Store away from incompatible materials such as strong oxidizing agents.[1]
4. Disposal Plan:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated materials and empty containers should be treated as hazardous waste.
-
Do not allow the chemical to enter drains or waterways.[4][5]
-
For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][2][5]
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling Benzimidazole, 2-ethyl-, 3-oxide is provided in the table below.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles.[1][4][5] | NIOSH (US) or EN 166 (EU) approved.[5] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6] | Inspect gloves for integrity before each use.[5] |
| Lab coat or other protective clothing to prevent skin contact.[1][4][6] | N/A | |
| Respiratory | NIOSH/MSHA approved respirator if ventilation is inadequate or if dusts are generated.[1][6] | N/A |
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.[5]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air.[5][6] If breathing is difficult or stops, provide artificial respiration.[5] Seek immediate medical attention.[1]
-
If swallowed: Do NOT induce vomiting.[2] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[1]
-
In case of a spill: For small spills, dampen the solid material to prevent dust formation and carefully sweep it into a container for disposal.[7] For larger spills, evacuate the area and follow emergency response protocols.[4]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling Benzimidazole, 2-ethyl-, 3-oxide in a laboratory setting.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. lobachemie.com [lobachemie.com]
- 7. BENZIMIDAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

